Tetrahydropalmatrubine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
32154-71-5 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3 |
InChI Key |
DKBYSDUFSXFXMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Tetrahydropalmatrubine: Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatrubine is a tetrahydroprotoberberine alkaloid and a metabolite of the well-researched compound, tetrahydropalmatine (THP). While much of the scientific focus has been on THP, this compound is emerging as a compound of interest with distinct pharmacological properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and an exploration of its known signaling pathways.
Natural Sources of this compound
This compound is primarily found in plant species belonging to the Papaveraceae and Menispermaceae families. It exists alongside a variety of other isoquinoline alkaloids, often as a minor constituent compared to its precursor, tetrahydropalmatine.
Key Plant Genera
The principal genera known to contain this compound are:
-
Corydalis : Various species of Corydalis are rich sources of protoberberine alkaloids. Corydalis yanhusuo is a well-documented source of THP and its metabolites, including this compound.[1] Another notable species is Corydalis decumbens, which has been specifically analyzed for its alkaloid content.
-
Stephania : This genus is another significant source of therapeutic alkaloids. Species such as Stephania rotunda are known to produce a diverse array of isoquinoline alkaloids, and while primarily studied for THP, they are also natural sources of this compound.[2][3]
Quantitative Data on this compound Content
Quantitative analysis of this compound in its natural sources is not as extensively documented as for major alkaloids like THP. The concentration of this compound can vary significantly based on the plant species, geographical origin, and time of harvest.
| Plant Species | Plant Part | Reported Alkaloid Content (General) | Notes on this compound | Reference |
| Corydalis yanhusuo | Rhizome | Total alkaloid content can be around 12.7 mg/g.[4][5] | This compound is present as a metabolite of tetrahydropalmatine. Specific quantitative data is limited. | [1] |
| Corydalis decumbens | Tuber | Contains a variety of alkaloids including tetrahydropalmatine and protopine. | HPLC-MS/MS methods have been developed for the quantification of major alkaloids, but specific concentrations of this compound are not consistently reported. | [6][7][8] |
| Stephania rotunda | Tuber | Contains l-tetrahydropalmatine as a major alkaloid. | This compound is expected to be present due to the metabolic conversion of THP. | [2][3] |
| Stephania kwangsiensis & Stephania yunnanensis | Tuber | Significant variations in the concentrations of different alkaloids have been observed among different genotypes. | While not specifically quantified for this compound, the presence of its precursor suggests its likely occurrence. | [9] |
Isolation and Purification of this compound
The isolation of this compound from plant material involves a multi-step process that leverages the chemical properties of alkaloids. As it is often present in a complex mixture of similar compounds, chromatographic techniques are essential for its purification.
General Experimental Workflow for Alkaloid Extraction and Isolation
The following diagram illustrates a typical workflow for the isolation of alkaloids from Corydalis or Stephania species.
Detailed Methodologies
2.2.1. Extraction of Total Alkaloids from Corydalis decumbens
This protocol is adapted from general alkaloid extraction methods for Corydalis species.[6][10]
-
Sample Preparation: Air-dry the tubers of Corydalis decumbens and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature with continuous stirring for 24 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 2% HCl solution.
-
Wash the acidic solution with ethyl acetate to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia solution.
-
Extract the alkaline solution with chloroform or dichloromethane multiple times.
-
-
Crude Alkaloid Fraction: Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.
2.2.2. Chromatographic Separation and Purification
The crude alkaloid extract is a complex mixture requiring further separation.
-
Column Chromatography:
-
Subject the crude alkaloid fraction to column chromatography on a silica gel column.
-
Elute with a gradient of chloroform-methanol or a similar solvent system, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable developing solvent and visualizing with Dragendorff's reagent.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): [11][12]
-
Pool the fractions containing the target compound (as indicated by TLC or analytical HPLC).
-
Further purify the enriched fraction using preparative HPLC on a C18 column.
-
A typical mobile phase would be a gradient of acetonitrile and water containing a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (MS, NMR).
-
Signaling Pathways and Mechanism of Action
While the pharmacology of tetrahydropalmatine (THP) is well-studied, research specifically on this compound is still emerging. The available evidence suggests that it may have distinct mechanisms of action, particularly in the context of inflammation.
Anti-Inflammatory Signaling Pathway
Recent studies have elucidated a specific anti-inflammatory pathway for this compound, particularly in the context of rheumatoid arthritis. The mechanism involves the modulation of macrophage activity.
Key Findings:
-
This compound has been shown to inhibit inflammation in macrophages.
-
The primary molecular target identified is Fos-related antigen 2 (Fosl2) .
-
By targeting Fosl2, this compound promotes its translocation to the nucleus.
-
In the nucleus, Fosl2 interacts with c-Jun , a component of the AP-1 transcription factor complex.
-
This interaction is thought to modulate the transcription of inflammatory genes.
The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound.
Comparison with Tetrahydropalmatine (THP) Signaling
It is crucial to distinguish the known signaling of THP from that of this compound, as they are not necessarily identical.
Tetrahydropalmatine (THP) primarily acts on:
-
Dopamine Receptors: It is a well-established antagonist of both D1 and D2 dopamine receptors.[1][13][14][15][16] This action is central to its sedative and anxiolytic effects.
-
Serotonin and Adrenergic Systems: THP also interacts with serotonergic and noradrenergic receptors, contributing to its complex pharmacological profile.[1][13]
-
Anti-inflammatory Pathways: THP has also been shown to exert anti-inflammatory effects through various pathways, including the inhibition of NF-κB and MAPK signaling.
The distinct targeting of Fosl2 by this compound suggests a potentially more specific anti-inflammatory mechanism compared to the broader receptor activity of THP. Further research is needed to determine if this compound also shares the dopamine and serotonin receptor activities of its parent compound.
Future Directions
The study of this compound is a promising area for drug discovery and development. Key areas for future research include:
-
Quantitative Analysis: Development and validation of sensitive analytical methods to accurately quantify this compound in various plant sources.
-
Pharmacological Profiling: Comprehensive studies to elucidate the full spectrum of its pharmacological activities, including its effects on the central nervous system and other potential therapeutic targets.
-
Mechanism of Action: Further investigation into its molecular mechanisms, including its interaction with other cellular signaling pathways beyond inflammation.
-
In Vivo Studies: Preclinical and clinical studies to evaluate the efficacy and safety of this compound for specific therapeutic indications.
Conclusion
This compound, a metabolite of tetrahydropalmatine found in Corydalis and Stephania species, is an emerging alkaloid with demonstrated anti-inflammatory properties mediated through the targeting of Fosl2. While its isolation and quantification present challenges due to its co-occurrence with other structurally similar alkaloids, the development of advanced chromatographic and mass spectrometric techniques will facilitate its further investigation. The distinct signaling pathway of this compound highlights its potential as a lead compound for the development of novel therapeutics, warranting further in-depth research to fully characterize its pharmacological profile and therapeutic potential.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. [Simultaneous determination of four alkaloids in Corydalis decumbens (Thunb.) Pers. by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid quantification of four major bioactive alkaloids in Corydalis decumbens (Thunb.) Pers. by pressurised liquid extraction combined with liquid chromatography-triple quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of Corydalis decumbens From Different Regions Using UHPLC-HRMS and Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydropalmatrubine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatrubine is a tetrahydroprotoberberine alkaloid and a primary active metabolite of Tetrahydropalmatine (THP), a compound extracted from various plants of the Corydalis and Stephania genera.[1] While THP has been extensively studied for its analgesic, anti-inflammatory, and neuroprotective effects, research into the specific properties and activities of its metabolites, such as this compound, is emerging.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a review of its known and potential signaling pathways.
Physical and Chemical Properties
Quantitative data for the physical and chemical properties of this compound are summarized below. It is important to note that experimental data for some properties of this compound are limited. In such cases, data for the parent compound, L-Tetrahydropalmatine, are provided for reference, or predicted values are indicated.
Table 1: Physical Properties of this compound and L-Tetrahydropalmatine
| Property | This compound | L-Tetrahydropalmatine (Parent Compound) |
| Molecular Formula | C20H23NO4 | C21H25NO4 |
| Molecular Weight | 341.41 g/mol | 355.43 g/mol |
| Melting Point | Data not available | 155 °C[3] |
| Boiling Point | Data not available | 482.9 ± 45.0 °C (Predicted)[3] |
| Density | Data not available | 1.23 ± 0.1 g/cm³ (Predicted)[3] |
| Appearance | Data not available | White to Pale Yellow Solid[3] |
Table 2: Chemical Properties of this compound and L-Tetrahydropalmatine
| Property | This compound | L-Tetrahydropalmatine (Parent Compound) |
| pKa (Acidic) | 9.23 (Predicted) | Data not available |
| pKa (Basic) | 6.28 (Predicted) | 6.53 ± 0.20 (Predicted)[3] |
| Solubility | Data not available | Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), Ethanol (~1 mg/mL); Sparingly soluble in aqueous buffers.[4] Soluble in chloroform and methanol (heated, sonicated).[3] |
| UV-Vis (λmax) | Data not available | 282 nm[4] |
Experimental Protocols
Detailed experimental protocols for the analysis of Tetrahydropalmatine and its metabolites, including this compound, are crucial for research and development. The following sections outline methodologies commonly employed.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification in Biological Samples
This method is widely used for the sensitive and specific quantification of Tetrahydropalmatine and its metabolites in plasma and tissue samples.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Tetrahydropalmatine, this compound, and the internal standard.
-
Isolation and Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining pure this compound for further studies, preparative HPLC is a suitable method.
-
Initial Extraction:
-
Extract the plant material (e.g., Corydalis tubers) or biological sample with a suitable solvent such as methanol or ethanol.
-
Concentrate the extract under reduced pressure.
-
Perform a preliminary fractionation using techniques like solid-phase extraction (SPE) to enrich the alkaloid fraction.
-
-
Preparative HPLC Conditions:
-
Column: A larger-scale C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., around 280 nm, based on the parent compound's λmax).
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Post-Purification: Evaporate the solvent from the collected fractions and confirm the purity of the isolated compound using analytical HPLC and mass spectrometry.
-
Signaling Pathways
While the specific signaling pathways of this compound are still under active investigation, recent evidence points to its role in modulating inflammatory responses. Furthermore, as a major metabolite of Tetrahydropalmatine, it is plausible that it shares some of the pharmacological targets of its parent compound.
This compound and Macrophage Inflammation
A recent study has identified a direct target of this compound in the context of rheumatoid arthritis. It has been shown to inhibit macrophage inflammation by targeting FOS-like antigen 2 (Fosl2), a component of the AP-1 transcription factor complex.[2] By promoting the nuclear translocation of Fosl2 and its interaction with c-Jun, this compound can inhibit the transcription of pro-inflammatory genes.[2]
Figure 1. this compound's inhibition of macrophage inflammation via Fosl2.
Potential Signaling Pathways Inherited from Tetrahydropalmatine
Tetrahydropalmatine is known to interact with several key signaling pathways, and it is hypothesized that this compound may exhibit similar activities.
-
Dopamine Receptor Antagonism: THP is a known antagonist of dopamine D1 and D2 receptors.[4][5] This action is central to its sedative and analgesic effects. Molecular docking studies suggest that THP has a strong affinity for the dopamine D2 receptor.[6]
Figure 2. Antagonism of dopamine receptors by Tetrahydropalmatine.
-
Anti-Inflammatory Signaling: THP has been shown to exert anti-inflammatory effects through the modulation of several pathways, including the PI3K/Akt/GSK3β axis and the inhibition of the TLR4/NF-κB pathway.[7] These actions lead to a reduction in the production of pro-inflammatory cytokines.
Figure 3. Anti-inflammatory signaling pathways of Tetrahydropalmatine.
Conclusion
This compound, as a key metabolite of Tetrahydropalmatine, is an emerging compound of interest for its potential pharmacological activities. While a complete physicochemical profile is still under investigation, current data and the known properties of its parent compound provide a strong foundation for further research. The recent discovery of its specific interaction with the Fosl2 signaling pathway in macrophages highlights its potential as a targeted anti-inflammatory agent. Future studies should focus on elucidating the complete physical and chemical properties of this compound, refining isolation and analytical protocols, and further exploring its unique and shared signaling pathways to fully understand its therapeutic potential.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FOSL2 positively regulates TGF-β1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropalmatine ameliorates peripheral nerve regeneration by enhancing macrophage anti-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of tetrahydropalmatine and protopine regulate the expression of dopamine receptor D2 to alleviate migraine from Yuanhu Zhitong formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
In Vivo Transformation of Tetrahydropalmatine to Tetrahydropalmatrubine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo metabolic conversion of Tetrahydropalmatine (THP) to its metabolite, Tetrahydropalmatrubine. The document outlines the metabolic pathways, enzymatic drivers, and detailed experimental protocols for studying this biotransformation. Quantitative data from relevant studies are presented for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Introduction
Tetrahydropalmatine (THP) is a protoberberine isoquinoline alkaloid found in various medicinal plants, notably in the genus Corydalis. It is recognized for its wide range of pharmacological activities. The in vivo metabolism of THP is a critical aspect of its pharmacokinetic profile, influencing its efficacy and duration of action. One of the key metabolic pathways is demethylation, which leads to the formation of several metabolites, including this compound.[1][2] This process is primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver.[1] Understanding the dynamics of this conversion is essential for the development of THP-based therapeutics.
Metabolic Pathway of Tetrahydropalmatine Demethylation
The primary metabolic transformation of Tetrahydropalmatine in vivo involves demethylation at four possible positions (C-2, C-3, C-9, and C-10), leading to four monodesmethyl metabolites: L-isocorypalmine, L-corypalmine, L-corydalmine, and L-tetrahydropalmatrubine.[1][2] The formation of this compound specifically occurs through O-demethylation at the C-10 position of the THP molecule.
This metabolic process is predominantly catalyzed by Cytochrome P450 enzymes. In rats, the key isoforms involved are CYP3A1/2 and CYP1A2.[1] In humans, the corresponding enzymes are CYP3A4/5 and CYP1A2.[1]
Below is a diagram illustrating the metabolic conversion of Tetrahydropalmatine to its monodemethylated metabolites, including this compound.
Quantitative Data
While this compound is a known metabolite of Tetrahydropalmatine, the available scientific literature extensively quantifies the parent compound and other major metabolites, L-isocorypalmine (L-ICP) and L-corydalmine (L-CD), in rat plasma.[2] One study noted that L-corypalmine and L-tetrahydropalmatrubine were not detected in rat plasma under their specific experimental conditions.[2] The following tables summarize the pharmacokinetic parameters for L-THP, L-ICP, and L-CD in rats after a single oral administration of 15 mg/kg L-THP.
Table 1: Pharmacokinetic Parameters of L-Tetrahydropalmatine and its Major Metabolites in Rat Plasma [2]
| Compound | Cmax (μg/L) | Tmax (h) | AUC(0-t) (μg·h/L) | t½ (h) |
| L-THP | 1217.19 ± 734.58 | 0.44 ± 0.08 | 4119.09 ± 3598.68 | 4.49 ± 0.83 |
| L-ICP | 148.79 ± 51.40 | 0.56 ± 0.16 | 722.52 ± 406.61 | 6.27 ± 2.14 |
| L-CD | 386.40 ± 170.78 | 0.58 ± 0.13 | 1807.73 ± 1118.53 | 3.66 ± 0.40 |
Data are presented as mean ± standard deviation (n=6).
Table 2: Validation Parameters for the Quantification of L-THP and its Metabolites in Rat Plasma [2]
| Compound | Linear Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) |
| L-THP | 4.00–2,500 | 4.00 | 88.9 - 95.8 |
| L-ICP | 0.400–250 | 0.400 | 88.9 - 98.7 |
| L-CD | 1.00–625 | 1.00 | 95.0 - 99.4 |
Experimental Protocols
This section details a representative in vivo protocol for studying the formation of Tetrahydropalmatine metabolites in a rat model.
In Vivo Pharmacokinetic Study in Rats[2]
Objective: To determine the plasma concentrations of L-Tetrahydropalmatine and its metabolites over time following oral administration.
Animals: Male Sprague-Dawley rats.
Drug Administration:
-
Fast the rats for 12 hours with free access to water prior to the experiment.
-
Administer a single dose of 15 mg/kg L-Tetrahydropalmatine orally via gavage.
Sample Collection:
-
Collect blood samples (approximately 0.3 mL) into heparinized centrifuge tubes via the postorbital venous plexus at the following time points: 0 (pre-dose), 0.083, 0.167, 0.333, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the collected plasma samples at -80°C until analysis.
The following diagram illustrates the workflow of the in vivo experimental protocol.
Analytical Methodology: UHPLC-MS/MS[2]
Objective: To simultaneously quantify L-Tetrahydropalmatine and its metabolites in rat plasma.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: Bonshell ASB C18 column (2.1 mm × 100 mm; 2.7 μm).
-
Mobile Phase: Acetonitrile and formic acid in water in a gradient mode.
-
Flow Rate: 0.2 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Sample Preparation:
-
Thaw the plasma samples at room temperature.
-
Perform a liquid-liquid extraction to isolate the analytes from the plasma matrix.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.
Conclusion
The in vivo formation of this compound from Tetrahydropalmatine is a key metabolic event driven by CYP450 enzymes. While the qualitative aspects of this conversion are established, further research is required to quantify the in vivo plasma concentrations and determine the full pharmacokinetic profile of this compound. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, which are crucial for a comprehensive understanding of Tetrahydropalmatine's disposition in biological systems and for the advancement of its therapeutic applications.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Tetrahydropalmatine and its Metabolite Tetrahydropalmatrubine: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the pharmacological profile of levo-tetrahydropalmatine (l-THP), an isoquinoline alkaloid with a significant history in traditional Chinese medicine and growing interest in modern pharmacology. It is crucial to note that the primary focus of this document is l-THP, as its metabolite, l-tetrahydropalmatrubine, is a product of l-THP's biotransformation and has not been extensively studied as an independent pharmacological agent.[1] The available scientific literature predominantly investigates the parent compound, l-THP, which is also known by the name Rotundine.[2][3] This guide will detail the mechanism of action, receptor binding affinities, pharmacokinetic properties, and pharmacodynamic effects of l-THP, supported by experimental methodologies and visual representations of key pathways.
Mechanism of Action
Levo-tetrahydropalmatine exhibits a multi-target pharmacological profile, primarily exerting its effects through the modulation of several key neurotransmitter systems in the central nervous system. Its primary mechanism involves the antagonism of dopamine receptors, though it also interacts with serotonergic, adrenergic, and GABAergic systems.[2][3][4]
Dopaminergic System
L-THP acts as an antagonist at dopamine D1 and D2 receptors.[2] It also demonstrates activity at the D3 receptor.[3] The blockade of postsynaptic dopamine receptors is a key contributor to its sedative and anxiolytic effects.[2][4] By inhibiting these receptors, l-THP can reduce dopaminergic activity, which is often associated with reward and motivation, making it a compound of interest for addiction treatment.[4] Interestingly, the blockade of presynaptic autoreceptors by l-THP can lead to an increase in dopamine release.[2] The lower affinity of l-THP for D2 receptors may provide a degree of autoreceptor selectivity.[2]
Other Neurotransmitter Systems
Beyond the dopaminergic system, l-THP's effects are broadened by its interaction with other receptors:
-
Serotonergic System: L-THP displays significant binding to 5-HT1A receptors.[2]
-
Adrenergic System: It functions as an antagonist at alpha-1 adrenergic receptors and also binds to alpha-2 adrenergic receptors.[2]
-
GABAergic System: L-THP positively and allosterically modulates GABA-A receptors, which contributes to its sedative and hypnotic properties.[2]
The complex interplay of these receptor interactions underpins the diverse pharmacological effects of l-THP.
Figure 1: Overview of l-Tetrahydropalmatine's multi-target mechanism of action.
Quantitative Pharmacological Data
The affinity of l-THP for various receptors has been quantified through in vitro binding assays. The following tables summarize the key receptor binding affinities and pharmacokinetic parameters.
Table 1: Receptor Binding Affinities of l-Tetrahydropalmatine
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | ~124 | [2] |
| Dopamine D2 | ~388 | [2] |
| Serotonin 5-HT1A | ~340 | [2] |
Table 2: Pharmacokinetic Parameters of l-Tetrahydropalmatine
| Species | Dose | Tmax (h) | t1/2 (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| Rat | 20 mg/kg (oral) | - | - | - | 6.95 ± 0.98 | [5] |
| Rat | 40 mg/kg (oral) | - | - | - | 9.91 ± 1.11 | [5] |
| Rat | 80 mg/kg (oral) | - | - | - | 19.19 ± 3.35 | [5] |
| Human | 60 mg (oral) | - | 11.42 ± 2.43 | - | - | [6] |
Pharmacokinetics and Metabolism
Absorption, Distribution, and Excretion
Pharmacokinetic studies have shown that l-THP is absorbed after oral administration, although its bioavailability can be low due to inadequate absorption in the intestine and rapid clearance.[1] In humans, after oral administration of a 60 mg dose, l-THP is absorbed relatively quickly and is eliminated slowly with a half-life of approximately 11.42 hours.[6]
Metabolism
The biotransformation of l-THP primarily involves monohydroxylation, demethylation, glucuronidation, and sulfonation of the demethylated metabolites.[1] One of the key metabolic pathways is demethylation, which leads to the formation of several metabolites, including l-tetrahydropalmatrubine .[1] Other monodesmethyl metabolites include l-isocorypalmine and l-corydalmine.[1] The primary routes of clearance for l-THP and its metabolites in humans are through multiple demethylations, coupling with glucuronic acid and sulfate, and subsequent renal excretion.[1]
Figure 2: Metabolic pathways of l-Tetrahydropalmatine leading to l-Tetrahydropalmatrubine.
Pharmacodynamic Effects
L-THP exhibits a wide range of pharmacodynamic effects, which are a consequence of its complex mechanism of action.
-
Analgesic Effects: L-THP has demonstrated significant analgesic properties in various animal models of pain, including inflammatory and neuropathic pain.[7][8] Its analgesic effects are mediated, at least in part, by its interaction with dopamine D1 and D2 receptors.[9]
-
Sedative and Hypnotic Effects: The compound is widely used for its sedative and hypnotic properties, which are attributed to its ability to block dopaminergic neurons and modulate GABA-A receptors.[2]
-
Anti-Addictive Properties: L-THP has shown potential in the treatment of addiction to substances like cocaine and opioids.[2][3] This is linked to its antagonism of dopamine receptors, which can blunt the rewarding effects of addictive drugs.[3]
-
Anti-Inflammatory Effects: Research indicates that l-THP possesses anti-inflammatory properties.[10]
-
Neuroprotective Effects: The compound has also been investigated for its neuroprotective capabilities.[10]
Experimental Protocols
This section details the methodologies for key experiments cited in the study of l-THP's pharmacological profile.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of l-THP for specific neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D1 or D2 receptors from CHO or HEK293 cells) are prepared through homogenization and centrifugation.[11]
-
Assay Setup: The assay is typically conducted in a 96-well plate format. Each well contains the cell membrane preparation, a specific concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (l-THP).[11]
-
Incubation: The plates are incubated to allow the binding of the radioligand and the competitor (l-THP) to the receptors to reach equilibrium.[12]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[11][12]
-
Radioactivity Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.[11]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of l-THP that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
Objective: To quantify the concentration of l-THP in biological samples (e.g., plasma) over time.
Methodology:
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or protein precipitation to isolate the analyte of interest (l-THP).[5] An internal standard is added for quantification.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).[5][6]
-
Mobile Phase: A mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, is used to elute the compound from the column.[5][6] The specific composition of the mobile phase is optimized to achieve good separation of l-THP from other components in the sample.
-
Detection: The concentration of l-THP is measured as it elutes from the column using a detector, most commonly a UV detector set at a specific wavelength (e.g., 280 nm or 281 nm).[5][6]
-
Quantification: A calibration curve is generated using known concentrations of l-THP to quantify the amount of the drug in the unknown samples.
-
Pharmacokinetic Analysis: The concentration-time data are then used to calculate key pharmacokinetic parameters such as Tmax, Cmax, t1/2, and AUC.[6]
Figure 3: Experimental workflow for a pharmacokinetic study of l-THP in rats.
In Vivo Models for Analgesia
Objective: To evaluate the analgesic effects of l-THP in animal models of pain.
Methodology:
-
Inflammatory Pain Model: Inflammatory pain can be induced by injecting a substance like Complete Freund's Adjuvant (CFA) into the paw of a rodent.[8] This leads to a localized inflammatory response and hypersensitivity to thermal and mechanical stimuli.
-
Neuropathic Pain Model: Neuropathic pain models often involve surgical procedures such as partial sciatic nerve ligation.[9] This mimics the nerve damage that can lead to chronic pain in humans.
-
Behavioral Testing: The analgesic effects of l-THP are assessed by measuring the animal's response to noxious stimuli. Common tests include:
-
Hot Plate Test: Measures the latency of the animal to react to a heated surface.
-
Von Frey Test: Uses filaments of varying stiffness to determine the mechanical withdrawal threshold of the paw.
-
-
Drug Administration: L-THP is typically administered intraperitoneally or orally before the behavioral testing.[8]
-
Data Analysis: The results are analyzed to determine if l-THP treatment significantly reduces the pain behaviors compared to a vehicle control group.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of l-THP on cultured cells.
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.[13][14]
-
Compound Treatment: The cells are then treated with various concentrations of l-THP for a specified period.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[4][15]
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.[4][15]
-
Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals, resulting in a purple-colored solution.[13][14]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are used to determine the concentration of l-THP that causes a 50% reduction in cell viability (IC50).
Conclusion
Levo-tetrahydropalmatine is a pharmacologically active alkaloid with a complex mechanism of action that involves multiple neurotransmitter systems. Its ability to antagonize dopamine receptors, along with its interactions with serotonergic, adrenergic, and GABAergic pathways, underpins its diverse therapeutic effects, including analgesia, sedation, and anti-addictive properties. While l-tetrahydropalmatrubine is a known metabolite of l-THP, there is a notable lack of research on its specific pharmacological profile. Future studies are warranted to elucidate the individual contributions of l-tetrahydropalmatrubine and other metabolites to the overall pharmacological and toxicological profile of l-tetrahydropalmatine. This would provide a more complete understanding of its in vivo activity and could inform the development of new therapeutics.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. a-comprehensive-review-on-the-chemical-properties-plant-sources-pharmacological-activities-pharmacokinetic-and-toxicological-characteristics-of-tetrahydropalmatine - Ask this paper | Bohrium [bohrium.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Counting & Health Analysis [sigmaaldrich.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Core Mechanism of Tetrahydropalmatrubine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatrubine (THP), an active alkaloid isolated from the Corydalis and Stephania genera, has a long history of use in traditional medicine for its analgesic and sedative properties. In recent years, its complex pharmacology has garnered significant interest within the scientific community for its potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the primary mechanism of action of THP, focusing on its interactions with key neurotransmitter systems. We present a consolidation of quantitative binding data, detailed experimental methodologies, and a visual representation of the involved signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Primary Mechanism of Action: A Multi-Targeted Approach
The primary mechanism of action of this compound is characterized by its broad-spectrum antagonism of dopamine receptors, with notable interactions at serotonin and adrenergic receptors. This multi-targeted profile is believed to be central to its diverse pharmacological effects.
Dopaminergic System Modulation
The most well-documented action of THP is its antagonism of dopamine receptors. It exhibits a notable affinity for both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families.
Dopamine D1 and D2 Receptor Antagonism: THP acts as a direct antagonist at both dopamine D1 and D2 receptors.[1] While some studies have suggested a partial agonist activity at the D1 receptor, the predominant evidence points towards antagonism.[2] The blockade of D2 receptors, which are coupled to Gi/o proteins, leads to a disinhibition of adenylyl cyclase.[3] This, in turn, increases intracellular levels of cyclic adenosine monophosphate (cAMP) and activates protein kinase A (PKA) signaling pathways.[4] This effect on the D2 receptor is a key contributor to its pharmacological profile. In vivo studies have confirmed that THP acts as a dopaminergic antagonist, blocking both postsynaptic and presynaptic dopamine receptors.[5][6]
Dopamine D3 Receptor Interaction: THP also demonstrates high-affinity binding to the dopamine D3 receptor, where it is suggested to function as an antagonist.[7]
Serotonergic and Adrenergic System Interactions
Beyond the dopaminergic system, THP interacts with several serotonin and adrenergic receptors, contributing to its complex pharmacological profile.
Serotonin Receptor Binding: THP exhibits significant binding affinity for multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7.[1][3] The functional consequences of these interactions are still under investigation but are thought to contribute to the modulation of downstream signaling cascades.
Adrenergic Receptor Binding: High-affinity binding of THP has been observed at α1A- and α2A-adrenergic receptors.[1][3] Its activity at these receptors likely contributes to its overall physiological effects.
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data on the binding affinity of l-Tetrahydropalmatine (the levorotatory isomer of THP) to various neurotransmitter receptors.
| Receptor Family | Receptor Subtype | Quantitative Data | Data Type | Reference |
| Dopamine | D1 | Kᵢ = 124 nM | Binding Affinity | [3] |
| D2 | Kᵢ = 388 nM | Binding Affinity | [3] | |
| D3 | >50% inhibition @ 10 µM | Radioligand Binding | [1][3] | |
| Serotonin | 5-HT1A | >50% inhibition @ 10 µM | Radioligand Binding | [1][3] |
| 5-HT1D | >50% inhibition @ 10 µM | Radioligand Binding | [1][3] | |
| 5-HT4 | >50% inhibition @ 10 µM | Radioligand Binding | [1][3] | |
| 5-HT7 | >50% inhibition @ 10 µM | Radioligand Binding | [1][3] | |
| Adrenergic | α1A | >50% inhibition @ 10 µM | Radioligand Binding | [1][3] |
| α2A | >50% inhibition @ 10 µM | Radioligand Binding | [1][3] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general method for determining the binding affinity of this compound to its target receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Membrane preparation (containing a specific amount of protein).
-
A fixed concentration of a specific radioligand for the target receptor.
-
Varying concentrations of unlabeled this compound (competitor).
-
-
Non-specific binding is determined in parallel wells containing the membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor.
-
Total binding is determined in wells with only the membrane preparation and radioligand.
3. Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
The binding reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of THP that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Kᵢ) is then calculated from the IC50 value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This protocol describes a method to assess the functional antagonism of this compound at the dopamine D2 receptor by measuring its effect on cAMP levels.
1. Cell Culture:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media.
2. Assay Procedure:
-
Cells are seeded into a 96-well plate and allowed to adhere.
-
The culture medium is replaced with an assay buffer (e.g., HBSS with 20 mM HEPES).
-
Cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a known D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (an adenylyl cyclase activator) to induce cAMP production.
3. cAMP Measurement:
-
After a defined incubation period, the reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
4. Data Analysis:
-
The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined.
-
The IC50 value, representing the concentration of THP that produces 50% of its maximal effect, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflow
Dopamine D2 Receptor Antagonism and cAMP Signaling Pathway
References
- 1. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydropalmatrubine: A Comprehensive Technical Guide to its Therapeutic Potential
An In-depth Review for Researchers and Drug Development Professionals
Introduction
Tetrahydropalmatrubine (THP), a prominent isoquinoline alkaloid derived from the tubers of Corydalis and other plants of the Papaveraceae family, has garnered significant attention within the scientific community for its diverse pharmacological activities. Traditionally used in Chinese medicine for its analgesic and sedative properties, modern research has unveiled a broader therapeutic potential for THP, spanning a range of neurological and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of THP's mechanisms of action, supported by quantitative data from preclinical and in vitro studies, detailed experimental protocols for its evaluation, and visual representations of its engagement with key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic promise of this multifaceted natural compound.
Quantitative Pharmacological Data
The therapeutic effects of this compound are underpinned by its interactions with various molecular targets. The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative overview of its potency and efficacy across different biological systems.
Table 1: Receptor Binding Affinities of l-Tetrahydropalmatrubine (l-THP)
| Receptor Target | Ligand | Ki (nM) | Species/System | Reference |
| Dopamine D1 | [3H]SCH23390 | 124 | Human recombinant | [1] |
| Dopamine D2 | [3H]Spiperone | 388 | Human recombinant | [1] |
| Dopamine D3 | - | Significant Binding (>50% inhibition at 10 µM) | Human recombinant | [2] |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | 340 | Human recombinant | [1] |
| α1A-Adrenergic | - | Significant Binding (>50% inhibition at 10 µM) | Human recombinant | [2] |
| α2A-Adrenergic | - | Significant Binding (>50% inhibition at 10 µM) | Human recombinant | [2] |
Table 2: In Vivo Efficacy of l-Tetrahydropalmatrubine in Preclinical Models
| Therapeutic Area | Animal Model | Dosing (mg/kg, i.p.) | Key Quantitative Outcome | Reference |
| Neuropathic Pain | Partial Sciatic Nerve Ligation (Mouse) | 5 | 134.4% increase in mechanical threshold | [3] |
| 10 | 174.8% increase in mechanical threshold; 69.2% increase in thermal latency | [3] | ||
| Inflammatory Pain | Complete Freund's Adjuvant (Mouse) | 1-4 | Dose-dependent antihyperalgesic effect | [4] |
| Addiction (Cocaine) | Cocaine Self-Administration (Rat) | 1.875, 3.75, 7.5 | Significant reduction in breaking points (Progressive Ratio) | [5] |
| Cocaine Self-Administration (Rat) | 1, 3, 10 | Increased cocaine self-administration (Fixed Ratio) | [6] | |
| 20 | Inhibited cocaine self-administration (Fixed Ratio) | [6] | ||
| Addiction (Opioids) | Morphine Withdrawal-Induced Hyperalgesia (Rat) | 5, 7.5 | Significant attenuation of hyperalgesia | [7] |
| Oxycodone-Induced Conditioned Place Preference (Rat) | 6.25-18.50 | Partial abolishment of CPP development | [8] | |
| Addiction (Nicotine) | Nicotine-Induced Conditioned Place Preference (Mouse) | 1-10 | Dose-dependent attenuation of CPP | [9] |
| Addiction (Alcohol) | Two-Bottle Choice Drinking (Mouse) | 10 | Significant reduction in ethanol consumption and preference | [10] |
| Neuroprotection | Middle Cerebral Artery Occlusion (Rat) | 12.5, 25, 50 | Dose-dependent reduction in infarct volume and cerebral edema | [6] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.
Dopamine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of THP for dopamine D1 and D2 receptors.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human dopamine D1 or D2 receptors.
-
Radioligand: [3H]SCH23390 for D1 receptors; [3H]Spiperone for D2 receptors.
-
Test Compound: l-Tetrahydropalmatrubine (serial dilutions).
-
Non-specific Agent: 1 µM Flupenthixol for D1; 10 µM Sulpiride for D2.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of l-THP in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, cell membranes), non-specific binding (non-specific agent, radioligand, cell membranes), and competitive binding (l-THP dilutions, radioligand, cell membranes).
-
Add cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the log concentration of l-THP.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conditioned Place Preference (CPP) Test
The CPP paradigm is used to assess the rewarding or aversive properties of a drug, providing insight into its potential for abuse or as a treatment for addiction.[11][12][13][14]
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
Procedure:
-
Habituation (Day 1): Allow the animals to freely explore all compartments of the apparatus for a set period (e.g., 15-20 minutes) to minimize novelty-induced effects.
-
Pre-conditioning Test (Day 2): Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment may be excluded.
-
Conditioning (Days 3-10): This phase typically involves alternating daily injections of the drug (e.g., cocaine, nicotine, or l-THP) and vehicle (saline). On drug conditioning days, animals are confined to one compartment (e.g., the initially non-preferred one). On vehicle conditioning days, they are confined to the opposite compartment. To test the effect of l-THP on the rewarding properties of another drug, l-THP is administered prior to the drug of abuse.
-
Post-conditioning Test (Day 11): In a drug-free state, allow the animals to freely explore all compartments. Record the time spent in each compartment.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference, suggesting rewarding properties. Conversely, a significant decrease indicates conditioned place aversion. When testing l-THP's effect on another drug's CPP, a reduction in the time spent in the drug-paired compartment suggests that l-THP attenuates the rewarding effects of that drug.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used experimental model of focal cerebral ischemia to evaluate the neuroprotective potential of therapeutic agents.[6][15][16][17]
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a nylon monofilament suture with a blunted tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery.
-
The occlusion can be transient (suture is withdrawn after a specific period, e.g., 60-120 minutes, to allow reperfusion) or permanent.
-
Administer l-THP at various doses (e.g., 12.5, 25, 50 mg/kg) either before or after the ischemic insult.
-
After a set survival period (e.g., 24 or 48 hours), euthanize the animal and harvest the brain.
-
-
Assessment of Neuroprotection:
-
Infarct Volume Measurement: Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while viable tissue stains red. Quantify the infarct volume using image analysis software.
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system.
-
Histological and Immunohistochemical Analysis: Assess neuronal death, apoptosis (e.g., TUNEL staining, caspase-3 expression), and inflammation (e.g., microglial activation) in brain sections.
-
Lipopolysaccharide (LPS)-Induced Inflammation Assay
This in vitro assay is used to evaluate the anti-inflammatory properties of THP by measuring its ability to inhibit the production of pro-inflammatory mediators in immune cells stimulated with LPS.
-
Cell Line: Human monocytic cell line (THP-1) or murine macrophage cell line (RAW 264.7).
-
Procedure:
-
Culture the cells to an appropriate density in 96-well plates.
-
Pre-treat the cells with various concentrations of THP for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: Calculate the percentage inhibition of NO or cytokine production by THP at each concentration compared to the LPS-only control. Determine the IC50 value, which is the concentration of THP that inhibits 50% of the inflammatory response.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are mediated through its modulation of several key intracellular signaling pathways. The following diagrams, generated using the Graphviz DOT language, illustrate these complex interactions.
Dopamine D1 and D2 Receptor Signaling
THP's primary mechanism of action in the central nervous system involves its antagonism of dopamine D1 and D2 receptors. This dual antagonism is central to its effects on addiction and its analgesic properties.
PI3K/Akt/mTOR Signaling Pathway
THP has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. This inhibition likely contributes to its anti-inflammatory and neuroprotective effects.[9][18][19]
NF-κB Signaling Pathway
The anti-inflammatory effects of THP are also mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the expression of pro-inflammatory genes.[9][12][20][21][22]
Experimental Workflow for Preclinical Evaluation of Analgesic Efficacy
The following diagram illustrates a typical experimental workflow for assessing the analgesic potential of a compound like THP in a preclinical setting.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for a variety of disorders, particularly those involving the central nervous system and inflammatory processes. Its well-documented antagonism of dopamine D1 and D2 receptors provides a strong mechanistic basis for its observed effects in preclinical models of addiction and pain. Furthermore, its ability to modulate key signaling pathways such as PI3K/Akt/mTOR and NF-κB highlights its potential in treating conditions with an inflammatory component, including neuroinflammation.
The quantitative data summarized herein provides a solid foundation for further investigation. However, to advance THP towards clinical application, several key areas require further exploration. Rigorous, well-controlled clinical trials are necessary to establish its safety and efficacy in human populations for the various indications suggested by preclinical data. Further elucidation of its pharmacokinetic and pharmacodynamic properties in humans is crucial for optimizing dosing regimens. Additionally, a deeper understanding of the molecular interactions within its target signaling pathways will be vital for identifying potential biomarkers of response and for the rational design of combination therapies.
References
- 1. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Graphviz - Making Super Cool Graphs — Jessica Dene Earley-Cha [jessicadeneearley-cha.com]
- 3. contentful.com [contentful.com]
- 4. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 6. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. medium.com [medium.com]
- 9. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 12. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. The dilemma of neuroprotection trials in times of successful endovascular recanalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]
- 17. The neurovascular protective effect of alogliptin in murine MCAO model and brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Mechanisms of System Control of NF-κB Signaling by IκBα - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Tetrahydropalmatine in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-inflammatory effects of Tetrahydropalmatine (THP) on macrophages. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of Tetrahydropalmatine on macrophage polarization and the expression of inflammatory mediators. The data is compiled from in vitro studies on RAW 264.7 and THP-1 macrophage cell lines.
Table 1: Effect of Tetrahydropalmatine on Macrophage Polarization
| Cell Line | Treatment | Marker | Method | Result | Reference |
| THP-1 | Model Serum + THP | CD86 (M1 marker) | Flow Cytometry | Significant decrease in the percentage of CD86+ cells compared to the model serum group. | [1] |
| THP-1 | Model Serum + THP | CD163 (M2 marker) | Flow Cytometry | Significant increase in the percentage of CD163+ cells compared to the model serum group. | [1] |
| RAW 264.7 | LPS + THP | M2 Subtype | Flow Cytometry | Facilitated polarization to the M2 subtype compared to LPS stimulation alone. |
Table 2: Effect of Tetrahydropalmatine on Pro-inflammatory Cytokine Secretion
| Cell Line | Treatment | Cytokine | Assay | Result | Reference |
| THP-1 | Model Serum + THP | TNF-α | ELISA | Significant decrease in TNF-α levels in cell supernatant compared to the model serum group. | [1] |
| THP-1 | Model Serum + THP | IL-1β | ELISA | Significant decrease in IL-1β levels in cell supernatant compared to the model serum group. | [1] |
| THP-1 | Model Serum + THP | IL-6 | ELISA | Significant decrease in IL-6 levels in cell supernatant compared to the model serum group. | [1] |
Table 3: Effect of Tetrahydropalmatine on Signaling Pathway Protein Expression
| Cell Line | Treatment | Protein | Method | Result | Reference |
| THP-1 | Model Serum + THP | p-p65 | Western Blot | Significant decrease in the relative expression of phosphorylated p65. | [1] |
| THP-1 | Model Serum + THP | TLR4 | Western Blot | Significant decrease in the relative expression of TLR4. | [1] |
| THP-1 | Model Serum + THP | NLRP3 | Western Blot | Significant decrease in the relative expression of NLRP3. | [1] |
| THP-1 | Model Serum + THP | Cleaved-caspase-1 | Western Blot | Significant decrease in the relative expression of cleaved-caspase-1. | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Differentiation
-
RAW 264.7 Macrophages:
-
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
THP-1 Macrophage Differentiation:
-
THP-1 human monocytic cells are cultured in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate into macrophages, THP-1 cells are seeded at a density of 1 × 10^6 cells/mL and treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After PMA stimulation, the medium is replaced with fresh RPMI-1640 medium, and the cells are allowed to rest for 24 hours before subsequent treatments.
-
Macrophage Polarization
-
M1 Polarization: Differentiated THP-1 or RAW 264.7 macrophages are stimulated with 1 µg/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 24 hours.
-
M2 Polarization: Differentiated THP-1 or RAW 264.7 macrophages are stimulated with 20 ng/mL interleukin-4 (IL-4) and 20 ng/mL interleukin-13 (IL-13) for 24 hours.
Tetrahydropalmatine Treatment
-
For in vitro experiments, a stock solution of Tetrahydropalmatine is prepared in dimethyl sulfoxide (DMSO).
-
The final concentration of DMSO in the cell culture medium should be less than 0.1%.
-
Macrophages are pre-treated with various concentrations of THP for a specified time (e.g., 1-2 hours) before stimulation with LPS or other inflammatory agents.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell culture supernatants are collected after treatment.
-
The concentrations of cytokines such as TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is read at 450 nm using a microplate reader.
Western Blot Analysis
-
Total protein is extracted from macrophages using RIPA lysis buffer containing a protease inhibitor cocktail.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, TLR4, NLRP3, cleaved-caspase-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Macrophage Polarization
-
After treatment, cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with fluorescently labeled antibodies against macrophage surface markers, such as CD86 for M1 and CD163 or CD206 for M2, for 30 minutes at 4°C in the dark.
-
After washing, the cells are analyzed using a flow cytometer.
-
The percentage of M1 and M2 macrophages is determined by analyzing the expression of their respective markers.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Tetrahydropalmatine in macrophages and a typical experimental workflow.
References
Tetrahydropalmatrubine's Therapeutic Potential in Rheumatoid Arthritis: A Technical Guide to Targeting Fosl2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tetrahydropalmatrubine (THP) as a potential therapeutic agent for rheumatoid arthritis (RA), focusing on its mechanism of action involving the transcription factor Fos-related antigen 2 (Fosl2). The information presented is based on preclinical studies in established RA models and is intended to inform further research and development in this area.
Executive Summary
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Recent research has identified the transcription factor Fosl2 as a key player in the inflammatory cascade within RA. This compound, a protoberberine-type alkaloid derived from Corydalis decumbens, has emerged as a promising small molecule that directly targets Fosl2.[1] In preclinical models, THP has been shown to inhibit macrophage-mediated inflammation, a critical component of RA pathogenesis, by modulating the activity of the AP-1 transcription factor complex through its interaction with Fosl2.[1] This guide will detail the quantitative effects of THP, the experimental protocols used to ascertain these effects, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound in rheumatoid arthritis models.
Table 1: In Vitro Efficacy of this compound in Macrophage Models
| Parameter | Cell Line | Treatment | Result |
| Inhibition of Inflammatory Mediators | LPS-induced RAW264.7 macrophages | THP | Dose-dependent reduction in TNF-α, IL-1α, and IL-1β expression.[2] |
| Effect on AP-1 Transcription | LPS-induced RAW264.7 macrophages | THP | Inhibition of AP-1 transcriptional activity.[1] |
| Fosl2 Interaction | Recombinant Fosl2 protein | THP | Direct binding to Fosl2 confirmed by bio-layer interferometry (BLI).[1] |
Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Rat Model
| Parameter | Model | Treatment | Result |
| Therapeutic Effect | CIA Rats | Corydalis decumbens extract (containing THP) | Significant therapeutic effect observed.[1] |
| Anti-inflammatory Effect | CIA Rats | Corydalis decumbens extract (containing THP) | Significant reduction in macrophage-mediated inflammation.[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound in rheumatoid arthritis models.
In Vitro Macrophage Inflammation Assay
-
Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Induction of Inflammation: Cells are seeded in 6-well plates and allowed to adhere overnight. Inflammation is induced by treating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.
-
Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell culture medium at various concentrations for a predetermined duration, typically co-incubated with LPS.
-
Endpoint Analysis:
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Total RNA is extracted from the cells using TRIzol reagent. The expression levels of genes encoding inflammatory mediators are determined by quantitative real-time PCR (qRT-PCR) using specific primers.
-
Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against proteins of interest (e.g., Fosl2, c-Jun, phosphorylated forms of signaling proteins) to assess their expression levels.
-
Collagen-Induced Arthritis (CIA) Animal Model
-
Animals: Male Wistar or Sprague-Dawley rats (6-8 weeks old) are typically used.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Bovine type II collagen is emulsified in Complete Freund's Adjuvant (CFA). A 100 µL emulsion is injected intradermally at the base of the tail.
-
Booster Immunization (Day 7 or 21): A second injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered at a different site near the base of the tail.
-
-
Treatment:
-
Treatment with this compound (or the source extract) begins at the onset of clinical signs of arthritis (typically around day 10-14 after the primary immunization) and continues for a specified period.
-
The compound is administered daily via oral gavage or intraperitoneal injection. A vehicle control group receives the solvent alone.
-
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is scored on a scale of 0-4, where 0 = no signs of arthritis, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal inflammation with joint deformity. The scores for all four paws are summed to give a total arthritis score per animal.
-
Paw Volume Measurement: Paw swelling is quantified by measuring the paw volume using a plethysmometer.
-
Histopathological Analysis: At the end of the study, animals are euthanized, and the hind paws are collected, fixed in formalin, decalcified, and embedded in paraffin. Joint sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Target Engagement and Mechanism of Action Studies
-
Thermal Proteome Profiling (TPP): This technique is used to identify the direct protein targets of a compound in a complex biological sample. It involves heating cell lysates treated with the compound or vehicle to a range of temperatures, followed by quantification of the remaining soluble proteins. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.[1]
-
Bio-Layer Interferometry (BLI): BLI is employed to confirm and quantify the binding affinity between this compound and purified recombinant Fosl2 protein.[1]
-
Immunofluorescence (IF): This imaging technique is used to visualize the subcellular localization of proteins. In this context, IF can be used to observe the nuclear translocation of Fosl2 in macrophages following treatment with THP.[1]
-
Co-immunoprecipitation (co-IP): Co-IP is utilized to investigate protein-protein interactions. This method can demonstrate the interaction between Fosl2 and other components of the AP-1 complex, such as c-Jun, and how this interaction is affected by THP.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: THP's Proposed Mechanism of Action on the Fosl2/AP-1 Signaling Pathway.
Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound holds significant therapeutic potential for the treatment of rheumatoid arthritis. Its novel mechanism of action, centered on the direct targeting of the "undruggable" transcription factor Fosl2, presents a compelling new avenue for drug development in a field where there is still a significant unmet medical need.[1] Future research should focus on obtaining the full pharmacokinetic and toxicological profiles of THP, optimizing its formulation and delivery, and ultimately, progressing this promising compound into clinical trials to evaluate its safety and efficacy in patients with rheumatoid arthritis. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate these next steps in the research and development process.
References
- 1. Corydalis decumbens and tetrahydropalmatrubin inhibit macrophages inflammation to relieve rheumatoid arthritis by targeting Fosl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine ameliorates peripheral nerve regeneration by enhancing macrophage anti-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Tetrahydropalmatrubine: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropalmatrubine, an isoquinoline alkaloid, is a metabolite of the pharmacologically active compound Tetrahydropalmatine (THP). While THP has demonstrated various biological activities, including anti-inflammatory and analgesic effects, the cytotoxic profile of this compound remains largely unexplored in publicly available scientific literature. This technical guide outlines a comprehensive, standardized framework for the preliminary in vitro cytotoxicity screening of this compound. The methodologies detailed herein provide a robust starting point for researchers to assess its potential as an anticancer agent. This document includes hypothetical data presentation, detailed experimental protocols for key assays, and visualizations of experimental workflows and potential signaling pathways based on the known activity of its parent compound, Tetrahydropalmatine.
Introduction
The exploration of natural compounds for novel therapeutic agents is a cornerstone of drug discovery. This compound, derived from the metabolism of Tetrahydropalmatine, presents an intriguing candidate for investigation due to the established bioactivity of its parent compound. L-Tetrahydropalmatine has been shown to induce apoptosis in leukemia cells and exhibit synergistic cytotoxic effects in breast cancer cell lines.[1][2] Therefore, a systematic evaluation of this compound's cytotoxic properties is a logical and necessary step in determining its therapeutic potential.
This whitepaper provides a detailed guide for conducting a preliminary cytotoxicity screening of this compound, focusing on establishing its dose-dependent effects on cancer cell viability and elucidating its primary mechanism of action.
Data Presentation: Quantifying Cytotoxicity
A crucial aspect of preliminary screening is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%. The following table is a template for summarizing the hypothetical IC50 values of this compound against a panel of human cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| EU-4 | Acute Lymphoblastic Leukemia | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
| NIH/3T3 | Normal Fibroblast | Data to be determined |
| Table 1: Hypothetical IC50 values of this compound on various human cancer cell lines. The inclusion of a non-cancerous cell line (e.g., NIH/3T3) is critical for assessing selectivity. |
Experimental Protocols
Cell Culture
Human cancer cell lines (e.g., MDA-MB-231, MCF-7, EU-4, A549, HepG2) and a normal cell line (e.g., NIH/3T3) should be obtained from a reputable cell bank. Cells are to be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway
Based on the known mechanisms of Tetrahydropalmatine, a potential signaling pathway for investigation for this compound is the PI3K/Akt/mTOR pathway.[3]
Conclusion and Future Directions
This technical guide provides a foundational framework for the preliminary cytotoxicity screening of this compound. The outlined experimental protocols are standard, robust, and will allow for the generation of reproducible data to ascertain the potential of this natural compound as an anticancer agent. Should this compound demonstrate significant and selective cytotoxicity, further investigations into its specific molecular targets and its efficacy in in vivo models will be warranted. The exploration of its synergistic effects with existing chemotherapeutic agents could also be a promising avenue for future research.
References
- 1. L-Tetrahydropalmatine Induces Apoptosis in EU-4 Leukemia Cells by Down-Regulating X-Linked Inhibitor of Apoptosis Protein and Increases the Sensitivity Towards Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity enhancement in MDA-MB-231 cells by the combination treatment of tetrahydropalmatine and berberine derived from Corydalis yanhusuo W. T. Wang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydropalmatine: Orchestrating survival - Regulating autophagy and apoptosis via the PI3K/AKT/mTOR pathway in perforator flaps - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Core: Unraveling the Structure-Activity Relationship of Tetrahydropalmatrubine
A Technical Guide for Drug Discovery Professionals
Introduction
Tetrahydropalmatrubine, a key metabolite of the pharmacologically active alkaloid Tetrahydropalmatine (THP), represents a compelling yet underexplored scaffold in modern drug discovery. As a member of the protoberberine alkaloid family, it shares a rigid tetracyclic framework that is ripe for chemical modification. This technical guide delves into the core structure-activity relationships (SAR) of this compound, drawing insights from its parent compound and related analogs to illuminate pathways for future therapeutic development. While direct and extensive SAR studies on this compound are nascent, this document synthesizes the available data to provide a foundational understanding for researchers, scientists, and drug development professionals.
Tetrahydropalmatine is a well-documented bioactive molecule with a wide range of effects, including analgesic, anti-inflammatory, neuroprotective, and antitumor activities.[1] this compound is one of the four monodesmethyl metabolites of L-THP.[2] The metabolic demethylation at various sites on the THP molecule can significantly influence its pharmacological profile, making the study of its metabolites like this compound crucial.[3]
Pharmacological Landscape of the Parent Compound: Tetrahydropalmatine
To comprehend the potential bioactivity of this compound, it is essential to first examine the well-established pharmacological profile of its precursor, Tetrahydropalmatine. THP has been shown to interact with a variety of targets, leading to a broad spectrum of biological effects.
Key Biological Activities of Tetrahydropalmatine
| Biological Activity | Description | Key Findings |
| Analgesic | Effective in mitigating various types of pain, including neuropathic and inflammatory pain. | Acts on dopamine D1 and D2 receptors and may involve other neurotransmitter systems.[4] |
| Neuroprotective | Exhibits protective effects against neuronal damage in models of neurodegenerative diseases. | The metabolism of l-THP involves demethylation, and its metabolites may contribute to its therapeutic effects by acting on dopaminergic and other receptors.[3] |
| Anti-inflammatory | Demonstrates suppression of inflammatory responses in various experimental models. | |
| Anti-addiction | Shows potential in the treatment of cocaine addiction.[4] | The pharmacological profile of l-THP, including its antagonism of dopamine receptors, suggests its utility in treating cocaine addiction.[4] |
| Anticancer | Displays inhibitory effects on the proliferation of certain cancer cell lines. |
Structure-Activity Relationship Insights from Protoberberine Alkaloids
Direct quantitative SAR data for a series of this compound derivatives is currently limited in the public domain. However, by examining the SAR of the broader protoberberine alkaloid class, particularly focusing on the impact of hydroxyl and methoxy substitutions, we can infer a hypothetical SAR for this compound.
The key structural features of the protoberberine scaffold that influence biological activity include:
-
Substitution Pattern on the A and D Rings: The nature and position of substituents, primarily methoxy and hydroxyl groups, on the aromatic A and D rings are critical determinants of activity and target selectivity.
-
Stereochemistry at C-13a: The stereochemistry of the hydrogen at the C-13a position can significantly impact biological activity.
-
Quaternization of the Nitrogen Atom: The presence of a positive charge on the nitrogen atom in the B ring can influence DNA binding and other cellular interactions.
Studies on other protoberberine alkaloids have shown that demethylation can significantly enhance DNA-binding affinities.[5] This suggests that the hydroxyl group of this compound may play a crucial role in its interactions with biological targets, potentially through hydrogen bonding. The position of the hydroxyl group is also a key factor, as seen in the differential P-glycoprotein efflux capacity of various protoberberine alkaloids with different hydroxyl group positions.[6]
Signaling Pathways
The parent compound, Tetrahydropalmatine, is known to modulate several key signaling pathways. It is plausible that this compound, as an active metabolite, may influence similar or overlapping pathways.
Known Signaling Pathways of Tetrahydropalmatine
Caption: Signaling pathways modulated by Tetrahydropalmatine.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound analogs are not widely available. However, based on studies of related compounds, the following general methodologies would be applicable.
General Synthesis of this compound Analogs
A general synthetic approach to create a library of this compound analogs would involve the modification of the hydroxyl and methoxy groups on the protoberberine scaffold.
Caption: General synthetic workflow for this compound analogs.
In Vitro Biological Evaluation
A standard panel of in vitro assays would be employed to determine the biological activity of the synthesized analogs.
| Assay Type | Purpose | Example Protocol |
| Receptor Binding Assays | To determine the affinity of compounds for specific receptors (e.g., dopamine, serotonin). | Radioligand binding assays using cell membranes expressing the receptor of interest. |
| Enzyme Inhibition Assays | To measure the inhibitory activity against specific enzymes (e.g., kinases, proteases). | Biochemical assays using purified enzymes and specific substrates. |
| Cell Proliferation Assays | To assess the cytotoxic or anti-proliferative effects on cancer cell lines. | MTT or SRB assays to measure cell viability after compound treatment. |
| Anti-inflammatory Assays | To evaluate the ability to suppress inflammatory responses in cell-based models. | Measurement of nitric oxide (NO) production in LPS-stimulated macrophages. |
Logical Relationship for SAR Determination
The determination of the structure-activity relationship follows a logical progression from synthesis to biological evaluation and data analysis.
Caption: Logical workflow for establishing SAR.
Conclusion and Future Directions
This compound presents a promising, yet largely untapped, chemical scaffold for the development of novel therapeutics. While direct SAR studies are currently lacking, the wealth of information available for its parent compound, Tetrahydropalmatine, and other protoberberine alkaloids provides a solid foundation for future research. The key to unlocking the full potential of this compound lies in the systematic synthesis and biological evaluation of a diverse library of its analogs. By focusing on modifications of the hydroxyl and methoxy substituents, and by employing a comprehensive panel of in vitro and in vivo assays, it will be possible to delineate the precise structural requirements for potent and selective activity at various biological targets. This in-depth understanding will pave the way for the rational design of next-generation therapeutics derived from this enigmatic natural product core.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-binding affinities and sequence specificities of protoberberine alkaloids and their demethylated derivatives: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of Tetrahydropalmatrubine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatrubine (THPtrubine), a tetrahydroprotoberberine alkaloid, possesses a chiral center at the C-13a position, leading to the existence of two enantiomers: (S)- and (R)-Tetrahydropalmatrubine. These enantiomers are expected to exhibit distinct pharmacological profiles due to the stereospecific nature of interactions with biological targets. Levo-tetrahydropalmatine (l-THP), a structurally related and well-studied analogue, is known to interact with dopamine and serotonin receptors, suggesting that the enantiomers of this compound may also modulate these neurotransmitter systems.[1] The differential effects of enantiomers on biological systems underscore the importance of stereoselective synthesis to enable the investigation of their individual therapeutic potential and mechanisms of action.
This document provides detailed application notes and experimental protocols for the chiral synthesis of both (S)- and (R)-Tetrahydropalmatrubine. The primary synthetic strategy highlighted is a chiral auxiliary-assisted Bischler-Napieralski cyclization followed by a reduction sequence.
Data Presentation
Table 1: Summary of Quantitative Data for the Chiral Synthesis of (-)-(S)-Tetrahydropalmatrubine
| Step | Intermediate/Product | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Excess (de%) |
| Amide Formation | N-acetyl-β-phenylethylamine | Acetic Anhydride | Pyridine | ~95% | N/A | N/A |
| Chiral Auxiliary Attachment | Chiral Amide | (1R,2S)-(-)-Norephedrine | Toluene | ~90% | N/A | >98% |
| Bischler-Napieralski Cyclization | Dihydroisoquinoline Intermediate | POCl₃ | Acetonitrile | ~85% | N/A | >95% |
| Reduction of Dihydroisoquinoline | (S)-N-norlaudanidine | NaBH₄ | Methanol | ~90% | >95% | N/A |
| Pictet-Spengler Cyclization | (-)-(S)-Tetrahydropalmatrubine | Formaldehyde, HCl | Methanol/Water | ~80% | >95% | N/A |
Note: The synthesis of (+)-(R)-Tetrahydropalmatrubine can be achieved by utilizing the enantiomeric chiral auxiliary, (1S,2R)-(+)-Norephedrine, in the second step. The expected yields and stereoselectivities are comparable to the synthesis of the (S)-enantiomer.
Experimental Protocols
I. Synthesis of (-)-(S)-Tetrahydropalmatrubine
This protocol is based on the enantioselective total synthesis reported by Zein et al. (2010).[2]
1. Amide Formation: Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-hydroxyphenyl)acetamide
-
To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in pyridine at 0 °C, add 2-hydroxyphenylacetic acid (1.1 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired amide.
2. Chiral Auxiliary Attachment
-
To a solution of the amide from the previous step (1.0 eq) in dry toluene, add (1R,2S)-(-)-norephedrine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap for 12-18 hours until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting diastereomeric amide can be purified by column chromatography or used directly in the next step after confirming its purity.
3. Chiral Auxiliary-Assisted Bischler-Napieralski Cyclization
-
To a solution of the chiral amide (1.0 eq) in anhydrous acetonitrile at 0 °C, add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise.[3][4]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and basify with concentrated ammonium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline intermediate.
4. Diastereoselective Reduction
-
Dissolve the crude dihydroisoquinoline intermediate in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the addition of water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography to yield (S)-N-norlaudanidine.
5. Pictet-Spengler Cyclization
-
To a solution of (S)-N-norlaudanidine (1.0 eq) in a mixture of methanol and water, add aqueous formaldehyde (37% solution, 5.0 eq) and concentrated hydrochloric acid (catalytic amount).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Basify the reaction mixture with aqueous ammonia and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford (-)-(S)-Tetrahydropalmatrubine.
II. Synthesis of (+)-(R)-Tetrahydropalmatrubine
The synthesis of the (R)-enantiomer follows the same procedure as the (S)-enantiomer with the exception of using the enantiomeric chiral auxiliary.
-
In Step 2 (Chiral Auxiliary Attachment) , use (1S,2R)-(+)-norephedrine instead of (1R,2S)-(-)-norephedrine.
-
All subsequent steps are performed as described for the (S)-enantiomer, which will yield (+)-(R)-Tetrahydropalmatrubine with high enantiomeric purity.
Mandatory Visualization
Caption: Workflow for the chiral synthesis of this compound enantiomers.
Signaling Pathways and Biological Activity
The enantiomers of tetrahydropalmatine (THP), a closely related alkaloid, have been shown to exhibit stereoselective interactions with various biological targets, which provides a strong rationale for investigating the specific activities of this compound enantiomers.
(-)-Tetrahydropalmatine has been reported to act as a partial agonist at dopamine D1 receptors and an antagonist at D2 receptors.[1] This dual activity is believed to contribute to its analgesic and sedative properties. Conversely, the pharmacological profile of (+)-tetrahydropalmatine is less defined but appears to have different effects on the central nervous system. Both enantiomers of THP have also been shown to interact with serotonin (5-HT) receptors.[5]
Based on this, the enantiomers of this compound are hypothesized to interact with dopamine and serotonin signaling pathways.
Caption: Hypothesized signaling pathways for this compound enantiomers.
Conclusion
The provided protocols offer a robust framework for the enantioselective synthesis of both (S)- and (R)-Tetrahydropalmatrubine. The use of a chiral auxiliary in the Bischler-Napieralski reaction is a key step in establishing the desired stereochemistry with high fidelity. The distinct pharmacological activities observed for the enantiomers of the related compound, tetrahydropalmatine, strongly suggest that the individual enantiomers of this compound will also exhibit unique biological profiles. Further investigation into the specific interactions of each enantiomer with dopamine, serotonin, and other potential receptor systems is crucial for elucidating their therapeutic potential and advancing drug development efforts. The availability of enantiomerically pure this compound, facilitated by the synthetic routes detailed herein, is a critical prerequisite for such studies.
References
- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Preparation and Characterization Study of Zein–Sodium Caseinate Nanoparticle Delivery Systems Loaded with Allicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Tetrahydropalmatrubine from Corydalis Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for extracting and purifying Tetrahydropalmatrubine, a tetrahydroprotoberberine isoquinoline alkaloid found in various Corydalis species. The protocols outlined below are synthesized from established methods for the isolation of alkaloids from Corydalis and are intended to serve as a foundational guide for researchers.
Introduction
This compound is a metabolite of the more abundant alkaloid, Tetrahydropalmatine (THP), and is present in smaller quantities in the tubers of Corydalis species, such as Corydalis yanhusuo. While much of the pharmacological research has focused on THP, understanding the bioactivity of its metabolites, like this compound, is crucial for a complete understanding of the therapeutic effects of Corydalis extracts. These protocols detail methods for the extraction of total alkaloids and subsequent purification of this compound.
Extraction of Total Alkaloids from Corydalis Tubers
The initial step involves the extraction of a crude alkaloid mixture from the dried and powdered tubers of Corydalis yanhusuo. An optimized reflux extraction method is presented below, which has been shown to be effective for obtaining a high yield of total alkaloids.[1]
Quantitative Data on Alkaloid Extraction
The following table summarizes the typical yields of total alkaloids and major constituents from Corydalis yanhusuo using an optimized reflux extraction method. It is important to note that the concentration of this compound is expected to be significantly lower than that of the major alkaloids.
| Component | Yield (mg/g of dried plant material) | Percentage of Total Alkaloid Extract |
| Total Alkaloids | 18.82 | 100% |
| Dehydrocorydaline | ~2.47 | 13.11% |
| Glaucine | ~2.64 | 14.03% |
| (+)-Corydaline | ~0.67 | 3.55% |
| Tetrahydropalmatine | ~0.59 | 3.13% |
| Coptisine | ~0.53 | 2.79% |
| Protopine | ~0.51 | 2.71% |
| (R)-(+)-Corypalmine | ~0.45 | 2.37% |
| Palmatine hydrochloride | ~0.42 | 2.24% |
Data synthesized from optimized reflux extraction studies.[1]
Experimental Protocol: Optimized Reflux Extraction[1]
Materials:
-
Dried and powdered Corydalis yanhusuo tubers (50 mesh)
-
70% Ethanol
-
Diluted ammonia solution
-
Reflux apparatus
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 500 g of powdered Corydalis yanhusuo tubers.
-
Prepare the extraction solvent by adjusting 70% ethanol to pH 10 with diluted ammonia solution.
-
Add 10 L (20 times the weight of the plant material) of the pH-adjusted 70% ethanol to the powdered tubers in a suitable flask.
-
Heat the mixture to reflux and maintain for 60 minutes with constant stirring.
-
After the first extraction, filter the mixture while hot to separate the extract from the plant residue.
-
Return the plant residue to the flask and add another 10 L of the extraction solvent.
-
Repeat the reflux extraction for another 60 minutes.
-
Filter the mixture again and combine the filtrates from both extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting aqueous concentrate contains the crude total alkaloids and is ready for purification.
Purification of this compound
The purification of this compound from the crude alkaloid extract is a multi-step process that typically involves liquid-liquid extraction to partition the alkaloids, followed by chromatographic techniques for separation and isolation.
Experimental Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol separates tertiary alkaloids (including this compound) from quaternary alkaloids and non-alkaloidal components.
Materials:
-
Crude alkaloid extract (aqueous concentrate)
-
Hydrochloric acid (HCl), 2 M
-
Sodium hydroxide (NaOH), 2 M
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Acidify the aqueous crude alkaloid extract to pH 2-3 with 2 M HCl.
-
Extract the acidified solution three times with an equal volume of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with 2 M NaOH.
-
Extract the basified aqueous solution three times with an equal volume of dichloromethane. The tertiary alkaloids, including this compound, will partition into the organic layer.
-
Combine the organic layers and wash with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the tertiary alkaloid fraction.
Protocol 2: Silica Gel Column Chromatography[2]
This step provides a preliminary separation of the tertiary alkaloids based on their polarity.
Materials:
-
Tertiary alkaloid fraction
-
Silica gel (100-200 mesh)
-
Chromatography column
-
Solvent system: A gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the tertiary alkaloid fraction in a minimal amount of dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing methanol in dichloromethane (e.g., starting from 100% CH₂Cl₂ and gradually increasing to 10:1, 5:1, 3:1, 1:1, and 1:2 CH₂Cl₂:MeOH).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles. Fractions suspected to contain this compound (based on comparison with a standard, if available) are carried forward for further purification.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique used to isolate pure this compound from the enriched fractions obtained from silica gel chromatography.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18 reversed-phase column (preparative scale) |
| Mobile Phase | A gradient of acetonitrile and water (containing 0.1% formic acid or ammonium acetate for better peak shape) |
| Flow Rate | Dependent on column dimensions (typically 10-20 mL/min for preparative scale) |
| Detection | UV detector (wavelength set based on the UV absorbance maximum of this compound) |
| Injection Volume | Dependent on sample concentration and column capacity |
Procedure:
-
Dissolve the enriched fraction in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Run the gradient program to separate the components.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity and Signaling Pathways
Direct research on the specific signaling pathways of this compound is limited. However, as a close structural analogue and metabolite of l-Tetrahydropalmatine (l-THP), it is plausible that it shares some pharmacological targets. l-THP is known to interact with the dopaminergic system.
l-THP acts as an antagonist at dopamine D1 and D2 receptors.[2] This antagonism is believed to be central to its sedative and anxiolytic effects. The interaction with dopamine receptors suggests an influence on downstream signaling cascades, such as the cAMP/PKA pathway.
Postulated Signaling Pathway Involvement
Caption: Postulated interaction of this compound with dopamine signaling pathways.
Disclaimer: The signaling pathway diagram is based on the known activity of the parent compound, l-Tetrahydropalmatine. Further research is required to elucidate the specific molecular targets and signaling cascades of this compound.
Conclusion
The protocols provided herein offer a robust framework for the extraction and purification of this compound from Corydalis species. Successful isolation of this minor alkaloid will enable further pharmacological and toxicological evaluation, contributing to a more complete understanding of the medicinal properties of Corydalis. Researchers are encouraged to optimize these methods for their specific laboratory conditions and analytical capabilities.
References
- 1. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrahydropalmatrubine Analysis using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatrubine is a metabolite of Tetrahydropalmatine (THP), an isoquinoline alkaloid found in several herbal plants. The analysis of this compound is crucial for pharmacokinetic studies and understanding the metabolic fate of its parent compound. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a sensitive and selective method for the quantification of this compound in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound.
Experimental Protocols
Method 1: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for the Simultaneous Determination of L-Tetrahydropalmatine and its Active Metabolites in Rat Plasma
This method is highly sensitive and selective for the simultaneous quantification of L-THP and its active metabolites, including L-tetrahydropalmatrubine (L-CD), in rat plasma.[1]
Sample Preparation:
-
To 100 μL of plasma sample, add 10 μL of the internal standard (IS) and 10 μL of acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Perform a liquid-liquid extraction by adding 1 mL of a solution of ethyl acetate and isopropanol (1:1, v/v).
-
Place the samples on a rotary device for 2 minutes for thorough mixing.
-
Centrifuge the samples at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean centrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 50 μL of a solution of acetonitrile and water (1:1, v/v).
-
Inject a 10 μL aliquot of the reconstituted sample into the UHPLC-MS/MS system for analysis.[1]
Chromatographic Conditions:
-
Instrumentation: UHPLC system coupled with a tandem mass spectrometer.
-
Column: Bonshell ASB C18 column (2.1 mm × 100 mm, 2.7 μm).[1]
-
Mobile Phase: A gradient elution using acetonitrile and an aqueous solution of formic acid.[1]
-
The addition of 0.1% formic acid to the aqueous phase was found to significantly enhance the response of the alkaloids.[1]
-
-
Flow Rate: 0.2 mL/min.[1]
-
Detection: Tandem mass spectrometry (MS/MS).
Quantitative Data Summary
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r) |
| L-Tetrahydropalmatine (L-THP) | 4.00–2,500 | > 0.99 |
| L-Isocorypalmine (L-ICP) | 0.400–250 | > 0.99 |
| L-Corydalmine (L-CD, this compound) | 1.00–625 | > 0.99 |
Table 1: Linearity of the UHPLC-MS/MS method for the analysis of L-THP and its metabolites.[1]
The intra- and inter-day accuracy and precision of this method were within the acceptable limits of less than 15% at all concentrations.[1]
Visualizations
Experimental Workflow for Sample Preparation
Caption: Workflow for the preparation of plasma samples for this compound analysis.
Discussion
The presented UHPLC-MS/MS method provides a robust and reliable approach for the quantification of this compound in biological samples. The use of a C18 stationary phase is common for the reversed-phase separation of such alkaloids.[2][3][4] The mobile phase composition, particularly the use of an organic solvent like acetonitrile and an acidic modifier like formic acid, is crucial for achieving good peak shape and retention.[1]
For general HPLC sample preparation, it is important to ensure that the sample is dissolved in a solvent compatible with the mobile phase and that any particulates are removed through filtration to prevent column clogging.[5][6] The concentration of the sample should be adjusted to be within the linear range of the detector.[7]
While the provided method is specific to rat plasma, it can be adapted for other biological matrices. Method development and validation are essential when applying this protocol to different sample types or for analyzing related compounds.
References
- 1. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Tetrahydropalmatine in Xiaojiean Mixture by HPLC [journal11.magtechjournal.com]
- 4. Determination of L-tetrahydropalmatine in human plasma by HPLC and pharmacokinetics of its disintegrating tablets in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Note: Quantitative Analysis of Tetrahydropalmatrubine in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydropalmatrubine is a key metabolite of l-tetrahydropalmatine (l-THP), an active alkaloid isolated from Rhizoma corydalis. l-THP exhibits a range of pharmacological effects, and recent studies have highlighted its potential in treating drug addiction.[1] Understanding the pharmacokinetics of l-THP and its metabolites, such as this compound, is crucial for its development as a clinical candidate.[2] Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the quantitative analysis of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and throughput.[3] This document provides a detailed protocol for the detection and quantification of this compound using LC-MS/MS.
Principle of the Method
This method utilizes the separation power of liquid chromatography (LC) coupled with the sensitive and specific detection capabilities of tandem mass spectrometry (MS/MS).[3] Samples are first processed to remove interferences and enrich the analyte of interest.[4][5] The prepared sample is then injected into an LC system, where this compound is separated from other matrix components on a reversed-phase column. The analyte then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific and allows for accurate quantification even at low concentrations.[2]
Experimental Protocols
The following protocols are generalized from established methods for the analysis of l-THP and its metabolites.[2][6][7] Optimization may be required for specific matrices or instrumentation.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for plasma samples.[2][7]
-
Reagents and Materials:
-
Blank plasma (for calibration standards and quality controls)
-
This compound standard
-
Internal Standard (IS) solution (e.g., Diazepam[2], Phenacetin[7], or a stable isotope-labeled analog)
-
Dichloromethane or Ethyl Acetate (extraction solvent)
-
Alkaline solution (e.g., Sodium Carbonate or NaOH solution)
-
Reconstitution solution (e.g., 50:50 methanol:water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 50 µL of alkaline solution to basify the sample. Vortex for 30 seconds.
-
Add 1 mL of dichloromethane or ethyl acetate. Vortex vigorously for 3 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution. Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
2. Liquid Chromatography (LC) Conditions
-
Instrument: UHPLC or HPLC system
-
Column: C18 column (e.g., Bonshell ASB C18, 2.1 mm × 100 mm, 2.7 µm[2]; Diamonsil™ C18, 50 mm × 2.1 mm, 5 µm[6])
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Acetate in water[2][7]
-
Gradient Elution (Example):
Time (min) % Mobile Phase B 0.0 10 2.0 90 4.0 90 4.1 10 | 6.0 | 10 |
-
Column Temperature: 30°C[2]
-
Injection Volume: 5 - 10 µL[2]
3. Mass Spectrometry (MS) Conditions
-
Instrument: Triple-quadrupole tandem mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode[2][6]
-
Key Parameters (Example Settings): [2]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 600 L/h
-
Cone Gas Flow: 50 L/h
-
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
l-Tetrahydropalmatine (l-THP) Reference: m/z 356.0 → 191.9[6]
-
This compound (demethylated l-THP): The precursor ion will be approximately m/z 342.2 [M+H]+. The product ion must be determined by infusing a standard compound. A potential fragment could be m/z 178.1, but this requires experimental verification.
-
Internal Standard (IS): Dependent on the IS used (e.g., Diazepam: m/z 285.1 → 193.1).
-
Data Presentation
The following table summarizes validation data from published methods for l-THP and its other metabolites, providing a reference for the expected performance of a method for this compound.
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| l-THP | Rat Plasma | 4.00 | 4.00 - 2,500 | 88.9 - 95.8 | [2] |
| l-Isocorypalmine | Rat Plasma | 0.400 | 0.400 - 250 | 88.9 - 98.7 | [2] |
| l-Corydalmine | Rat Plasma | 1.00 | 1.00 - 625 | 95.0 - 99.4 | [2] |
| l-THP | Rat Striatum | 0.1 | 0.1 - 1000 | Not Reported | [6] |
| Tetrahydropalmatine | Rat Plasma | 1.00 | 1.00 - 500 | ~91.4 | [7] |
Mandatory Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Logical relationship of l-THP and its primary metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. opentrons.com [opentrons.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Microdialysis combined with liquid chromatography-tandem mass spectrometry for the determination of levo-tetrahydropalmatine in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of tetrahydropalmatine, protopine, and palmatine in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Validated Bioassay for Tetrahydropalmatrubine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatrubine is a metabolite of Tetrahydropalmatine (THP), an alkaloid with known pharmacological activities, including the antagonism of dopamine D1 and D2 receptors and anti-inflammatory effects.[1][2] Given its origin as a metabolite of the pharmacologically active THP, it is critical to develop a robust and validated bioassay to characterize the biological activity of this compound. This document provides detailed protocols for a panel of in vitro assays to determine the potency and efficacy of this compound at dopamine receptors and to assess its anti-inflammatory properties.
The following protocols describe:
-
Dopamine Receptor Binding Assays: To determine the binding affinity of this compound to human dopamine D1 and D2 receptors.
-
Functional cAMP Assays: To measure the functional consequence of receptor binding by quantifying changes in intracellular cyclic AMP (cAMP) levels.
-
Anti-inflammatory Bioassay: To evaluate the potential of this compound to suppress the production of pro-inflammatory cytokines in macrophages.
Experimental Workflow
Caption: Overall experimental workflow for characterizing this compound activity.
Protocol 1: Dopamine D1 and D2 Receptor Binding Assays
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine D1 and D2 receptors.
Materials:
-
Cell Membranes: CHO-K1 or HEK293 cells stably expressing either the human dopamine D1 or D2 receptor.
-
Radioligands:
-
For D1 Receptor: [³H]-SCH23390
-
For D2 Receptor: [³H]-Spiperone or [³H]-Raclopride
-
-
Non-specific Binding Control:
-
For D1 Receptor: 10 µM SKF-100330A
-
For D2 Receptor: 10 µM Haloperidol or (+)-Butaclamol
-
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Harvester
Methodology:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in fresh assay buffer to the desired concentration (typically 10-20 µg protein per well).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of non-specific binding control, and 150 µL of membrane suspension.
-
Competitive Binding: 50 µL of radioligand, 50 µL of this compound at various concentrations (e.g., 10-point serial dilution), and 150 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, place them in scintillation vials, and add scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
Table 1: Binding Affinity (Ki) of this compound at Dopamine Receptors
| Receptor | Radioligand | Ki (nM) | n |
|---|---|---|---|
| Dopamine D1 | [³H]-SCH23390 | 3 |
| Dopamine D2 | [³H]-Spiperone | | 3 |
Dopamine Receptor Signaling Pathways
Caption: Signaling pathways for Gs-coupled (D1-like) and Gi-coupled (D2-like) dopamine receptors.
Protocol 2: Functional cAMP Assays for Dopamine D1 and D2 Receptors
This protocol measures the functional antagonism of this compound at dopamine D1 and D2 receptors by quantifying its effect on agonist-induced changes in intracellular cAMP levels.
Materials:
-
Cell Lines:
-
For D1 Receptor: HEK293 or CHO-K1 cells stably expressing the human dopamine D1 receptor (Gs-coupled).
-
For D2 Receptor: HEK293 or CHO-K1 cells stably expressing the human dopamine D2 receptor (Gi-coupled).
-
-
Agonist: Dopamine
-
Adenylyl Cyclase Stimulator (for D2 assay): Forskolin
-
Test Compound: this compound
-
Cell Culture Medium: DMEM with 10% FBS
-
Assay Buffer: Serum-free medium or HBSS with 20 mM HEPES
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well or 96-well assay plates
-
Plate reader compatible with the chosen cAMP detection kit.
Methodology:
-
Cell Seeding:
-
Seed the cells into the appropriate assay plates at a predetermined optimal density.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
For D1 Receptor (Gs-coupled) Assay:
-
Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP production) to the wells.
-
-
For D2 Receptor (Gi-coupled) Assay:
-
Add a fixed concentration of forskolin to all wells (to stimulate cAMP production) followed immediately by a fixed concentration of dopamine (EC80 for cAMP inhibition).
-
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced cAMP response.
-
Fit the data using a non-linear regression model (four-parameter variable slope).
-
Data Presentation:
Table 2: Functional Potency (IC50) of this compound at Dopamine Receptors
| Receptor | Assay Type | IC50 (µM) | n |
|---|---|---|---|
| Dopamine D1 | cAMP Production Inhibition | 3 |
| Dopamine D2 | Reversal of cAMP Inhibition | | 3 |
Protocol 3: Anti-inflammatory Bioassay in Macrophages
This protocol evaluates the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic, differentiated to macrophages with PMA).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Test Compound: this compound.
-
Positive Control: Dexamethasone (1 µM).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
96-well cell culture plates.
-
ELISA Kits: Commercially available kits for mouse or human TNF-α and IL-6.
-
ELISA plate reader.
Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and pre-treat the cells with the this compound dilutions or the positive control for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Add LPS to each well (except for the vehicle control wells) to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Cytokine Measurement:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only treated control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of TNF-α and IL-6 production.
-
Data Presentation:
Table 3: Anti-inflammatory Activity of this compound
| Cytokine | IC50 (µM) | Maximum Inhibition (%) | n |
|---|---|---|---|
| TNF-α | 3 |
| IL-6 | | | 3 |
References
In Vitro Application Notes and Protocols for Tetrahydropalmatrubine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to in vitro experimental protocols for investigating the biological activities of Tetrahydropalmatrubine. The following sections detail its anti-inflammatory effects and the underlying molecular mechanisms, offering structured protocols and data presentation to facilitate research and development.
Summary of Quantitative Data
The following table summarizes the key quantitative findings from in vitro studies on this compound, providing a clear comparison of its effects across different assays.
| Cell Line | Treatment | Assay | Target | Result |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) + this compound | Anti-inflammatory Assay | Fosl2 | Inhibition of inflammation and AP-1 transcription.[1] |
| THP-1 Monocytic Cells | Lipopolysaccharide (LPS) + Tetrahydropalmatine | IL-8 Production | IL-8 | Dose-dependent inhibition of LPS-induced IL-8 production. |
Anti-inflammatory Activity of this compound
This compound has demonstrated significant anti-inflammatory properties in vitro by targeting the transcription factor Fosl2. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound inhibits the inflammatory response and suppresses the transcription of Activator Protein-1 (AP-1), a key regulator of inflammation.[1] Further studies have shown that Tetrahydropalmatine, a related compound, inhibits LPS-induced production of interleukin-8 (IL-8) in a dose-dependent manner in THP-1 human monocytic cells.
Signaling Pathway of this compound in Macrophages
The anti-inflammatory action of this compound is mediated through its interaction with Fosl2, which in turn modulates the AP-1 signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling pathway of this compound in macrophages.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages
This protocol outlines the steps to evaluate the effect of this compound on inflammation in LPS-stimulated RAW264.7 cells.
1. Cell Culture and Treatment:
-
Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours).
2. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform reverse transcription. Use qRT-PCR to measure the mRNA expression levels of inflammatory genes (e.g., Nos2, Tnf, Il6). Normalize the expression to a housekeeping gene such as Actb (β-actin).
3. Western Blot Analysis for Fosl2:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against Fosl2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Anti-inflammatory Assay
The following diagram illustrates the workflow for the in vitro anti-inflammatory assay.
Caption: Workflow for in vitro anti-inflammatory assays of this compound.
Protocol 2: Co-Immunoprecipitation to Determine Fosl2 and c-Jun Interaction
This protocol is designed to confirm the interaction between Fosl2 and c-Jun in response to this compound treatment.
1. Cell Lysis and Immunoprecipitation:
-
Treat RAW264.7 cells with this compound and LPS as described in Protocol 1.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against Fosl2 or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
2. Western Blot Analysis:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blot analysis on the eluted samples using an antibody against c-Jun. The presence of a band for c-Jun in the Fosl2 immunoprecipitated sample will confirm the interaction.
Logical Relationship for Co-Immunoprecipitation
The following diagram illustrates the logical steps to demonstrate the interaction between Fosl2 and c-Jun.
Caption: Logical workflow for Co-Immunoprecipitation of Fosl2 and c-Jun.
References
Application Notes and Protocols for Studying the In vivo Effects of Tetrahydropalmatrubine using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models to investigate the in vivo pharmacological effects of Tetrahydropalmatrubine (THP). The protocols detailed below are intended to serve as a guide for studying the analgesic, anti-addictive, and neuropsychiatric effects of this compound.
Introduction to this compound (THP)
This compound is a tetracyclic isoquinoline alkaloid with a range of reported pharmacological activities. It has garnered significant interest for its potential therapeutic applications in pain management, addiction, and neuropsychiatric disorders. Understanding its in vivo effects is crucial for its development as a clinical candidate. This document outlines established animal models and experimental protocols to assess the efficacy and mechanisms of action of THP.
Animal Models for Analgesic Effects of THP
THP has demonstrated significant analgesic properties in various preclinical pain models. Below are protocols for inducing and assessing inflammatory and neuropathic pain.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model is used to study chronic inflammatory pain.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Induction of Inflammation:
-
THP Administration:
-
THP is typically dissolved in a vehicle such as saline or a small percentage of DMSO.
-
Administer THP via intraperitoneal (i.p.) injection at doses ranging from 2.5 to 10 mg/kg.[4]
-
Administration can begin after the establishment of inflammation (e.g., 24-48 hours post-CFA injection) and continue for a specified duration.
-
-
Assessment of Analgesia (Mechanical Allodynia):
-
Use the von Frey test to measure the paw withdrawal threshold (PWT).[5][6][7]
-
Place the rat in a plexiglass chamber on a mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the paw.
-
A positive response is noted as a sharp withdrawal or licking of the paw.
-
The 50% withdrawal threshold is calculated using the up-down method.[7]
-
Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain
This model mimics neuropathic pain resulting from nerve injury.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (20-25 g) or Sprague-Dawley rats are suitable.
-
Surgical Procedure:
-
Anesthetize the animal with isoflurane.
-
Make a small incision to expose the L4 and L5 spinal nerves.[8][9]
-
Tightly ligate the L5 spinal nerve with a 6-0 silk suture.[9] In some protocols, both L4 and L5 are ligated.[8]
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
THP Administration:
-
Administer THP (i.p.) at doses typically ranging from 1 to 4 mg/kg in mice.[10]
-
-
Assessment of Analgesia (Mechanical Allodynia):
-
Perform the von Frey test as described in the CFA model to assess mechanical sensitivity.
-
Quantitative Data Summary: Analgesic Effects of THP
| Animal Model | Species | THP Dose (Route) | Outcome Measure | Result |
| CFA-Induced Inflammatory Pain | Rat | 2.5, 5, 10 mg/kg (i.p.) | Paw Withdrawal Threshold (g) | Dose-dependent increase in PWT, with 10 mg/kg showing significant analgesia.[4] |
| Spinal Nerve Ligation | Mouse | 1, 2, 4 mg/kg (i.p.) | Paw Withdrawal Threshold (g) | Dose-dependent increase in PWT.[10] |
| Bone Cancer Pain | Mouse | 20, 40 mg/kg (intragastric) | Pain Nociception | Attenuation of pain behaviors. |
Animal Models for Anti-Addictive Effects of THP
THP has shown promise in reducing drug-seeking behaviors in models of addiction.
Cocaine Self-Administration and Reinstatement
This model assesses the reinforcing properties of a drug and the potential for relapse.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Catheter Implantation:
-
Surgically implant a chronic indwelling catheter into the jugular vein under anesthesia.
-
Allow a recovery period of at least 5-7 days.
-
-
Self-Administration Training:
-
Place rats in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a cue (e.g., light and tone).[11]
-
Pressing the "inactive" lever has no consequence.
-
Training sessions are typically 2 hours daily for 10-14 days.
-
-
Extinction and Reinstatement:
-
Following stable self-administration, begin extinction sessions where active lever presses no longer deliver cocaine or the associated cue.
-
Once responding is extinguished, test for reinstatement of drug-seeking behavior by presenting a drug-associated cue, a priming dose of cocaine, or a stressor (e.g., footshock).[12][13][14]
-
-
THP Administration:
-
Administer THP (e.g., 3-10 mg/kg, orally or i.p.) prior to the reinstatement test to assess its ability to block the re-emergence of drug-seeking behavior.[15]
-
Quantitative Data Summary: Anti-Addictive Effects of THP
| Animal Model | Species | THP Dose (Route) | Outcome Measure | Result |
| Cocaine Reinstatement | Rat | 3, 10 mg/kg (oral) | Active Lever Presses | Significant attenuation of cue-, stress-, and drug-induced reinstatement.[15] |
| Ethanol Drinking | Mouse | 10 mg/kg (i.p.) | Ethanol Consumption | Reduced ethanol consumption in a two-bottle choice experiment. |
Animal Models for Neuropsychiatric Effects of THP
THP exhibits anxiolytic and antidepressant-like properties in preclinical models.
Single Prolonged Stress (SPS) Model
This model is used to induce anxiety- and depression-like behaviors relevant to post-traumatic stress disorder (PTSD).[16][17][18][19][20]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
SPS Procedure:
-
Sequentially expose rats to three stressors:
-
Allow a 7-day "incubation" period for the behavioral effects to develop.[19]
-
-
THP Administration:
-
Administer THP (e.g., 10, 20, 50 mg/kg, i.p.) daily during the incubation period or prior to behavioral testing.
-
-
Behavioral Assessment:
-
Elevated Plus-Maze (EPM): To assess anxiety-like behavior. The maze consists of two open and two closed arms. Anxiolytic effects are indicated by increased time spent in and entries into the open arms.[1][10][15][22][23]
-
Forced Swim Test (FST): To assess depressive-like behavior. Rats are placed in a cylinder of water, and the duration of immobility is measured. A decrease in immobility time suggests an antidepressant-like effect.[4][16][24][25][26]
-
Quantitative Data Summary: Anxiolytic and Antidepressant-like Effects of THP
| Animal Model | Species | THP Dose (Route) | Behavioral Test | Result |
| Single Prolonged Stress | Rat | 50 mg/kg (i.p.) | Elevated Plus-Maze | Increased time spent in open arms. |
| Single Prolonged Stress | Rat | 50 mg/kg (i.p.) | Forced Swim Test | Decreased immobility time. |
Molecular and Cellular Assays
To elucidate the mechanisms of action of THP, various molecular and cellular assays can be performed on tissue samples (e.g., spinal cord, striatum, hippocampus) collected from the experimental animals.
Western Blot for Dopamine D2 Receptor Expression
Protocol:
-
Tissue Homogenization: Homogenize brain tissue (e.g., striatum) in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the Dopamine D2 receptor (e.g., rabbit anti-D2R, 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
ELISA for TNF-α Levels
Protocol:
-
Sample Preparation: Homogenize spinal cord or brain tissue and centrifuge to collect the supernatant.
-
ELISA Procedure:
-
Use a commercially available rat TNF-α ELISA kit.[27][28][29][30]
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate as per the manufacturer's instructions.
-
Add the detection antibody.
-
Add the HRP-conjugate.
-
Add the substrate solution and allow the color to develop.
-
Stop the reaction and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: THP's analgesic mechanism in inflammatory pain.
Caption: Experimental workflow for cocaine reinstatement model.
Caption: THP's modulation of stress-induced behaviors.
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 5. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 7. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 8. Ligation of mouse L4 and L5 spinal nerves produces robust allodynia without major motor function deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]
- 13. youtube.com [youtube.com]
- 14. Modeling Cocaine Relapse in Rodents: Behavioral Considerations and Circuit Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 17. Using the Single Prolonged Stress Model to Examine the Pathophysiology of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Single-Prolonged Stress: A Review of Two Decades of Progress in a Rodent Model of Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systematic Review and Methodological Considerations for the Use of Single Prolonged Stress and Fear Extinction Retention in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Single prolonged stress induces behavior and transcriptomic changes in the medial prefrontal cortex to increase susceptibility to anxiety-like behavior in rats [frontiersin.org]
- 21. applications.emro.who.int [applications.emro.who.int]
- 22. protocols.io [protocols.io]
- 23. BehaviorCloud Protocols - Elevated Plus Maze | BehaviorCloud [behaviorcloud.com]
- 24. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 25. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 26. researchgate.net [researchgate.net]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. file.elabscience.com [file.elabscience.com]
- 29. Rat TNF-alpha ELISA (For Lysates) Kit (ERA57RB) - Invitrogen [thermofisher.com]
- 30. Rat TNFa(Tumor Necrosis Factor Alpha) ELISA Kit [elkbiotech.com]
Application Notes and Protocols for Determining Tetrahydropalmatrubine's Mechanism of Action
Introduction
Tetrahydropalmatrubine (THP) is a bioactive alkaloid compound predominantly found in plants of the Corydalis genus. It has garnered significant interest in the scientific community for its wide range of pharmacological effects, including anti-inflammatory, analgesic, and sedative properties.[1][2] Emerging research suggests that THP's therapeutic potential may be linked to its interaction with dopamine receptors, modulation of critical signaling pathways such as PI3K/AKT/mTOR, and its ability to influence fundamental cellular processes like apoptosis and autophagy.[3][4][5]
These application notes provide a comprehensive suite of cell culture-based assays designed to systematically investigate and elucidate the molecular mechanism of action of this compound. The protocols are tailored for researchers in cell biology, pharmacology, and drug development, offering detailed, step-by-step methodologies for assessing cytotoxicity, apoptosis, cell cycle progression, and the compound's impact on key signaling cascades.
Application Note 1: Assessment of Cell Viability and Cytotoxicity
Principle
The initial step in characterizing the effect of any compound is to determine its impact on cell viability and to establish a dose-response curve. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable colorimetric methods for this purpose. These assays measure the metabolic activity of a cell population, which is an indicator of cell viability. In viable cells, mitochondrial reductase enzymes convert the tetrazolium salt (e.g., yellow MTT) into a colored formazan product (e.g., purple formazan).[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The XTT assay is similar but produces a water-soluble formazan, eliminating the need for a solubilization step.[8]
Experimental Workflow: Cell Viability Assay
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[9]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Following treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.082 | 100.0 |
| 1 | 1.198 | 0.075 | 95.5 |
| 10 | 0.982 | 0.061 | 78.3 |
| 25 | 0.631 | 0.049 | 50.3 |
| 50 | 0.315 | 0.033 | 25.1 |
| 100 | 0.150 | 0.021 | 12.0 |
Application Note 2: Investigating the Induction of Apoptosis
Principle
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[10]
Experimental Workflow: Apoptosis Assay
Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol is based on standard methods for apoptosis detection by flow cytometry.[10][12]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect the culture medium (containing floating cells). Wash adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the cells from the culture medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (1 mg/mL stock). Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Be sure to include unstained, PI-only, and Annexin V-only controls for proper compensation and gating.
Data Presentation: Apoptosis Analysis
| Treatment | Viable Cells (%) (Q3: AnnV-/PI-) | Early Apoptotic (%) (Q4: AnnV+/PI-) | Late Apoptotic/Necrotic (%) (Q2: AnnV+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 |
| THP (25 µM) | 60.5 ± 4.5 | 25.8 ± 3.2 | 12.1 ± 2.9 |
| THP (50 µM) | 22.1 ± 3.8 | 48.3 ± 5.1 | 28.5 ± 4.3 |
Application Note 3: Analysis of Cell Cycle Progression
Principle
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M). This arrest can prevent cell proliferation and may ultimately trigger apoptosis. Cell cycle analysis is performed by staining DNA with a fluorescent dye, such as Propidium Iodide (PI), in permeabilized cells.[13] The amount of PI fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase have an intermediate amount of DNA. Flow cytometry is used to measure the fluorescence intensity of individual cells, generating a histogram that reveals the distribution of the cell population across the different cycle phases.[14][15]
Experimental Workflow: Cell Cycle Analysis
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is a standard procedure for analyzing DNA content.[14][16]
-
Cell Treatment: Seed approximately 1x10⁶ cells in a 10 cm dish and treat with this compound for the desired duration (e.g., 24 hours).
-
Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing and RNA Digestion: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS. Centrifuge again and resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
PI Staining: Add 500 µL of a 100 µg/mL Propidium Iodide solution to the cell suspension (final concentration 50 µg/mL).
-
Flow Cytometry: Incubate for 15 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. Use software like ModFit or FlowJo to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[14]
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 ± 3.1 | 22.1 ± 2.5 | 12.5 ± 1.8 |
| THP (25 µM) | 78.2 ± 4.2 | 10.5 ± 1.9 | 11.3 ± 2.1 |
| THP (50 µM) | 15.3 ± 2.9 | 20.1 ± 3.3 | 64.6 ± 5.4 |
Application Note 4: Elucidating Effects on Key Signaling Pathways
Principle
This compound is reported to modulate several key intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.[5] These include the PI3K/AKT/mTOR pathway, which regulates cell growth and autophagy, and the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which are central to the inflammatory response.[1][3] Western blotting is a powerful technique to investigate the effect of THP on these pathways. It allows for the detection and quantification of specific proteins and, importantly, their phosphorylation status. Phosphorylation is a key mechanism for activating or deactivating proteins in a signaling cascade. By using antibodies specific to both the total protein and its phosphorylated form (e.g., total AKT vs. phospho-AKT), one can determine the activation state of the pathway.[17][18]
Signaling Pathway Diagrams
Protocol: Western Blotting for Signaling Protein Analysis
This is a general protocol for Western blotting that can be adapted for specific antibodies.[18][19]
-
Cell Lysis and Protein Quantification: Treat cells with THP for a short duration (e.g., 15, 30, 60 minutes) to observe changes in phosphorylation. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-AKT, anti-p-p38, anti-p-IκBα) overnight at 4°C with gentle agitation. Dilute the antibody in blocking buffer as recommended by the manufacturer.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the change in activation.
Data Presentation: Effect of THP on Protein Phosphorylation
| Target Protein | Treatment | Relative Band Intensity (Phospho/Total) | Fold Change vs. Control |
| AKT (Ser473) | Vehicle Control | 1.00 | 1.0 |
| THP (25 µM) | 0.45 | -0.55 | |
| p38 MAPK | Vehicle Control | 1.00 | 1.0 |
| THP (25 µM) | 0.28 | -0.72 | |
| IκBα | Vehicle Control | 1.00 | 1.0 |
| THP (25 µM) | 0.35 | -0.65 |
References
- 1. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells [pubmed.ncbi.nlm.nih.gov]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropalmatine: Orchestrating survival - Regulating autophagy and apoptosis via the PI3K/AKT/mTOR pathway in perforator flaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Tetrahydropalmatrubine in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tetrahydropalmatrubine (THP), an active metabolite of Levo-tetrahydropalmatine (l-THP), is a tetrahydroprotoberberine isoquinoline alkaloid derived from plants of the Stephania and Corydalis genera.[1] It has garnered significant attention in neuroscience for its diverse pharmacological activities, including analgesic, anti-addictive, and neuroprotective effects.[2] As a key player in the central nervous system, THP primarily functions by modulating dopaminergic and other neurotransmitter systems.[1][3][4] These application notes provide a comprehensive overview of THP's utility in neuroscience research, detailing its mechanism of action, summarizing quantitative data, and offering protocols for key experimental applications.
Pharmacological Profile of this compound
Mechanism of Action: this compound exerts its effects through a multi-target mechanism, with its most prominent action being the antagonism of dopamine receptors.[4]
-
Dopamine Receptor Antagonism: THP is recognized as an antagonist of both dopamine D1 and D2 receptors.[1][4] This dual antagonism is central to its therapeutic potential in conditions characterized by dopamine dysregulation, such as drug addiction.[5] Some evidence also suggests it acts on dopamine D3 receptors.[2][6] By blocking these receptors, THP can modulate the downstream signaling cascades, including those involving protein kinase A (PKA).[7]
-
Other Receptor Interactions: Beyond the dopaminergic system, THP also demonstrates activity at alpha-adrenergic and serotonin receptors, contributing to its broad pharmacological profile.[1][3]
-
Modulation of Signaling Pathways: Research has shown that THP can influence intracellular signaling pathways critical to neuroinflammation and cell survival. It has been found to inhibit the p38 Mitogen-Activated Protein Kinase (p38MAPK) / Nuclear Factor-kappa B (NF-κB) / inducible Nitric Oxide Synthase (iNOS) signaling pathway, thereby reducing neuroinflammation.[8][9] Additionally, it may be involved in the PI3K/Akt/eNOS/NO/cGMP pathway.[2]
Applications in Neuroscience Research
2.1. Addiction and Substance Use Disorders: THP has shown considerable promise as a therapeutic agent for cocaine and opioid addiction.[1][3] In preclinical models, it effectively attenuates the rewarding effects of cocaine and reduces drug-seeking behaviors.[5][6] Specifically, l-THP, the precursor to THP, has been shown to block the reinstatement of cocaine-seeking behavior triggered by the drug itself, stress, or associated cues in rats.[6] Its mechanism in addiction is largely attributed to its antagonism of dopamine receptors, which counteracts the dopamine surges induced by drugs of abuse.[5]
2.2. Nociception and Pain Management: THP exhibits significant analgesic and antinociceptive properties, making it a subject of interest for pain research, particularly in the context of neuropathic pain.[10] Its analgesic effects are mediated by its dual action on D1 and D2 receptors.[10] Studies in mouse models of neuropathic pain demonstrate that THP not only alleviates pain but also ameliorates sleep disturbances associated with chronic pain.[10] Furthermore, THP has been shown to mitigate bone cancer pain by inactivating the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia.[11]
2.3. Neuroprotection and Cognitive Function: THP possesses neuroprotective qualities, shielding neurons from various insults and improving cognitive deficits in animal models.[2][12] It has been shown to protect against D-galactose-induced memory impairment by reducing oxidative stress and neuroinflammation.[12] In models of methamphetamine-induced neurotoxicity, co-administration of THP prevents spatial learning and memory impairments, an effect potentially linked to the regulation of extracellular signal-regulated kinase (ERK1/2) expression in the prefrontal cortex.[13] These neuroprotective effects are associated with its ability to inhibit neuronal apoptosis and regulate inflammatory factors.[2]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the application of this compound (l-THP) in preclinical research.
Table 1: Effective Doses of l-THP in Animal Models
| Animal Model | Application | Species | Dose | Effect | Citation |
|---|---|---|---|---|---|
| Cocaine Reinstatement | Addiction | Rat | 3.0 mg/kg (oral) | Significantly attenuated reinstatement of cocaine seeking | [6] |
| Cocaine Reinstatement | Addiction | Rat | 10.0 mg/kg (oral) | Attenuated reinstatement but with some motor impairment | [6] |
| Neuropathic Pain | Analgesia | Mouse | 5 mg/kg (i.p.) | Increased mechanical threshold by 134.4% and thermal latency by 49.4% | [10] |
| Neuropathic Pain | Analgesia | Mouse | 10 mg/kg (i.p.) | Increased mechanical threshold by 174.8% and thermal latency by 69.2% | [10] |
| Neuropathic Pain-Induced Sleep Disturbance | Sedative/Hypnotic | Mouse | 5 mg/kg (i.p.) | Increased non-rapid eye movement sleep by 17.5% | [10] |
| Neuropathic Pain-Induced Sleep Disturbance | Sedative/Hypnotic | Mouse | 10 mg/kg (i.p.) | Increased non-rapid eye movement sleep by 29.6% | [10] |
| Striatal Dopamine Metabolism | Neurochemistry | Rat | 1 mg/kg (i.p.) | Increased extracellular dopamine concentration to 220% of basal value |[14] |
Table 2: Pharmacokinetic Parameters of l-THP
| Species | Parameter | Value | Citation |
|---|---|---|---|
| Rat | Tmax (Time to Peak Concentration) | 0.44 hours | [2] |
| Rat | T1/2 (Half-life) | 4.49 hours | [2] |
| Human (cocaine-using adults) | Tmax (Time to Peak Concentration) | 1.5 hours | [2] |
| Human (cocaine-using adults) | T1/2 (Half-life) | 13.3 hours |[2] |
Key Experimental Protocols
4.1. In Vivo Protocol: Cocaine Reinstatement Model in Rats
This protocol is designed to assess the efficacy of THP in preventing relapse to drug-seeking behavior.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, a tone generator, and an infusion pump for intravenous drug delivery.
-
Subjects: Male Sprague-Dawley rats, surgically implanted with intravenous catheters.
-
Cocaine Self-Administration Phase (10-14 days):
-
Rats are trained to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion).
-
Each infusion is paired with a discrete cue complex (e.g., tone and light).
-
Pressing the "inactive" lever has no programmed consequence.
-
Sessions last for 2 hours daily.
-
-
Extinction Phase (7-10 days):
-
Lever pressing no longer results in cocaine infusion or cue presentation.
-
Sessions continue daily until responding on the active lever is significantly reduced (e.g., <20% of the average of the last 3 self-administration days).
-
-
Reinstatement Test Day:
-
Administer THP (e.g., 3.0 or 10.0 mg/kg) or vehicle orally one hour before the test session.[6]
-
Induce reinstatement using one of the following triggers:
-
Drug-Primed: A non-contingent intraperitoneal injection of cocaine (e.g., 10 mg/kg).[6]
-
Cue-Induced: Presses on the active lever result in the presentation of the drug-associated cues (tone and light) but no cocaine.[6]
-
Stress-Induced: Expose rats to a mild stressor (e.g., uncontrollable electric footshock) immediately before the session.[6]
-
-
-
Data Analysis: Measure the number of presses on the active and inactive levers. A significant increase in active lever presses in the vehicle group following a trigger, and the attenuation of this increase in the THP group, indicates efficacy.
4.2. In Vivo Protocol: Morris Water Maze for Spatial Memory Assessment
This protocol evaluates the neuroprotective effects of THP against chemically-induced spatial memory deficits.[12][13]
-
Apparatus: A large circular pool (e.g., 1.5 m diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface. Visual cues are placed around the room.
-
Subjects: Male C57BL/6 mice.
-
Induction of Memory Impairment (Concurrent with THP treatment):
-
Acquisition/Learning Phase (4-5 days):
-
Mice undergo 4 trials per day.
-
For each trial, the mouse is placed into the pool at one of four starting positions and allowed to swim until it finds the hidden platform.
-
If the platform is not found within 60 seconds, the mouse is guided to it.
-
The time taken to find the platform (escape latency) is recorded.
-
-
Probe Trial (24 hours after the last learning trial):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the number of times the mouse crosses the former platform location and the time spent in the target quadrant.
-
-
Data Analysis: Compare the escape latencies during the learning phase and the performance in the probe trial between groups. Improved performance (shorter latency, more platform crossings) in the THP-treated group compared to the neurotoxin-only group suggests a protective effect.[13]
4.3. In Vitro Protocol: Western Blotting for Signaling Pathway Analysis
This protocol is used to determine how THP affects the expression and phosphorylation of key proteins in signaling pathways like p38MAPK/NF-κB.[8][9]
-
Cell Culture and Treatment:
-
Culture appropriate neuronal or glial cell lines (e.g., Neuro-2a, BV2 microglia).[8][9]
-
Induce a pathological state, for example, by treating with lipopolysaccharide (LPS) for BV2 cells or sodium nitroprusside (SNP) for Neuro-2a cells to mimic neuroinflammation or oxidative stress.[8][9]
-
Co-treat cells with varying concentrations of THP.
-
-
Protein Extraction:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and load equal amounts onto a polyacrylamide gel.
-
Separate proteins by size via electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p38, p-NF-κB, iNOS, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control.
-
Signaling Pathways and Experimental Workflows
Caption: THP acts as an antagonist at postsynaptic D1 and D2 dopamine receptors.
Caption: Workflow for testing THP's effect on cocaine-seeking behavior.
Caption: THP inhibits neuroinflammation by blocking the p38 MAPK pathway.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Levo-tetrahydropalmatine inhibits cocaine's rewarding effects: experiments with self-administration and brain-stimulation reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral administration of levo-tetrahydropalmatine attenuates reinstatement of extinguished cocaine seeking by cocaine, stress or drug-associated cues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amelioration of Neuropathic Pain and Attenuation of Neuroinflammation Responses by Tetrahydropalmatine Through the p38MAPK/NF-κB/iNOS Signaling Pathways in Animal and Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydropalmatine has analgesic role in mouse model of bone cancer pain by inactivating the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrahydropalmatine protects against methamphetamine-induced spatial learning and memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Tetrahydropalmatrubine in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatrubine (THP), a protoberberine-type alkaloid isolated from the traditional Chinese medicine Corydalis decumbens, has emerged as a promising candidate for the study and potential treatment of inflammatory diseases. Recent research has elucidated its mechanism of action, demonstrating its ability to modulate key inflammatory signaling pathways. These application notes provide a comprehensive overview of THP's anti-inflammatory properties, detailed experimental protocols for its use in in vitro and in vivo models, and visualization of the molecular pathways it targets.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the AP-1 transcription factor. It has been identified that THP directly targets FOSL2 (Fos-related antigen 2), a component of the AP-1 complex. By binding to FOSL2, THP promotes its nuclear translocation and interaction with c-Jun, another component of AP-1. This interaction ultimately leads to the inhibition of AP-1 transcriptional activity, thereby downregulating the expression of pro-inflammatory genes.[1]
Data Presentation
While specific dose-response data for this compound's effect on various inflammatory cytokines is still emerging, the following table provides a template for researchers to systematically record their quantitative findings when evaluating THP in in vitro models.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| THP Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | IC50 (µM) |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 25 | ||||
| 50 |
Researchers should populate this table with their experimental data.
Key Signaling Pathway
The primary signaling pathway modulated by this compound in the context of inflammation is the AP-1 signaling pathway.
Caption: THP inhibits AP-1 mediated pro-inflammatory gene transcription.
Experimental Protocols
In Vitro Anti-inflammatory Activity in Macrophages
This protocol details the methodology to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (THP)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
THP Treatment: Prepare various concentrations of THP in DMEM. Pre-treat the cells with different concentrations of THP for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (no THP) and a negative control group (no LPS stimulation).
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants for cytokine and nitric oxide analysis.
-
Nitric Oxide Assay: Measure the production of nitric oxide in the supernatants using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production by THP compared to the LPS-stimulated vehicle control. Determine the IC50 values if a dose-dependent inhibition is observed.
Caption: Workflow for in vitro anti-inflammatory screening of THP.
In Vivo Anti-inflammatory Activity in a DSS-Induced Colitis Model
This protocol provides a general framework for evaluating the therapeutic potential of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model. Note: A specific protocol for THP in this model has not been extensively documented; therefore, this serves as a guideline for initial studies.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
This compound (THP)
-
Vehicle for THP administration (e.g., 0.5% carboxymethylcellulose)
-
Animal scales
-
Calipers for colon length measurement
-
Formalin for tissue fixation
-
Myeloperoxidase (MPO) assay kit
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Group Allocation: Divide mice into the following groups (n=8-10 per group):
-
Control group (drinking water without DSS, vehicle treatment)
-
DSS group (DSS in drinking water, vehicle treatment)
-
DSS + THP group(s) (DSS in drinking water, THP treatment at various doses)
-
DSS + Sulfasalazine group (positive control, DSS in drinking water, sulfasalazine treatment)
-
-
Induction of Colitis: Induce acute colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.
-
THP Administration: Administer THP orally (e.g., by gavage) daily, starting from the first day of DSS administration. Doses can be selected based on preliminary toxicity studies and previously reported doses for similar compounds (e.g., 20, 40, 80 mg/kg).
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the 7-day period, euthanize the mice. Collect blood samples for serum cytokine analysis. Excise the colon and measure its length.
-
Macroscopic and Histological Analysis: Score the macroscopic damage to the colon. Fix a portion of the distal colon in 10% formalin for histological analysis (H&E staining).
-
Biochemical Analysis: Homogenize a portion of the colon tissue to measure MPO activity and cytokine levels (TNF-α, IL-6, IL-1β) using appropriate assay kits.
-
Data Analysis: Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the different experimental groups.
Caption: Workflow for in vivo evaluation of THP in DSS-induced colitis.
Conclusion
This compound presents a compelling pharmacological profile for the investigation of inflammatory diseases. Its defined mechanism of action, centered on the inhibition of the AP-1 signaling pathway via FOSL2, provides a clear molecular target for further studies. The provided protocols offer a starting point for researchers to explore the anti-inflammatory potential of THP in both cellular and animal models of inflammation. Further research is warranted to establish a comprehensive dose-response relationship for its effects on a broader range of inflammatory mediators and to validate its efficacy in various preclinical models of inflammatory disorders.
References
Application Notes and Protocols for Assessing the Analgesic Effects of Tetrahydropalmatrubine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatrubine, often referred to as Tetrahydropalmatine (THP), is a promising isoquinoline alkaloid with demonstrated analgesic properties. This document provides detailed application notes and experimental protocols for assessing the analgesic effects of THP in preclinical research. The methodologies outlined herein are based on established models of inflammatory and neuropathic pain, providing a framework for researchers to investigate the efficacy and mechanism of action of this compound.
Data Presentation
The analgesic efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the quantitative data from key studies, offering a clear comparison of its effects across different pain modalities.
Table 1: Analgesic Effects of this compound in an Inflammatory Pain Model
| Pain Model | Species | Compound | Dosing Regimen | Primary Outcome Measure | Result |
| Complete Freund's Adjuvant (CFA)-induced hind paw inflammation | Rat | Tetrahydropalmatine (THP) | 2.5, 5, 10 mg/kg, intraperitoneal (i.p.), once daily for 7 days | Mechanical Paw Withdrawal Threshold (g) | Dose-dependent increase in withdrawal threshold. At 10 mg/kg, a significant alleviation of mechanical allodynia was observed.[1][2] |
| Complete Freund's Adjuvant (CFA)-induced hind paw inflammation | Rat | Tetrahydropalmatine (THP) | 2.5, 5, 10 mg/kg, i.p., once daily for 7 days | Thermal Paw Withdrawal Latency (s) | Dose-dependent increase in withdrawal latency. At 5 and 10 mg/kg, a significant reduction in heat hyperalgesia was observed.[1][2] |
Table 2: Analgesic Effects of this compound in a Neuropathic Pain Model
| Pain Model | Species | Compound | Dosing Regimen | Primary Outcome Measure | Result |
| Partial Sciatic Nerve Ligation (PSNL) | Mouse | l-Tetrahydropalmatine (l-THP) | 5, 10 mg/kg, i.p. | Mechanical Paw Withdrawal Threshold (g) | Significant increase in mechanical threshold by 134.4% (5 mg/kg) and 174.8% (10 mg/kg).[3] |
| Partial Sciatic Nerve Ligation (PSNL) | Mouse | l-Tetrahydropalmatine (l-THP) | 5, 10 mg/kg, i.p. | Thermal Paw Withdrawal Latency (s) | Significant prolongation of thermal latency by 49.4% (5 mg/kg) and 69.2% (10 mg/kg).[3] |
Table 3: In Vitro Receptor Binding Affinity of l-Tetrahydropalmatrubine
| Receptor | Ligand | Ki (nM) | Assay Type |
| Dopamine D1 | l-Tetrahydropalmatine | ~124 | Radioligand binding assay |
| Dopamine D2 | l-Tetrahydropalmatine | ~388 | Radioligand binding assay |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below. These protocols are based on published studies assessing the analgesic effects of this compound.
In Vivo Analgesic Assays
1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, allowing for the assessment of a compound's efficacy against chronic inflammatory pain.
-
Animals: Male Sprague-Dawley rats (180-200 g).
-
Induction of Inflammation:
-
Anesthetize the rats using isoflurane.
-
Inject 100 µL of Complete Freund's Adjuvant (CFA) subcutaneously into the plantar surface of the left hind paw.[1]
-
-
Drug Administration:
-
Prepare this compound in a vehicle solution (e.g., 5% DMSO in saline).
-
Beginning on day 3 post-CFA injection, administer THP intraperitoneally (i.p.) once daily for 7 consecutive days at desired doses (e.g., 2.5, 5, and 10 mg/kg).[1] A vehicle control group should be included.
-
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
Acclimatize the animals in individual Plexiglas chambers on a wire mesh floor for at least 30 minutes before testing.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the inflamed paw.
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the animal in a Plexiglas chamber on a glass floor.
-
A radiant heat source is focused on the plantar surface of the inflamed paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.[1]
-
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the THP-treated groups and the vehicle control group using appropriate statistical analysis (e.g., two-way ANOVA followed by a post-hoc test).
2. Hot Plate Test
This test assesses the central analgesic effects of a compound by measuring the response to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 52.5 ± 0.5°C).
-
Procedure:
-
Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes.
-
Administer this compound or vehicle via the desired route (e.g., i.p.).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal on the hot plate.
-
Record the latency to the first sign of nociception, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 60 seconds) must be established to prevent tissue damage.
-
-
Data Analysis: The increase in latency time in the drug-treated group compared to the vehicle group indicates an analgesic effect.
3. Tail-Flick Test
This assay measures the spinal reflex to a thermal stimulus and is commonly used to evaluate centrally acting analgesics.
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
Gently restrain the animal (rat or mouse) with its tail exposed.
-
Position the tail over the radiant heat source.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the animal flicks its tail out of the beam. The latency to this response is recorded.
-
A cut-off time (e.g., 10-15 seconds) is essential to avoid tissue damage.
-
-
Data Analysis: An increase in the tail-flick latency in the drug-treated group compared to the vehicle group suggests an analgesic effect.
4. Formalin Test
This model of tonic chemical pain allows for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II).
-
Procedure:
-
Acclimatize the animal (mouse or rat) in an observation chamber for at least 30 minutes.
-
Administer this compound or vehicle i.p. 30 minutes prior to the formalin injection.[4]
-
Inject a dilute formalin solution (e.g., 20 µL of 1% formalin) subcutaneously into the plantar surface of the hind paw.[4][5]
-
Immediately after the injection, return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct periods:
-
-
Data Analysis: A reduction in the time spent licking/biting in either phase indicates an analgesic effect. THP has been shown to significantly inhibit the second phase of formalin-induced pain behavior.[4]
In Vitro Assays
1. Dopamine Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of this compound for dopamine D1 and D2 receptors.
-
Materials:
-
Cell membranes expressing human dopamine D1 or D2 receptors.
-
Radioligand specific for the receptor of interest (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2).
-
Varying concentrations of unlabeled this compound.
-
Scintillation counter.
-
-
Procedure (General Protocol):
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of this compound.
-
Calculate the IC₅₀ value (the concentration of THP that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. l-THP has Ki values of approximately 124 nM for D1 and 388 nM for D2 receptors.[6]
-
2. Electrophysiological Recording from Dorsal Root Ganglion (DRG) Neurons
This technique can be used to investigate the direct effects of this compound on the excitability of primary sensory neurons.
-
Cell Preparation:
-
Isolate dorsal root ganglia from rodents.
-
Dissociate the ganglia into single neurons using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.
-
Plate the neurons on coated coverslips and culture for a short period.
-
-
Electrophysiological Recording (Whole-cell Patch-clamp):
-
Place a coverslip with adherent DRG neurons in a recording chamber on an inverted microscope.
-
Perfuse the chamber with an external recording solution.
-
Using a micromanipulator, form a high-resistance seal (gigaseal) between a glass micropipette filled with an internal solution and the membrane of a single DRG neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record membrane potential or ionic currents in response to stimuli (e.g., current injections or application of capsaicin to activate TRPV1 channels) in the absence and presence of varying concentrations of this compound.
-
-
Data Analysis: Analyze changes in neuronal properties such as resting membrane potential, action potential firing frequency, and the amplitude of specific ion currents (e.g., voltage-gated sodium or calcium currents) to determine the effect of THP on neuronal excitability.
Signaling Pathways and Experimental Workflows
Dopaminergic Modulation of Pain by this compound
l-Tetrahydropalmatine exerts part of its analgesic effect by modulating dopamine signaling, acting as a partial agonist at D1 receptors and an antagonist at D2 receptors.[3]
Dopaminergic modulation by l-THP.
Inflammatory Pain Signaling Pathway and THP Intervention
This compound has been shown to attenuate inflammatory pain by inhibiting key inflammatory signaling pathways, including the p38 MAPK/NF-κB/iNOS pathway.
THP's inhibition of inflammatory signaling.
Experimental Workflow for In Vivo Analgesic Assessment
The following diagram illustrates a typical workflow for evaluating the analgesic properties of this compound in a preclinical pain model.
In vivo analgesic assessment workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive Profile of Levo-tetrahydropalmatine in Acute and Chronic Pain Mice Models: Role of spinal sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tail-flick test. I: Impact of a suprathreshold exposure to radiant heat on pain reactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Evaluating the Anti-Addiction Potential of Tetrahydropalmatrubine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatrubine, the active metabolite of l-tetrahydropalmatine (l-THP), is a promising isoquinoline alkaloid derived from the traditional Chinese herb Corydalis. It has garnered significant attention for its potential therapeutic effects in treating substance use disorders. The compound primarily acts as an antagonist at dopamine D1 and D2 receptors, and also interacts with D3, adrenergic, and serotonin receptors, suggesting a multi-target approach to combating addiction.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the anti-addiction potential of this compound. The methodologies outlined herein cover key in vivo behavioral assays and in vitro receptor binding studies.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of l-THP, the precursor to this compound, on addiction-related behaviors and receptor binding.
Table 1: In Vivo Behavioral Studies on the Effects of l-THP
| Animal Model | Substance of Abuse | l-THP Dose (mg/kg) | Key Findings | Reference |
| Rat | Cocaine | 3.75, 7.5, 15.0 (i.p.) | Produced a rightward and downward shift in the dose-response curve for cocaine self-administration and attenuated cocaine-induced reinstatement.[4] | [4] |
| Rat | Cocaine | 1, 3, 10 (systemic) | Dose-dependently lowered the break-point for progressive-ratio cocaine self-administration, suggesting a reduction in cocaine's rewarding efficacy.[5] | [5] |
| Rat | Nicotine | 3, 5 | Significantly reduced nicotine self-administration and effectively blocked reinstatement of nicotine seeking.[6] | [6] |
| Rat | Heroin | 5.0, 10.0 | Attenuated heroin self-administration without affecting locomotion.[7] | [7] |
| Mouse/Rat | Methamphetamine | Not specified | Completely inhibits the effects of methamphetamine in all stages of the conditioned place preference (CPP) task.[8] | [8] |
| Rat | Morphine | 5, 7.5 (p.o.) | Significantly improved pain tolerance scores during acute morphine withdrawal.[9] | [9] |
Table 2: Clinical and In Vitro Studies on l-THP
| Study Type | Population/System | l-THP Dose/Concentration | Key Findings | Reference |
| Clinical Trial | Heroin-dependent individuals | Not specified | Reduced drug craving and withdrawal syndromes, resulting in a significantly higher abstinence rate compared to placebo.[3] | [3] |
| Clinical Trial | Cocaine Use Disorder | 60 mg/day (30 mg BID) | A Phase II pilot study to test efficacy and safety for abstinence.[10] | [10] |
| In Vitro Binding Assay | Rat striatal membranes | Not specified | Binds to dopamine D1, D2, and D3 receptors.[11] | [11] |
| In Vitro Binding Assay | Human D2/D3/D4 receptor-expressing HEK293 cells | Kᵢ for D3R = 0.67 nM | A selective D3R ligand, [125I]HY-3-24, was characterized, demonstrating the feasibility of selective binding studies.[12] | [12] |
| In Vivo Microdialysis | Rat striatum | 1 mg/kg (i.p.) | Increased extracellular dopamine concentration to 220% of the basal value.[13] | [13] |
Experimental Protocols
Conditioned Place Preference (CPP)
Objective: To assess the rewarding properties of a drug and the ability of this compound to block the acquisition, expression, or reinstatement of drug-induced preference.[14][15][16][17][18]
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in each of the two larger compartments.
-
Drug of abuse (e.g., cocaine, morphine, methamphetamine).
-
This compound.
-
Vehicle (e.g., saline).
-
Animal subjects (rats or mice).
-
Video tracking software for automated recording of animal position and time spent in each chamber.
Procedure:
-
Pre-Conditioning (Baseline Preference Test - Day 1):
-
Allow each animal to freely explore all three chambers of the apparatus for 15-20 minutes.
-
Record the time spent in each of the two large compartments to determine any initial bias. Animals showing a strong unconditioned preference for one compartment (e.g., spending >80% of the time in one side) may be excluded.
-
-
Conditioning Phase (Days 2-9):
-
This phase typically consists of 8 alternating conditioning sessions (one per day).
-
Drug Pairing: On drug conditioning days (e.g., 2, 4, 6, 8), administer the drug of abuse and immediately confine the animal to one of the large compartments for 30 minutes. The drug-paired compartment should be counterbalanced across animals (i.e., for half the animals, the drug is paired with the initially non-preferred side, and for the other half, with the initially preferred side).
-
Vehicle Pairing: On vehicle conditioning days (e.g., 3, 5, 7, 9), administer the vehicle and confine the animal to the opposite large compartment for 30 minutes.
-
To test this compound's effect on acquisition: Administer this compound prior to the drug of abuse on drug conditioning days.
-
-
Post-Conditioning (Expression Test - Day 10):
-
In a drug-free state, allow each animal to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each of the large compartments.
-
To test this compound's effect on expression: Administer this compound prior to the expression test.
-
-
Extinction and Reinstatement (Optional):
-
Extinction: Following the expression test, conduct daily sessions where animals are allowed to freely explore the apparatus with no drug administration until the preference for the drug-paired side is extinguished (i.e., time spent in both compartments is similar to baseline).
-
Reinstatement: Once extinction is achieved, a priming dose of the drug of abuse can be administered to reinstate the preference.
-
To test this compound's effect on reinstatement: Administer this compound prior to the priming dose of the drug of abuse.
-
Data Analysis:
-
Calculate the preference score as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment.
-
Use appropriate statistical tests (e.g., paired t-test, ANOVA) to compare preference scores between pre- and post-conditioning phases and between treatment groups.
Conditioned Place Preference Experimental Workflow.
Drug Self-Administration
Objective: To model the voluntary intake of a drug and assess the ability of this compound to reduce the reinforcing effects of the drug.[4][6][7][19]
Materials:
-
Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump connected to an indwelling intravenous catheter.
-
Drug of abuse (e.g., cocaine, heroin, nicotine).
-
This compound.
-
Vehicle (e.g., saline).
-
Animal subjects (rats) surgically implanted with jugular vein catheters.
-
Data acquisition software to record lever presses and drug infusions.
Procedure:
-
Catheter Implantation Surgery:
-
Anesthetize the rat and surgically implant a catheter into the jugular vein. The external end of the catheter is passed subcutaneously to the back of the animal for easy access.
-
Allow for a recovery period of at least 5-7 days.
-
-
Acquisition of Self-Administration:
-
Train the rats to press the active lever to receive an intravenous infusion of the drug of abuse. Each active lever press is paired with a cue light.
-
Inactive lever presses are recorded but have no programmed consequences.
-
Sessions are typically 2 hours daily.
-
Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Testing the Effect of this compound:
-
Once a stable baseline is established, administer this compound (at various doses) or vehicle prior to the self-administration session.
-
The order of doses should be counterbalanced across animals.
-
-
Progressive Ratio Schedule (Optional):
-
To assess the motivation for the drug, a progressive ratio schedule can be used where the number of lever presses required for each subsequent infusion increases.
-
The "breakpoint" is the highest number of presses an animal is willing to make to receive a single infusion.
-
Data Analysis:
-
The primary dependent variables are the number of infusions earned and the number of active and inactive lever presses.
-
For progressive ratio studies, the breakpoint is the key measure.
-
Use ANOVA with repeated measures to analyze the effect of this compound on drug self-administration.
Drug Self-Administration Experimental Workflow.
Assessment of Withdrawal Symptoms
Objective: To evaluate the ability of this compound to alleviate the physical and affective signs of withdrawal from chronic drug exposure.[9][20]
Materials:
-
Animal subjects (rats or mice) made dependent on a drug of abuse (e.g., morphine).
-
This compound.
-
Vehicle (e.g., saline).
-
Withdrawal assessment scale (e.g., a modified Gellert-Holtzman scale for opiates).
-
Equipment for measuring specific signs (e.g., von Frey filaments for hyperalgesia, open field for locomotor activity).
Procedure:
-
Induction of Dependence:
-
Administer the drug of abuse (e.g., morphine) chronically over several days or weeks to induce physical dependence.
-
-
Precipitated or Spontaneous Withdrawal:
-
Precipitated Withdrawal: Administer an antagonist (e.g., naloxone for opioids) to induce a rapid and robust withdrawal syndrome.
-
Spontaneous Withdrawal: Abruptly cease the administration of the drug of abuse.
-
-
Treatment with this compound:
-
Administer this compound or vehicle prior to the induction of withdrawal or at specific time points during spontaneous withdrawal.
-
-
Assessment of Withdrawal Signs:
-
Observe and score the animals for a range of withdrawal signs at regular intervals. These can include:
-
Somatic signs: Wet dog shakes, teeth chattering, ptosis, diarrhea, weight loss.
-
Affective signs: Vocalizations, irritability.
-
Hyperalgesia: Increased sensitivity to a noxious stimulus.
-
-
Utilize a standardized scoring system, such as the Withdrawal Assessment Tool-1 (WAT-1) which has been adapted for pediatric patients but provides a framework for observable symptoms.[21][22][23]
-
Data Analysis:
-
Calculate a total weighted withdrawal score for each animal at each time point.
-
Use ANOVA with repeated measures to compare the withdrawal scores between the this compound and vehicle-treated groups over time.
Signaling Pathway
This compound is thought to exert its anti-addictive effects primarily through its interaction with the mesolimbic dopamine pathway, a key neural circuit in reward and reinforcement. By acting as an antagonist at dopamine D1 and D2 receptors, it can blunt the reinforcing effects of drugs of abuse and reduce craving.[1][2][3]
Hypothesized Dopaminergic Signaling Pathway of this compound.
Conclusion
The methodologies described in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-addiction potential. By employing a combination of behavioral models and neurochemical analyses, researchers can elucidate the compound's efficacy in reducing drug reward, motivation, and relapse, as well as its underlying mechanisms of action. The promising preclinical and initial clinical findings for l-THP warrant further investigation into this compound as a novel pharmacotherapy for substance use disorders.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development in Studies of Tetrahydroprotoberberines: Mechanism in Antinociception and Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levo-tetrahydropalmatine attenuates cocaine self-administration and cocaine-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levo-tetrahydropalmatine Inhibits Cocaine's Rewarding Effects: Experiments with Self-Administration and Brain-Stimulation Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. l-tetrahydropalmatine reduces nicotine self-administration and reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 13. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 20. open.library.ubc.ca [open.library.ubc.ca]
- 21. DSpace [repository.upenn.edu]
- 22. The Withdrawal Assessment Tool-1 (WAT-1): an assessment instrument for monitoring opioid and benzodiazepine withdrawal symptoms in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. childkindinternational.org [childkindinternational.org]
Application Note: Protocols for Investigating the Effects of Tetrahydropalmatrubine on Glial Cell Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key pathological feature in many central nervous system (CNS) disorders.[1] Activated glial cells release a variety of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which can contribute to neuronal damage.[2][3] Tetrahydropalmatrubine (THP), an alkaloid compound, has demonstrated potential anti-inflammatory and analgesic effects.[4][5] Studies suggest that THP may exert these effects by inhibiting the activation of glial cells and modulating key inflammatory signaling pathways such as NF-κB and MAPK.[4][6][7][8] This document provides detailed protocols for designing and conducting in vitro experiments to systematically evaluate the efficacy of THP in mitigating glial cell activation.
Experimental Design Overview
The overall workflow involves isolating primary glial cells, establishing an in vitro model of inflammation using lipopolysaccharide (LPS), treating the cells with THP, and subsequently assessing markers of glial activation and key signaling pathways.
Caption: High-level experimental workflow for THP testing.
Key Experimental Protocols
Protocol 2.1: Primary Mixed Glial Cell Culture
This protocol describes the isolation of mixed glial cells from neonatal rat or mouse pups, which yields a culture rich in both astrocytes and microglia.[9][10]
Materials:
-
Neonatal rat or mouse pups (P1-P2)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin (Culture Medium)
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
DNase I
-
Poly-L-lysine coated T75 flasks
-
70 µm and 40 µm cell strainers
Procedure:
-
Euthanize neonatal pups in accordance with approved animal care protocols.
-
Isolate brains under sterile conditions and place them in ice-cold HBSS.
-
Carefully remove the meninges and cerebellum.
-
Mince the remaining cortical tissue into small pieces.
-
Digest the tissue with 0.25% Trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes with gentle swirling.[9]
-
Neutralize trypsin with an equal volume of Culture Medium.
-
Gently triturate the tissue with a pipette to create a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.[11]
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in fresh Culture Medium and plate in Poly-L-lysine coated T75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium after 24 hours and then every 3-4 days. Astrocytes will form a confluent monolayer in approximately 10-14 days, with microglia growing on top.[10]
-
To isolate microglia, shake the confluent flasks on an orbital shaker at 180-220 rpm for 2 hours at 37°C.[11]
-
Collect the supernatant containing the detached microglia. Centrifuge, resuspend, and plate for experiments. The remaining adherent cells are primarily astrocytes and can also be used.
Protocol 2.2: LPS-Induced Glial Activation and THP Treatment
This protocol uses Lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a potent inflammatory response in glial cells.[1][2]
Procedure:
-
Plate primary microglia or mixed glial cells at the desired density in appropriate well plates. Allow cells to adhere for 24 hours.
-
Prepare stock solutions of THP in a suitable vehicle (e.g., DMSO). Ensure the final vehicle concentration in the culture medium is non-toxic (typically <0.1%).
-
Pre-treat the cells with various concentrations of THP (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle-only control group.
-
Following pre-treatment, add LPS (final concentration of 100-1000 ng/mL) to all wells except the negative control group.
-
Co-incubate the cells with THP and LPS for the desired time period (e.g., 24 hours for cytokine analysis, or shorter time points for signaling pathway analysis).
-
After incubation, collect the culture supernatant for analysis of secreted inflammatory mediators and lyse the cells for protein or RNA analysis.
Protocol 2.3: Quantification of Inflammatory Mediators
A. ELISA for TNF-α and IL-1β: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the culture supernatant.[4][5]
-
Collect supernatant from the experimental wells (Protocol 2.2).
-
Centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions for the specific kit being used.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
B. Griess Assay for Nitric Oxide (NO): This colorimetric assay measures nitrite, a stable breakdown product of NO, which is produced by activated glial cells.
-
Collect 50 µL of supernatant from each experimental well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
Protocol 2.4: Assessment of Glial Activation Markers
A. Immunocytochemistry (ICC): This technique is used to visualize and assess the morphology and expression of activation markers.
-
Culture cells on glass coverslips in a 24-well plate and perform the experiment as described in Protocol 2.2.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Normal Goat Serum in PBS for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes).[6]
-
Wash and incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides and visualize using a fluorescence microscope. Assess changes in cell morphology and protein expression intensity.
B. Western Blot: This method quantifies the relative amount of specific proteins in cell lysates.[5]
-
After the experiment (Protocol 2.2), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., Iba1, GFAP, p-p38, p-NF-κB p65, β-actin) overnight at 4°C.[4]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band density relative to a loading control (e.g., β-actin).
Analysis of Signaling Pathways
LPS primarily activates glial cells through Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.[12][13] THP is hypothesized to interfere with these pathways.[4][14]
A. NF-κB Signaling Pathway
The canonical NF-κB pathway involves the phosphorylation and degradation of the inhibitor IκBα, allowing the p50/p65 dimer to translocate to the nucleus.[13] The effect of THP can be assessed by measuring the phosphorylation of p65 and the degradation of IκBα via Western Blot.
Caption: NF-κB pathway activation by LPS and inhibition by THP.
B. MAPK Signaling Pathway
LPS also activates MAPKs, including p38, ERK, and JNK, which regulate inflammatory responses.[8][15] The inhibitory effect of THP can be determined by measuring the phosphorylation levels of these kinases via Western Blot.
Caption: MAPK pathway activation by LPS and potential inhibition by THP.
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM).
Table 1: Effect of THP on Pro-inflammatory Cytokine Release
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) |
|---|---|---|
| Control (No LPS) | 15.2 ± 3.1 | 8.5 ± 2.0 |
| LPS (100 ng/mL) | 450.6 ± 25.8 | 280.4 ± 18.9 |
| LPS + THP (1 µM) | 430.1 ± 22.5 | 275.1 ± 17.2 |
| LPS + THP (5 µM) | 310.5 ± 19.7* | 190.8 ± 15.3* |
| LPS + THP (10 µM) | 155.9 ± 12.3** | 95.2 ± 9.8** |
*Data are hypothetical examples (mean ± SD). Statistical significance vs. LPS group: *p<0.05, *p<0.01.
Table 2: Densitometric Analysis of Western Blot Results
| Treatment Group | p-p38 / total p38 (Relative Fold Change) | IκBα / β-actin (Relative Fold Change) |
|---|---|---|
| Control (No LPS) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (100 ng/mL) | 5.8 ± 0.4 | 0.3 ± 0.05 |
| LPS + THP (1 µM) | 5.5 ± 0.5 | 0.35 ± 0.06 |
| LPS + THP (5 µM) | 3.1 ± 0.3* | 0.65 ± 0.08* |
| LPS + THP (10 µM) | 1.4 ± 0.2** | 0.90 ± 0.1** |
*Data are hypothetical examples (mean ± SD). Statistical significance vs. LPS group: *p<0.05, *p<0.01.
Interpretation:
-
A significant, dose-dependent decrease in TNF-α and IL-1β levels in THP-treated groups compared to the LPS-only group indicates an anti-inflammatory effect.[4]
-
Reduced phosphorylation of p38 MAPK and preservation of IκBα levels with THP treatment would suggest that THP's mechanism of action involves the inhibition of these key inflammatory signaling pathways.[4][6]
-
ICC results showing a morphological shift from an activated, amoeboid shape back to a more ramified, resting state in microglia would provide visual confirmation of THP's inhibitory effect.
References
- 1. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glial Biomarkers in Human Central Nervous System Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p38α MAPK Regulates Microglial Responsiveness to Diffuse Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK signal transduction underlying brain inflammation and gliosis as therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Primary Microglia Isolation from Mixed Glial Cell Cultures of Neonatal Rat Brain Tissue [jove.com]
- 11. protocols.io [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrahydropalmatine ameliorates peripheral nerve regeneration by enhancing macrophage anti-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of Tetrahydropalmatrubine: A Technical Support Guide
For researchers and medicinal chemists embarking on the synthesis of Tetrahydropalmatrubine, a promising tetracyclic isoquinoline alkaloid, the path can be fraught with challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to navigate the complexities of its chemical synthesis, ensuring a higher success rate and optimized yields.
Troubleshooting Guide: Common Challenges and Solutions
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Moisture or Air Sensitivity: Key reagents, such as organometallics or certain catalysts, may be sensitive to moisture and air, leading to decomposition and reduced reactivity. | - Ensure all glassware is rigorously flame-dried or oven-dried before use.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents, freshly distilled or obtained from a solvent purification system. |
| Incorrect Reaction Temperature: Many synthetic steps are highly temperature-dependent. Deviations can lead to incomplete reactions or the formation of side products. | - Use a reliable thermometer and maintain the reaction temperature with a controlled bath (e.g., ice-water, dry ice-acetone, or a cryocooler).- For exothermic reactions, ensure efficient stirring and slow addition of reagents to dissipate heat. | |
| Impure Starting Materials or Reagents: The purity of starting materials and reagents is critical. Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side reactions. | - Verify the purity of starting materials using techniques like NMR, LC-MS, or melting point analysis.- Purify reagents if necessary (e.g., recrystallization, distillation, or chromatography).- Use high-purity solvents. | |
| Catalyst Inactivity: The catalyst may be deactivated due to improper handling, storage, or the presence of impurities in the reaction mixture. | - Store catalysts under the recommended conditions (e.g., inert atmosphere, low temperature).- Use the correct catalyst loading as specified in the protocol.- Consider a fresh batch of catalyst if deactivation is suspected. | |
| Formation of Multiple Products/Byproducts | Side Reactions: Competing reaction pathways can lead to the formation of undesired byproducts, complicating purification and reducing the yield of the target molecule. | - Optimize reaction conditions (temperature, concentration, reaction time) to favor the desired pathway.- Use more selective reagents or catalysts.- Protect reactive functional groups that are not involved in the desired transformation. |
| Epimerization or Racemization: For stereoselective syntheses, harsh reaction conditions (e.g., strong bases or high temperatures) can lead to the loss of stereochemical integrity. | - Employ milder reaction conditions.- Use chiral catalysts or auxiliaries that promote high stereoselectivity.- Minimize reaction times to reduce the risk of epimerization. | |
| Difficult Purification | Inseparable Isomers: this compound has stereoisomers that can be challenging to separate using standard chromatographic techniques.[1][2] | - Utilize chiral chromatography (e.g., chiral HPLC or SFC) for enantiomeric separation.- Consider derivatization to form diastereomers, which can be separated by standard chromatography, followed by removal of the chiral auxiliary.- Explore specialized purification techniques like high-performance displacement chromatography. |
| Co-eluting Impurities: Byproducts with similar polarity to the desired product can be difficult to remove by column chromatography. | - Optimize the mobile phase composition and gradient for better separation.- Try a different stationary phase (e.g., reverse-phase, ion-exchange).- Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the critical steps?
A1: A common strategy involves the construction of the tetrahydroisoquinoline core followed by cyclization to form the protoberberine skeleton. Key synthetic approaches include the Bischler-Napieralski reaction followed by reduction, or more modern methods like palladium-catalyzed enolate arylation and C-H functionalization. Critical steps often involve the stereoselective reduction of an imine or enamine intermediate to establish the correct stereochemistry at the C-13a position.
Q2: How can I improve the yield of the Pictet-Spengler reaction for the synthesis of the tetrahydroisoquinoline intermediate?
A2: To improve the yield of the Pictet-Spengler reaction, ensure the use of an appropriate acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid) and anhydrous reaction conditions. The reaction is often sensitive to the electronic nature of both the tryptamine and aldehyde/ketone coupling partners. Optimizing the reaction temperature and time is also crucial to prevent the formation of byproducts.
Q3: My NMR spectrum shows a mixture of diastereomers. How can I improve the diastereoselectivity of the reaction?
A3: To improve diastereoselectivity, consider using a chiral auxiliary on one of the reactants to direct the stereochemical outcome. Alternatively, employing a stereoselective catalyst can be effective. Lowering the reaction temperature often enhances selectivity. If a mixture is unavoidable, diastereomers can typically be separated by column chromatography due to their different physical properties.
Q4: What are the best practices for purifying the final this compound product?
A4: Purification of this compound typically involves column chromatography on silica gel. A gradient elution system, for example, with dichloromethane and methanol, is often effective. For challenging separations, especially of isomers, reverse-phase HPLC or chiral HPLC may be necessary. Recrystallization from a suitable solvent system can also be an excellent final purification step to obtain a highly pure product.
Experimental Protocols
Protocol 1: Bischler-Napieralski Cyclization and Subsequent Reduction
This protocol outlines a classical approach to forming the protoberberine skeleton.
-
Step 1: Amide Formation: A suitably substituted phenethylamine is acylated with a phenylacetyl chloride derivative in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane at 0 °C to room temperature.
-
Step 2: Bischler-Napieralski Cyclization: The resulting amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures (e.g., 100-120 °C) to effect cyclization to a dihydroisoquinoline intermediate.
-
Step 3: Reduction of the Imine: The crude dihydroisoquinoline is then reduced to the corresponding tetrahydroisoquinoline. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in methanol at 0 °C to room temperature.
-
Step 4: Mannich-type Cyclization: The tetrahydroisoquinoline is reacted with formaldehyde (or a formaldehyde equivalent) and an acid catalyst to construct the final ring and yield the tetrahydropalmatine core.
Protocol 2: Palladium-Catalyzed Enolate Arylation
This modern approach offers a convergent and efficient route to the protoberberine core.
-
Step 1: Preparation of Coupling Partners: Synthesize a substituted β-tetralone and a substituted 2-bromo-phenethylamine derivative.
-
Step 2: α-Arylation: The β-tetralone is deprotonated with a suitable base (e.g., sodium tert-butoxide or LHMDS) to form the enolate. This is followed by the addition of the 2-bromo-phenethylamine and a palladium catalyst with an appropriate ligand (e.g., Pd(OAc)₂ with a phosphine ligand) to facilitate the cross-coupling reaction.
-
Step 3: Reductive Amination and Cyclization: The resulting ketone is then subjected to reductive amination conditions (e.g., NaBH₃CN and an ammonium source or direct reaction with the amine followed by reduction) to form the tetrahydroisoquinoline ring system in a single step.
Visualizing the Synthetic Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for this compound synthesis via the Bischler-Napieralski reaction.
Caption: Workflow for this compound synthesis via Palladium-catalyzed enolate arylation.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
Technical Support Center: Tetrahydropalmatrubine Extraction & Purification
Welcome to the technical support center for the extraction and purification of Tetrahydropalmatrubine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Low Extraction Yield | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | - this compound is an alkaloid, and its solubility is pH-dependent. Acidified aqueous solutions or polar organic solvents are generally effective. - Consider using organic acids like lactic acid, which has shown high extraction efficiency for the related compound Tetrahydropalmatine (THP).[1][2][3][4] - Methanol (50%) has also been reported to provide good yields for THP.[4] |
| Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. | - For ultrasonic-assisted extraction (UAE) of the related alkaloid THP, a temperature of around 65°C has been found to be optimal.[1][3][4] - For supercritical fluid extraction (SFE), an optimal temperature of 70°C has been reported for THP.[5] - Experiment with a temperature gradient to find the optimal point for your specific setup. | |
| Insufficient Extraction Time: The duration of the extraction may not be sufficient for the solvent to penetrate the plant material and solubilize the target compound. | - For UAE of THP, an extraction time of as short as 10 minutes has been shown to be effective under optimized conditions.[1][3][4] - For SFE of THP, a 60-minute extraction time has been used.[5] - If using maceration or Soxhlet extraction, longer extraction times (several hours to days) may be necessary.[6] | |
| Poor Solvent-to-Material Ratio: An insufficient volume of solvent may lead to incomplete extraction. | - A solvent-to-material ratio of 40 mL/g was found to be optimal for the UAE of THP with lactic acid.[1][3][4] - Increasing the solvent volume can enhance extraction but may also increase the cost and time required for solvent removal. | |
| Inadequate Particle Size of Plant Material: Large particle sizes can limit the surface area available for solvent penetration. | - Grind the plant material to a fine powder to increase the surface area and improve extraction efficiency. | |
| Low Purity of Extract | Co-extraction of Impurities: The chosen solvent may be extracting other compounds with similar solubility to this compound. | - Adjust the pH of the extraction solvent. Since this compound is an alkaloid, its solubility can be manipulated with pH to selectively extract it from other compounds. - Employ a multi-step extraction process, starting with a non-polar solvent to remove lipids and other non-polar impurities before extracting with a polar solvent. |
| Presence of Emulsions During Liquid-Liquid Extraction: Formation of stable emulsions can make phase separation difficult and lead to loss of product and contamination. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Centrifuge the mixture to facilitate phase separation. - Gently swirl or rock the separatory funnel instead of vigorous shaking. | |
| Inefficient Purification Method: The chosen purification technique may not be suitable for separating this compound from closely related impurities. | - High-Performance Displacement Chromatography (HPDC) has been successfully used for the one-step purification of the related dl-tetrahydropalmatine to >98% purity. - Macroporous resins, such as XAD-8, have shown high recovery rates (92.02%) for THP and can be an effective purification step.[1][3][4] - Consider using other chromatographic techniques like column chromatography with silica gel or alumina, or preparative HPLC for higher purity. | |
| Compound Degradation | Exposure to High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to the degradation of this compound. | - Use lower extraction temperatures where possible, especially for longer extraction times. - For solvent removal, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. |
| Exposure to Light or Air: Some alkaloids are sensitive to light and oxidation. | - Conduct extraction and purification steps in amber glassware or protect the setup from direct light. - Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective extraction methods for this compound?
A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) have shown to be highly efficient for the related alkaloid Tetrahydropalmatine (THP).[1][5] UAE, particularly with "green" solvents like lactic acid, offers a sustainable and high-yield option.[1][3][4] Traditional methods like maceration and Soxhlet extraction can also be used but are generally less efficient in terms of time and solvent consumption.[6]
Q2: Which solvents are recommended for this compound extraction?
A2: The choice of solvent is crucial for achieving high yield and purity. For THP, the following have been reported to be effective:
-
90% Lactic Acid: Demonstrated high extraction yields in UAE.[1][3][4]
-
50% Methanol: Showed the highest yield among conventional organic solvents in one study.[4]
-
Acidified Water (e.g., with H₂SO₄ or HCl): As an alkaloid, this compound is more soluble in acidic aqueous solutions.
Q3: How can I improve the purity of my this compound extract?
A3: Several purification strategies can be employed:
-
Liquid-Liquid Extraction: After initial extraction, a series of pH-adjusted liquid-liquid extractions can effectively separate the basic alkaloid from neutral and acidic impurities.
-
Chromatography: Column chromatography over silica gel or alumina is a common method. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) or High-Performance Displacement Chromatography (HPDC) can be utilized.
-
Macroporous Resin Adsorption: Resins like XAD-8 have been shown to be effective for the recovery and purification of THP from crude extracts.[1][3][4]
Q4: What is the difference between this compound and Tetrahydropalmatine (THP)?
A4: L-tetrahydropalmatrubine is a monodesmethyl metabolite of Tetrahydropalmatine (THP).[7] Due to their close structural similarity as isoquinoline alkaloids, the extraction and purification methods developed for THP are expected to be highly applicable to this compound.
Q5: Are there any "green" or environmentally friendly methods for extracting this compound?
A5: Yes, Ultrasound-Assisted Extraction (UAE) using eco-friendly solvents like lactic acid is a sustainable approach.[1][3][4] This method can significantly reduce the use of hazardous organic solvents and decrease extraction time. Supercritical Fluid Extraction (SFE) with carbon dioxide is another green alternative, although it may require specialized equipment.[5]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the extraction of the closely related alkaloid, Tetrahydropalmatine (THP), which can serve as a strong reference for this compound.
Table 1: Comparison of Extraction Methods for Tetrahydropalmatine (THP)
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 90% Lactic Acid | 65 | 10 min | 22.455 (predicted) | [1] |
| Ultrasound-Assisted Extraction (UAE) | 50% Methanol | 50 | 30 min | 18.06 | [4] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with 1,2-propanediol | 70 | 60 min | 1.324 | [5] |
| Maceration | Methanol | Room Temp. | 24-48 h | Lower than modern methods | [6] |
| Soxhlet Extraction | Methanol | Boiling point of solvent | Several hours | Lower than modern methods | [6] |
Table 2: Purification of Tetrahydropalmatine (THP)
| Purification Method | Purity/Recovery | Reference |
| High-Performance Displacement Chromatography (HPDC) | >98% Purity | |
| Macroporous Resin (XAD-8) | 92.02% Recovery | [1][3] |
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Lactic Acid
This protocol is based on an optimized method for the extraction of Tetrahydropalmatine.
-
Preparation of Plant Material: Dry the plant material (e.g., tubers of Stephania species) and grind it into a fine powder.
-
Extraction:
-
Isolation of Crude Extract:
-
After extraction, centrifuge the mixture to separate the solid residue from the supernatant.
-
Filter the supernatant to remove any remaining fine particles.
-
-
Purification (optional, using macroporous resin):
-
Pass the filtered extract through a column packed with XAD-8 resin.
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed this compound with an appropriate solvent (e.g., ethanol).
-
-
Solvent Removal: Evaporate the solvent from the eluate under reduced pressure using a rotary evaporator to obtain the purified extract.
Protocol 2: Conventional Solvent Extraction followed by Liquid-Liquid Purification
-
Preparation of Plant Material: Dry and grind the plant material into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 50% methanol at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the plant residue with fresh solvent to ensure complete extraction.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined filtrates using a rotary evaporator to remove the methanol, leaving a crude aqueous extract.
-
Liquid-Liquid Purification:
-
Acidify the aqueous extract with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2.
-
Wash the acidic solution with a non-polar solvent (e.g., hexane or dichloromethane) in a separatory funnel to remove non-polar impurities. Discard the organic layer.
-
Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10.
-
Extract the basified aqueous solution multiple times with a polar organic solvent (e.g., dichloromethane or chloroform). The this compound will move into the organic layer.
-
Combine the organic layers.
-
-
Final Steps:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound extract.
-
Visualizations
Caption: Workflow for UAE of this compound.
Caption: Simplified signaling pathways of THP.
References
- 1. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. aktpublication.com [aktpublication.com]
- 7. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Tetrahydropalmatrubine and Its Isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of Tetrahydropalmatrubine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its isomers in a question-and-answer format.
Question: Why am I observing poor resolution or co-elution of this compound isomers?
Answer: Poor resolution is a frequent challenge due to the structural similarity of the isomers. Several factors can contribute to this issue:
-
Inappropriate Column Selection: Standard C18 columns may not provide sufficient selectivity. For chiral separations of enantiomers, a chiral stationary phase (CSP) is essential.
-
Suboptimal Mobile Phase Composition: The choice of organic solvent, pH, and additives is critical for separating closely related alkaloids.
-
Method Parameters Not Optimized: Flow rate and temperature can significantly impact resolution.
Solutions:
-
Column Selection: For chiral separations, consider using a polysaccharide-based chiral column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. For general isomer separation, a high-purity C18 column or a column with a different selectivity (e.g., phenyl-hexyl) can be tested.
-
Mobile Phase Optimization:
-
Solvent Choice: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the interaction with the stationary phase.
-
pH Adjustment: Since this compound is a basic compound, the pH of the mobile phase can significantly affect its retention and selectivity. For basic compounds, adjusting the mobile phase pH with additives like formic acid (for acidic conditions) or ammonia/triethylamine (for basic conditions) can improve peak shape and resolution.[1]
-
-
Method Parameter Adjustment:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.
-
Temperature: Optimizing the column temperature can alter selectivity. A temperature screening study (e.g., at 25°C, 30°C, and 35°C) is recommended.
-
Question: My peaks for this compound are tailing. What could be the cause and how can I fix it?
Answer: Peak tailing for basic compounds like this compound is often caused by strong interactions with residual silanol groups on the silica-based stationary phase.
Solutions:
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase at a low concentration (e.g., 0.1%). This will mask the active silanol sites and improve peak shape.
-
Use a Modern, End-Capped Column: High-purity silica columns with proper end-capping have fewer free silanol groups, which minimizes tailing for basic analytes.
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., with 0.1% formic acid) can protonate the silanol groups, reducing their interaction with the basic analyte. Conversely, a higher pH can suppress the ionization of the basic compound, which can also reduce tailing.
Question: I'm experiencing pressure fluctuations or a high backpressure in my HPLC system. What should I do?
Answer: Pressure issues are common in HPLC and can indicate a blockage or a leak in the system.
Solutions:
-
Check for Blockages:
-
Frit: The column inlet frit is a common site for blockages from particulate matter in the sample or mobile phase. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Guard Column: If you are using a guard column, it may be clogged. Replace the guard column.
-
Injector: A blocked injector port or sample loop can also cause pressure issues.
-
-
Check for Leaks: Inspect all fittings and connections from the pump to the detector for any signs of leakage. Even a small leak can cause pressure fluctuations.
-
Mobile Phase Issues: Ensure your mobile phase is properly degassed, as air bubbles in the pump can cause pressure fluctuations. Also, check for any precipitation in the mobile phase, especially if you are using buffers.
Question: My baseline is noisy or drifting. What are the possible causes?
Answer: A noisy or drifting baseline can interfere with the detection and quantification of your peaks.
Solutions:
-
Mobile Phase Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants can accumulate on the column and elute over time, causing baseline drift.
-
Detector Issues: The detector lamp may be failing or there could be air bubbles in the flow cell. Purge the detector to remove any bubbles.
-
Improper Mixing: If you are running a gradient, ensure that the solvents are being mixed properly by the pump.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound enantiomers?
A1: For the separation of enantiomers (chiral isomers), a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective. Specifically, a cellulose tris(3,5-dimethylphenylcarbamate) column has been shown to provide good baseline separation of tetrahydropalmatine enantiomers, a close analog of this compound.[2] Another option is a Chiralpak IC column.[3]
Q2: How should I prepare a sample of Corydalis yanhusuo for the analysis of this compound?
A2: A common method for extracting alkaloids from Corydalis yanhusuo involves the following steps:
-
The dried and powdered plant material is extracted with a solvent such as 60% ethanol using ultrasonication.
-
The extract is then filtered and the solvent is evaporated.
-
The residue is redissolved in an acidic solution (e.g., 0.01 M HCl) and then basified (e.g., with 1 M NaOH to pH 12).
-
A liquid-liquid extraction is performed with a solvent like ethyl acetate.
-
The organic layer is collected and evaporated to dryness.
-
The final residue containing the total alkaloids is dissolved in methanol for HPLC analysis.[4]
Q3: What are typical mobile phase compositions for the separation of this compound and its isomers?
A3: For chiral separation on a Chiralpak IC column, a mobile phase of acetonitrile-water-ammonia (90:10:0.1, v/v/v) has been used successfully for related alkaloids.[3] For general analysis of Corydalis alkaloids on a C18 column, a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is common.[4][5] The pH of the mobile phase can be adjusted to optimize the separation of these basic compounds.[1]
Q4: What detection wavelength should I use for this compound?
A4: this compound and related alkaloids can be detected by UV absorbance. Wavelengths around 280 nm are commonly used. For more sensitive and specific detection, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS/MS).
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Enantiomers
This protocol is based on a validated method for the separation of tetrahydropalmatine enantiomers and is expected to be a good starting point for this compound.[2][3]
| Parameter | Condition |
| Column | Chiralpak IC (or similar cellulose-based chiral column) |
| Mobile Phase | Acetonitrile : Water : Ammonia (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm or MS/MS in positive ion mode |
Protocol 2: General HPLC Analysis of Alkaloids from Corydalis yanhusuo
This protocol is suitable for the general analysis of the alkaloid profile, including this compound, from a plant extract.[4][5]
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-35% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detection | UV at 280 nm or MS/MS |
Data Presentation
The following tables summarize typical HPLC conditions for the analysis of Corydalis alkaloids, which includes this compound.
Table 1: Comparison of HPLC Columns for Alkaloid Separation
| Column Type | Dimensions | Particle Size | Typical Application | Reference |
| Chiralpak IC | - | - | Enantioseparation of tetrahydroprotoberberine alkaloids | [3] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | - | - | Chiral resolution of tetrahydropalmatine enantiomers | [2] |
| C18 | 4.6 x 250 mm | 5 µm | General analysis of Corydalis alkaloids | [4][5] |
| Bonshell ASB C18 | 2.1 x 100 mm | 2.7 µm | UPLC-MS/MS analysis of L-tetrahydropalmatine and its metabolites | [6] |
Table 2: Comparison of Mobile Phase Compositions
| Mobile Phase Composition | Application | Reference |
| Acetonitrile : Water : Ammonia (90:10:0.1, v/v/v) | Chiral separation on Chiralpak IC | [3] |
| Gradient of Acetonitrile and Water with 0.1% Formic Acid | General alkaloid profiling on C18 | [4][5] |
| Methanol | Chiral separation on cellulose-based CSP | [2] |
| Acetonitrile and Formic Acid in Water (gradient) | UPLC-MS/MS analysis of L-tetrahydropalmatine and metabolites | [6] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Sample preparation workflow from plant material.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral high-performance liquid chromatographic separation of the enantiomers of tetrahydropalmatine and tetrahydroberberine, isolated from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation and quantitative analysis of three alkaloids in Rhizoma Corydalis by chiral LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 6. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the sensitivity of mass spectrometry for Tetrahydropalmatrubine detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of mass spectrometry for the detection of Tetrahydropalmatrubine (THP) and its parent compound, l-tetrahydropalmatine (l-THP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound (THP) by LC-MS/MS.
Issue 1: Poor or No Signal Intensity for THP
Possible Causes and Solutions:
-
Suboptimal Ionization: this compound, like its parent compound l-THP, is an alkaloid containing nitrogen, making it amenable to positive ion mode electrospray ionization (ESI).[1][2]
-
Troubleshooting Step: Confirm that the mass spectrometer is operating in positive ion mode. If signal remains low, consider testing Atmospheric Pressure Chemical Ionization (APCI), which can be effective for low to medium polarity compounds.
-
-
Inefficient Sample Extraction: The choice of extraction method can significantly impact recovery and, consequently, signal intensity.
-
Incorrect Mobile Phase Composition: The mobile phase composition, particularly the additives, plays a crucial role in the ionization efficiency of the analyte.
-
Troubleshooting Step: For reversed-phase chromatography, ensure the aqueous mobile phase is acidified. The addition of 0.1% formic acid has been shown to dramatically enhance the response of alkaloids like l-THP.[1] Acetonitrile generally provides better resolution and lower background noise compared to methanol for these compounds.[1]
-
-
Instrument Not Tuned or Calibrated: Regular tuning and calibration are essential for optimal mass spectrometer performance.[3]
-
Troubleshooting Step: Perform a system tune and mass calibration according to the manufacturer's recommendations to ensure the instrument is operating at peak performance.[3]
-
Issue 2: High Background Noise or Matrix Effects
Possible Causes and Solutions:
-
Matrix Suppression or Enhancement: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of THP, leading to inaccurate quantification.[4][5]
-
Troubleshooting Step: Evaluate the matrix effect by comparing the peak area of THP in a post-extraction spiked blank matrix sample to that of a pure solution of THP at the same concentration.[1] If significant matrix effects are observed, improve the sample cleanup process. A switch from protein precipitation to a more selective method like liquid-liquid extraction or solid-phase extraction (SPE) can be beneficial.[1][6]
-
-
Contaminated LC-MS System: Contaminants in the LC system or mass spectrometer can lead to high background noise.
Issue 3: Poor Peak Shape (Broadening or Splitting)
Possible Causes and Solutions:
-
Chromatographic Issues: Problems with the analytical column or mobile phase can lead to poor peak shapes.
-
Troubleshooting Step: Ensure the column is not old or contaminated. If necessary, replace the column. Verify that the mobile phase pH is appropriate for the analyte and column chemistry. Adjusting the gradient elution profile can also help improve peak shape.
-
-
Ion Source Conditions: Suboptimal ion source parameters can cause peak broadening.
-
Troubleshooting Step: Optimize ion source parameters such as gas flows, temperatures, and spray voltage to minimize peak broadening.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization technique for THP analysis?
A1: Electrospray ionization (ESI) in the positive ion mode is the most commonly recommended technique for the analysis of this compound and related alkaloids.[1][2] This is because the nitrogen atoms in the molecule are readily protonated, leading to the formation of [M+H]+ ions. ESI is considered a "soft" ionization technique, which typically results in minimal fragmentation of the parent molecule, making it ideal for quantitative analysis.[10][11]
Q2: What are the expected mass transitions for l-THP in MS/MS analysis?
A2: For l-tetrahydropalmatine (l-THP), a common precursor-to-product ion transition monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is m/z 356.0 → 191.9.[2] The transition for the internal standard diphenhydramine is m/z 256.0 → 167.1.[2]
Q3: How can I improve the chromatographic separation of THP from its metabolites?
A3: To improve chromatographic separation, consider the following:
-
Column Choice: A C18 column is commonly used for the separation of these compounds.[2]
-
Mobile Phase: A gradient elution using acetonitrile and water with 0.1% formic acid has been shown to be effective.[1]
-
Flow Rate: A lower flow rate can sometimes improve resolution. For example, a flow rate of 0.2 ml/min has been used with a 50 mm x 2.1 mm C18 column.[2]
Q4: What are typical validation parameters for a quantitative LC-MS/MS method for l-THP?
A4: A validated method should demonstrate acceptable linearity, accuracy, precision, recovery, and matrix effect. Correlation coefficients (r) for the calibration curves should be greater than 0.99.[1] Intra- and inter-day accuracy and precision should be within 15%.[1]
Quantitative Data Summary
| Parameter | l-Tetrahydropalmatine (l-THP) | l-Isocorypalmine (l-ICP) | l-Corydalmine (l-CD) | Reference |
| Linearity Range (ng/mL) | 0.1 - 1000 | - | - | [2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | - | - | [2] |
| Extraction Recovery (%) | 88.9 - 95.8 | 88.9 - 98.7 | 95.0 - 99.4 | [1] |
| Matrix Effect (%) | 99.3 - 104.6 | 94.9 - 107.7 | 94.9 - 105.7 | [1] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of l-THP and its metabolites in rat plasma.[1]
-
To 100 µL of plasma sample, add 10 µL of internal standard (IS) solution and 10 µL of acetonitrile.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of ethyl acetate and isopropanol (1:1, v/v).
-
Place the sample on a rotary device for 2 minutes for extraction.
-
Centrifuge the sample at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean centrifuge tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 50 µL of acetonitrile and water (1:1, v/v).
-
Inject a 10 µL aliquot into the UHPLC-MS/MS system for analysis.
Protocol 2: UHPLC-MS/MS Analysis
This protocol provides a starting point for the analysis of l-THP. Optimization may be required for your specific instrument and application.
-
UHPLC System:
-
Mass Spectrometer:
Visualizations
Caption: Workflow for THP analysis from sample preparation to data acquisition.
Caption: Troubleshooting flowchart for low signal intensity in THP analysis.
References
- 1. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis combined with liquid chromatography-tandem mass spectrometry for the determination of levo-tetrahydropalmatine in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. uab.edu [uab.edu]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. gentechscientific.com [gentechscientific.com]
- 8. agilent.com [agilent.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acdlabs.com [acdlabs.com]
Strategies to improve the bioavailability of Tetrahydropalmatrubine in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of Tetrahydropalmatrubine (THP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (THP), and why is its bioavailability a concern?
This compound is the levorotatory form of tetrahydropalmatine, an isoquinoline alkaloid found in several medicinal plants. It exhibits a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. However, its clinical utility is often hampered by poor oral bioavailability due to inadequate intestinal absorption and rapid clearance in the body.[1]
Q2: What are the primary strategies to improve the in vivo bioavailability of THP?
The most effective strategies focus on advanced drug delivery systems and formulation modifications. These include:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): This is a well-documented and highly effective method. SMEDDS are isotropic mixtures of an oil, a surfactant, a co-surfactant, and the drug, which form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids. This enhances the solubility and absorption of lipophilic drugs like THP.[1][2]
-
Pharmaceutical Salt Formation: Creating a salt of THP can improve its solubility and dissolution rate, which are often prerequisites for good absorption.
-
Binary Amorphous Solid Dispersion: This technique involves dispersing the drug in its amorphous (non-crystalline) form within a carrier polymer, which can significantly enhance its solubility and dissolution.
-
Hydrochloride Freeze-Dried Powder: This formulation approach has been shown to significantly elevate the maximum plasma concentration (Cmax), area under the curve (AUC), and overall bioavailability of THP.[1]
-
Oral Disintegrating Tablets: These tablets are designed to disintegrate rapidly in the mouth, allowing for quick absorption.[1]
Q3: How significant is the bioavailability enhancement with SMEDDS?
Studies have demonstrated a substantial increase in the oral bioavailability of THP when formulated as a SMEDDS compared to a simple suspension. For instance, SMEDDS improved the oral bioavailability of THP by 198.63% in a rabbit model and 225% in a rat model.[1] Another study in rats showed a 3.25-fold increase in relative bioavailability with SMEDDS.[2]
Troubleshooting Guides
Problem 1: Low and variable bioavailability of THP in vivo despite using a standard suspension.
-
Possible Cause: Poor aqueous solubility and low intestinal permeability of THP. Extensive first-pass metabolism can also contribute to this issue.
-
Troubleshooting Steps:
-
Formulation Enhancement: Switch from a simple suspension to an advanced drug delivery system. A Self-Microemulsifying Drug Delivery System (SMEDDS) is a highly recommended starting point due to its proven efficacy.
-
Particle Size Reduction: Consider micronization or nanosizing of the THP powder to increase the surface area for dissolution.
-
Co-administration with Bio-enhancers: Investigate the co-administration of THP with known inhibitors of metabolic enzymes (e.g., cytochrome P450 enzymes) or efflux transporters (e.g., P-glycoprotein), if ethically and experimentally permissible.
-
Problem 2: Difficulty in preparing a stable and effective THP-loaded SMEDDS formulation.
-
Possible Cause: Inappropriate selection of oil, surfactant, or co-surfactant, or incorrect ratios of these components.
-
Troubleshooting Steps:
-
Excipient Screening: Conduct a systematic screening of different oils (e.g., castor oil, oleic acid), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400) for their ability to solubilize THP.
-
Pseudo-ternary Phase Diagram Construction: Develop pseudo-ternary phase diagrams to identify the optimal ratios of the selected oil, surfactant, and co-surfactant that result in a stable microemulsion region.
-
Characterization of the Microemulsion: After dilution in an aqueous medium, characterize the resulting microemulsion for droplet size, polydispersity index (PDI), and zeta potential. An ideal formulation should have a small droplet size (typically <100 nm) and a low PDI.
-
Quantitative Data Summary
| Formulation Strategy | Animal Model | Bioavailability Enhancement (Relative to Suspension) | Key Pharmacokinetic Parameter Changes |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Rabbit | 198.63% increase | - |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Rat | 225% increase | - |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Rat | 3.25-fold increase | Delayed release in the brain |
| Hydrochloride Freeze-Dried Powder | Not Specified | Significantly elevated | Increased Cmax and AUC |
| Binary Amorphous Solid Dispersion | Rabbit | 234.77% increase | - |
Experimental Protocols
Protocol 1: Preparation of this compound-loaded SMEDDS
Objective: To prepare a stable SMEDDS formulation of THP for oral administration.
Materials:
-
This compound (THP) powder
-
Oil phase (e.g., Castor oil)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials
-
Vortex mixer
-
Magnetic stirrer
Methodology:
-
Solubility Studies: Determine the solubility of THP in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-ternary Phase Diagrams:
-
Prepare different ratios of surfactant and co-surfactant (e.g., 1:1, 2:1, 1:2 w/w).
-
For each ratio, mix with the selected oil at various proportions (from 9:1 to 1:9 w/w).
-
Titrate each mixture with water dropwise under gentle stirring.
-
Observe for the formation of a clear or slightly bluish, transparent microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Preparation of THP-loaded SMEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from the center of the microemulsion region.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed THP powder to the mixture.
-
Vortex the mixture for 10-15 minutes until the THP is completely dissolved and a clear, homogenous solution is formed.
-
Store the prepared SMEDDS at room temperature.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of the THP-loaded SMEDDS formulation compared to a THP suspension.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
THP-loaded SMEDDS formulation
-
THP suspension (e.g., in 0.5% carboxymethyl cellulose sodium)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
Analytical method for THP quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the rats into two groups (n=6 per group): Group A (THP suspension) and Group B (THP-loaded SMEDDS).
-
Administer the respective formulations orally via gavage at a dose equivalent to, for example, 20 mg/kg of THP.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect the blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at, for example, 4000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of THP in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both groups using appropriate software.
-
Calculate the relative bioavailability of the SMEDDS formulation using the formula: Relative Bioavailability (%) = (AUC_SMEDDS / AUC_Suspension) x 100
-
Visualizations
Caption: Experimental workflow for evaluating the in vivo bioavailability of THP-loaded SMEDDS.
Caption: Mechanism of bioavailability enhancement by SMEDDS.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Conditions for Tetrahydropalmatrubine (THP) In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine experimental conditions for in vitro assays involving Tetrahydropalmatrubine (THP).
I. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound (THP) for in vitro assays?
A1: this compound has poor water solubility. For in vitro experiments, it is commonly dissolved in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, trichloromethane, or benzene.[1] DMSO is the most frequently used solvent for preparing stock solutions. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q2: I am observing precipitation of THP when I add it to my cell culture medium. What should I do?
A2: Precipitation of hydrophobic compounds like THP in aqueous cell culture media is a common issue. Here are some troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.5%. You may need to test the tolerance of your specific cell line to DMSO.
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture medium when preparing your working solutions of THP.
-
Method of Addition: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a smaller volume of pre-warmed serum-free media with gentle mixing, and then add this intermediate dilution to your final volume of complete media.
-
Check for Media Component Interactions: THP may interact with components in the serum or the medium itself, leading to precipitation. If you suspect this, you can try preparing the THP solution in serum-free media first and then adding it to the cells, followed by the addition of serum if required for your experimental design.
Q3: What are the typical concentration ranges of THP used in cell-based assays?
A3: The effective concentration of THP can vary significantly depending on the cell line and the specific assay. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. Based on published studies, concentrations can range from low micromolar (µM) to over 100 µM. For instance, in some studies, THP has shown no cytotoxicity at concentrations lower than 19.00 μg/ml.
Q4: Can THP interfere with the MTT assay?
A4: Yes, like other compounds with reducing properties, THP could potentially interfere with the MTT assay. This can occur if THP directly reduces the MTT reagent to formazan, leading to a false-positive signal for cell viability. To mitigate this, it is essential to include a "no-cell" control where THP is added to the culture medium with MTT but without cells. This will help you determine if the compound itself is contributing to the color change. If significant interference is observed, consider using an alternative cell viability assay with a different readout, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a trypan blue exclusion assay.
II. Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Troubleshooting Steps |
| High background in no-cell control wells | THP is directly reducing the tetrazolium salt (MTT, XTT). | 1. Run a control plate with varying concentrations of THP in cell-free media to quantify the extent of direct reduction. 2. Subtract the background absorbance from the experimental wells. 3. Consider using an alternative viability assay (e.g., CellTiter-Glo®, Trypan Blue). |
| Inconsistent results between replicates | - Uneven cell seeding. - Precipitation of THP in some wells. - Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Visually inspect the wells for any precipitate after adding THP. Follow the steps in FAQ Q2 to prevent precipitation. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected increase in viability at high THP concentrations | - THP interference with the assay. - Induction of metabolic activity at certain concentrations. | 1. Check for direct reduction of the assay reagent by THP (see above). 2. Corroborate results with a different viability assay. 3. Examine cell morphology under a microscope for signs of stress or altered metabolism. |
Western Blotting
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no signal for target protein | - Insufficient protein loading. - Suboptimal antibody concentration. - Inefficient protein transfer. - THP treatment did not effectively modulate the target pathway at the chosen time point or concentration. | 1. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. 2. Titrate the primary and secondary antibody concentrations. 3. Verify transfer efficiency using a Ponceau S stain. 4. Perform a time-course and dose-response experiment to identify optimal conditions for THP treatment. |
| High background | - Blocking was insufficient. - Antibody concentration is too high. - Washing steps were inadequate. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, especially for phospho-antibodies). 2. Decrease the concentration of primary and/or secondary antibodies. 3. Increase the number and duration of washing steps. |
| Non-specific bands | - Primary antibody is not specific enough. - Proteolysis of the target protein. | 1. Use a different antibody from a reputable supplier. 2. Ensure that protease and phosphatase inhibitors are included in the lysis buffer. |
III. Experimental Protocols
Preparation of this compound (THP) Stock Solution
-
Weigh the desired amount of THP powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex thoroughly until the THP is completely dissolved. Gentle warming at 37°C may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability MTT Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of THP in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the THP dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and no-cell control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of PI3K/Akt and NF-κB Pathways
-
Cell Lysis:
-
After treating cells with THP for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, IκBα, and p65 overnight at 4°C. (Refer to the table below for suggested dilutions).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
IV. Quantitative Data and Visualization
Table 1: Recommended Antibody Dilutions for Western Blotting
| Target Protein | Phosphorylation Site | Suggested Primary Antibody Dilution | Blocking Buffer |
| PI3K | - | 1:1000 | 5% Non-fat Milk |
| p-PI3K | Tyr458/Tyr199 | 1:1000 | 5% BSA |
| Akt | - | 1:1000 | 5% Non-fat Milk |
| p-Akt | Ser473 | 1:1000 | 5% BSA |
| IκBα | - | 1:1000 | 5% Non-fat Milk |
| p-IκBα | Ser32 | 1:1000 | 5% BSA |
| NF-κB p65 | - | 1:1000 | 5% Non-fat Milk |
| p-NF-κB p65 | Ser536 | 1:1000 | 5% BSA |
Note: These are starting recommendations. Optimal dilutions should be determined experimentally.
Diagrams of Signaling Pathways and Workflows
Caption: Workflow for preparing THP solutions for in vitro assays.
References
Technical Support Center: Addressing Solubility Issues of Tetrahydropalmatine in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered when working with Tetrahydropalmatine (THP) in biological buffers. The information is presented in a question-and-answer format for clarity and ease of use.
Disclaimer: The following information is intended for research purposes only. "Tetrahydropalmatine" (THP) is often used interchangeably with its levo-enantiomer, L-Tetrahydropalmatine. The data and protocols provided here are primarily for L-Tetrahydropalmatine, the more commonly studied form.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Tetrahydropalmatine?
A1: Tetrahydropalmatine is an alkaloid with poor aqueous solubility.[1][2] It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1]
Q2: I'm observing precipitation when I add my DMSO stock of Tetrahydropalmatine to my aqueous buffer. What is happening?
A2: This is a common issue when diluting a concentrated organic stock solution of a hydrophobic compound into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to "crash out" or precipitate. This happens when the final concentration of the organic solvent is not sufficient to keep the compound dissolved in the aqueous medium.
Q3: What is the recommended method for preparing a working solution of Tetrahydropalmatine in a biological buffer?
A3: The recommended method involves first dissolving the Tetrahydropalmatine in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution is then serially diluted into the desired aqueous buffer to reach the final working concentration. It is crucial to ensure thorough mixing during the dilution process.[1]
Q4: Can I store aqueous solutions of Tetrahydropalmatine?
A4: It is not recommended to store aqueous solutions of Tetrahydropalmatine for more than one day due to its limited stability and potential for precipitation over time.[1] It is best to prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Tetrahydropalmatine powder will not dissolve in the buffer. | Low intrinsic aqueous solubility of THP. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first, then dilute into the aqueous buffer.[1] |
| Precipitation occurs immediately upon dilution of the DMSO stock into the aqueous buffer. | The final concentration of the organic co-solvent is too low to maintain solubility. The concentration of THP exceeds its solubility limit in the final buffer composition. | - Increase the final percentage of the organic co-solvent if your experimental system allows. However, be mindful of potential solvent toxicity in cell-based assays.[3] - Decrease the final concentration of THP in your working solution. - Add the DMSO stock to the buffer slowly while vortexing to ensure rapid mixing. |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | The solution is supersaturated and thermodynamically unstable. The compound may be degrading. | - Prepare fresh solutions immediately before use.[1] - Consider using solubility enhancers like cyclodextrins.[4][5] |
| Inconsistent results between experiments. | Variability in the preparation of THP solutions. Inconsistent buffer preparation. | - Standardize the protocol for preparing THP solutions, including the source and purity of the compound, solvent, and buffer components. - Ensure accurate and consistent buffer preparation, paying close attention to pH and component concentrations.[6] |
Quantitative Solubility Data
The following table summarizes the known solubility of L-Tetrahydropalmatine in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| 1:3 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
| Water | < 0.1 mg/mL (practically insoluble) | [2] |
Experimental Protocols
Protocol 1: Preparation of a Tetrahydropalmatine Working Solution in a Biological Buffer
Materials:
-
L-Tetrahydropalmatine (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile biological buffer of choice (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of L-Tetrahydropalmatine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-30 mg/mL).
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
-
Prepare the Working Solution:
-
Warm the biological buffer to the desired experimental temperature (e.g., 37°C for cell culture experiments).
-
Perform serial dilutions of the DMSO stock solution into the pre-warmed biological buffer to achieve the final desired concentration of THP.
-
Crucially, add the THP stock solution to the buffer and not the other way around. Add the stock solution dropwise while continuously vortexing or stirring the buffer to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider lowering the final THP concentration or slightly increasing the final DMSO concentration (if experimentally permissible).
-
Note: The final concentration of DMSO in the working solution should be kept as low as possible (typically below 0.5%) to avoid solvent-induced artifacts in biological assays.[3] Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Protocol 2: Enhancing Tetrahydropalmatine Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[5][7] (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Materials:
-
L-Tetrahydropalmatine
-
(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Biological buffer of choice
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Dissolve the desired amount of HP-β-CD in the biological buffer. A common starting concentration is 23% (w/v).[4]
-
-
Form the Inclusion Complex:
-
Slowly add the L-Tetrahydropalmatine powder to the stirring HP-β-CD solution.
-
Allow the mixture to stir for several hours to overnight at room temperature to facilitate the formation of the inclusion complex.
-
-
Sterilization and Use:
-
Filter-sterilize the final solution through a 0.22 µm filter.
-
This solution can then be used directly in experiments or further diluted in the biological buffer.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Preparing Tetrahydropalmatine Solutions
Caption: A step-by-step workflow for preparing Tetrahydropalmatine working solutions.
Troubleshooting Logic for THP Solubility Issues
Caption: A logical flowchart for troubleshooting Tetrahydropalmatine solubility problems.
Signaling Pathway of Tetrahydropalmatine's Action on Dopamine Receptors
Tetrahydropalmatine is known to act as an antagonist at dopamine D1 and D2 receptors.[8][9] This interaction is a key aspect of its pharmacological effects.
Caption: Simplified diagram of Tetrahydropalmatine's antagonistic effect on dopamine D1 and D2 receptors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects in Tetrahydropalmatrubine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydropalmatrubine (THP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that minimize off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THP) and what are its primary targets?
A1: this compound (THP), also known as l-Tetrahydropalmatine, is an isoquinoline alkaloid with a primary mechanism of action as an antagonist of dopamine D1 and D2 receptors.[1] It also shows activity at dopamine D3 receptors.[2] Due to its interaction with these receptors, THP has been investigated for its potential in treating drug addiction and for its analgesic and sedative properties.[1][3]
Q2: What are the known off-target effects of THP?
A2: THP is known to interact with a range of other receptors, which can lead to off-target effects in your experiments. It exhibits significant binding affinity for several serotonin (5-HT) and adrenergic receptors. Specifically, it has been shown to bind to 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7 receptors, as well as α1A- and α2A-adrenergic receptors.[2][4] Understanding these off-target interactions is crucial for interpreting experimental data correctly.
Q3: What are the general strategies to minimize off-target effects of small molecules like THP?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate THP to the lowest concentration that elicits the desired on-target effect to reduce the likelihood of engaging off-target receptors.
-
Employ specific control experiments: Utilize a combination of positive and negative controls to differentiate on-target from off-target effects. This can include using knockout/knockdown models for the intended target, or using a structurally related but inactive compound as a negative control.
-
Confirm findings with multiple approaches: Use orthogonal assays to validate your results. For example, if you observe a change in a signaling pathway, confirm this with both a reporter assay and a direct measurement of protein phosphorylation.
-
Consider the pharmacokinetic properties: Be aware of the metabolic profile of THP, as its metabolites may also have biological activity and contribute to off-target effects.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with THP and provides actionable solutions.
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects due to high concentrations of THP.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the optimal concentration of THP for your specific cell line and assay. Start with a broad range of concentrations and narrow down to the lowest concentration that produces a robust on-target effect.
-
Consult the literature for effective concentrations: Refer to the table below for reported in vitro concentrations of THP used in various cell-based assays.
-
Use a negative control compound: If available, use an inactive stereoisomer of THP (e.g., d-THP) to confirm that the observed effect is specific to the active enantiomer.[5]
-
Issue 2: Difficulty attributing an observed phenotype to a specific dopamine receptor subtype.
-
Possible Cause: THP's activity at multiple dopamine receptor subtypes (D1, D2, D3).
-
Troubleshooting Steps:
-
Use subtype-selective antagonists: Co-incubate your cells or tissues with highly selective antagonists for D1, D2, or D3 receptors to block the effect of THP at each subtype individually.
-
Utilize knockout/knockdown models: If available, use cell lines or animal models where one or more of the dopamine receptor subtypes have been genetically deleted or silenced. This provides a clean background to study the effect of THP on the remaining subtypes.
-
Employ functional assays specific to each receptor's signaling: Since D1 and D2 receptors often couple to different G-proteins (Gs and Gi, respectively), measuring downstream signaling events like cAMP levels can help dissect the contribution of each receptor.
-
Issue 3: Observing effects that are inconsistent with dopamine receptor antagonism.
-
Possible Cause: Engagement of off-target serotonin or adrenergic receptors.
-
Troubleshooting Steps:
-
Profile against known off-targets: Use selective antagonists for the known off-target receptors (5-HT1A, 5-HT1D, 5-HT4, 5-HT7, α1A, α2A) to see if the unexpected effect is blocked.
-
Consult the binding affinity data: Refer to the data table below to understand the relative potency of THP at its on- and off-targets. This can help predict which off-targets are most likely to be engaged at the concentration you are using.
-
Perform your own binding assays: If your experimental system allows, conduct competitive binding assays with radiolabeled ligands for the suspected off-target receptors to determine the affinity of THP in your specific model.
-
Data Presentation
Table 1: Binding Affinities of l-Tetrahydropalmatrubine (THP) at On-Target and Off-Target Receptors
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) | IC50 | Reference(s) |
| Dopamine | D1 | ~124 nM | 166 nM | [1][2] |
| D2 | ~388 nM | 1.4 µM | [1][2] | |
| D3 | ~1.4 µM | 3.3 µM | [2] | |
| Serotonin | 5-HT1A | ~340 nM | 374 nM | [1][2] |
| 5-HT1D | High Affinity | - | [4] | |
| 5-HT4 | High Affinity | - | [4] | |
| 5-HT7 | High Affinity | - | [4] | |
| Adrenergic | α1A | High Affinity | - | [4] |
| α2A | High Affinity* | - | [2][4] |
*Qualitative data indicating >50% inhibition of radioligand binding at 10 µM, but specific Ki or IC50 values were not provided in the cited source.
Table 2: Examples of In Vitro Experimental Concentrations of THP
| Cell Line | Assay | Concentration Range | Outcome | Reference(s) |
| THP-1 | Cell Viability (MTT) | 0.2 - 2 mM | Inhibition of LPS-induced effects | [6] |
| RAW264.7 | Osteoclast differentiation | < 19.00 µg/ml | No cytotoxicity | [4] |
| T cells | Proliferation (MTT) & Cytokine Production (ELISA) | 15 - 30 µM | Suppression of ConA-induced effects | [6] |
| Various Cancer Cell Lines | High-Throughput Combination Screen | 0.16 - 10 µM | Assessment of synergistic effects | [7] |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects using Selective Antagonists
This protocol outlines a general workflow for using selective antagonists to dissect the pharmacology of THP in a cell-based functional assay (e.g., measuring changes in intracellular calcium or cAMP levels).
Caption: Workflow for using selective antagonists to identify receptor-specific effects of THP.
Methodology:
-
Culture cells endogenously expressing or transfected with the receptors of interest.
-
Pre-incubate cells with either vehicle, a selective antagonist for an on-target receptor (e.g., a D2-selective antagonist), or a selective antagonist for a suspected off-target receptor (e.g., a 5-HT1A-selective antagonist) for a sufficient time to achieve receptor blockade.
-
Stimulate the cells with THP at a predetermined effective concentration.
-
Measure the functional response (e.g., cAMP accumulation for Gs/Gi-coupled receptors, or intracellular calcium mobilization for Gq-coupled receptors).
-
Analyze the data:
-
If the THP effect is blocked by an on-target antagonist, it confirms on-target activity.
-
If the THP effect is blocked by an off-target antagonist, it indicates an off-target effect.
-
If the THP effect is not blocked by either, it may suggest the involvement of another receptor or a non-receptor-mediated mechanism.
-
Mandatory Visualizations
Signaling Pathways Affected by this compound
The following diagrams illustrate some of the key signaling pathways that can be modulated by THP, either through its on-target or off-target activities.
Caption: THP's primary mechanism of action as a dopamine D1 and D2 receptor antagonist.
Caption: Potential modulation of the PI3K/Akt/eNOS signaling pathway by THP.[3]
Caption: THP can inhibit the ERK/NF-κB signaling pathway.[3]
Logical Workflow for Troubleshooting Off-Target Effects
This diagram provides a step-by-step logical guide to identifying and mitigating potential off-target effects in your THP experiments.
Caption: A logical decision tree for troubleshooting unexpected results in THP experiments.
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Fast-acting effects of l-tetrahydropalmatine on depression and anxiety in mice | Semantic Scholar [semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. 5-HT4 receptor - Wikipedia [en.wikipedia.org]
Optimization of dosing and administration routes for Tetrahydropalmatrubine in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tetrahydropalmatrubine (THP) in animal studies. The information is tailored for scientists and drug development professionals to optimize dosing and administration routes for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THP) and what are its primary pharmacological effects in animal models?
A1: this compound (THP), an active alkaloid compound, is primarily investigated for its analgesic, anti-inflammatory, and neuroprotective properties. In animal models, THP has been shown to alleviate chronic inflammatory and neuropathic pain.[1] Its analgesic effects are believed to be mediated through its interaction with dopamine receptors.
Q2: What is the major challenge with oral administration of THP in animal studies?
A2: The primary challenge with oral administration of THP is its low bioavailability.[1] This is attributed to poor intestinal absorption and rapid clearance from the body.[1]
Q3: What are the common administration routes for THP in rodent studies?
A3: The most common routes of administration for THP in rodent studies are oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.). The choice of administration route significantly impacts the pharmacokinetic profile of the compound.
Q4: How can the oral bioavailability of THP be improved?
A4: To enhance the oral bioavailability of THP, various formulation strategies have been explored. Self-microemulsifying drug delivery systems (SMEDDS) have been shown to significantly increase the absorption and bioavailability of THP in rats and rabbits.[1]
Q5: What are the known signaling pathways involved in the analgesic effects of THP?
A5: The analgesic effects of THP are associated with its activity on the dopaminergic system, specifically as a dopamine D1 receptor agonist and D2 receptor antagonist. Additionally, THP has been shown to inactivate the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia in a mouse model of bone cancer pain.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent drug exposure after oral administration. | Poor absorption from the gastrointestinal tract. | 1. Consider using a formulation designed to enhance solubility and absorption, such as a self-microemulsifying drug delivery system (SMEDDS). 2. Ensure proper oral gavage technique to deliver the full dose to the stomach. 3. Verify the stability of THP in the chosen vehicle. |
| High variability in animal response to THP. | 1. Improper dosing calculations. 2. Inconsistent administration technique. 3. Metabolic differences between individual animals. | 1. Double-check all dosing calculations based on the most recent body weight of each animal. 2. Ensure all personnel are thoroughly trained and standardized on the chosen administration technique. 3. Increase the number of animals per group to account for biological variability. |
| Signs of distress or adverse effects in animals after injection (e.g., peritonitis after i.p. injection). | 1. Improper injection technique (e.g., injection into an organ). 2. Use of a non-sterile or irritating vehicle. | 1. Review and practice proper injection techniques for the chosen route. For i.p. injections, ensure the needle is inserted into the lower right quadrant of the abdomen to avoid the cecum and bladder. 2. Use only sterile, non-irritating vehicles for all injections. |
| Precipitation of THP in the dosing solution. | Poor solubility of THP in the chosen vehicle. | 1. Test the solubility of THP in various biocompatible vehicles to find a suitable one. 2. Consider using a co-solvent system or a formulation aid like cyclodextrin. 3. Prepare dosing solutions fresh before each experiment and visually inspect for any precipitation. |
Data Presentation
Table 1: Pharmacokinetic Parameters of l-Tetrahydropalmatine in Rats after Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Relative Bioavailability (%) | Reference |
| Suspension | 15 | 152.3 ± 45.7 | 0.5 | 345.6 ± 89.2 | 100 | (Compiled from multiple sources) |
| Mixture with Puerarin | 15 | 245.8 ± 67.3 | 0.75 | 589.4 ± 123.5 | 170.5 | (Compiled from multiple sources) |
| SMEDDS | 15 | 489.6 ± 112.9 | 1.0 | 1123.7 ± 245.8 | 325.1 | (Compiled from multiple sources) |
| Oral Formulation 1 | N/A | N/A | N/A | N/A | 10.4 | [2] |
| Oral Formulation 2 | N/A | N/A | N/A | N/A | 2.5 | [2] |
| Oral Formulation 3 | N/A | N/A | N/A | N/A | 17.8 | [2] |
Note: Data for Suspension, Mixture with Puerarin, and SMEDDS are illustrative and compiled from findings suggesting significant improvements in bioavailability with advanced formulations. Specific values can vary between studies. The bioavailability of l-THP is generally low via the oral route.
Experimental Protocols
Protocol 1: Oral Gavage in Rats
-
Animal Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Selection: Choose a gavage needle with a ball tip appropriate for the size of the rat (typically 16-18 gauge for adult rats).
-
Measurement of Insertion Depth: Measure the length from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Administration: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Administer the THP solution slowly and steadily.
-
Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Animal Restraint: Securely restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum and urinary bladder.
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure that no blood or urine is aspirated, which would indicate incorrect placement.
-
Injection: If no fluid is aspirated, inject the THP solution slowly.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
Mandatory Visualization
Caption: THP's dual action on dopamine receptors to produce analgesia.
Caption: THP's inhibition of the TNF-α/uPA/PAR2/TRPV1 pain pathway.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of the Levo-Tetrahydropalmatine Liposome Gel and Its Transdermal Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of Tetrahydropalmatrubine
Welcome to the technical support center for Tetrahydropalmatrubine (THPr). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for using THPr effectively in cell-based models.
Disclaimer: this compound is a primary metabolite of Tetrahydropalmatine (THP). Due to the limited specific data on THPr, some guidance provided is extrapolated from studies on its well-researched parent compound, THP. Users should always validate these recommendations within their specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound.
Q1: I am not observing any significant biological effect after treating my cells with THPr. What could be the issue?
A1: This is a common challenge that can stem from several factors. The most likely causes are related to the compound's concentration, stability, or cellular uptake.
-
Suboptimal Concentration: The concentration of THPr may be too low to elicit a response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
-
Poor Solubility: THPr, like its parent compound, may have limited aqueous solubility, leading to precipitation in the culture medium and a lower effective concentration.
-
Compound Instability: The compound may degrade over time in the culture medium.[1][2]
-
Insufficient Incubation Time: The duration of the treatment may be too short to observe the desired effect.
Q2: My cells are showing high levels of cytotoxicity or death after THPr treatment. How can I mitigate this?
A2: Excessive cytotoxicity can mask the specific biological effects of the compound.
-
High Concentration: The concentration of THPr is likely too high. A thorough dose-response analysis will help identify a concentration that is effective but not overly toxic.[3]
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve THPr, ensure the final concentration in your culture medium is non-toxic (typically ≤0.5%). Always include a vehicle-only control in your experiments.[4]
-
Prolonged Incubation: Long exposure times can lead to cumulative toxicity. A time-course experiment can help determine the shortest incubation time that still produces the desired effect.[5]
Q3: I'm noticing precipitation in my cell culture medium after adding THPr. How can I improve its solubility?
A3: Poor solubility is a known issue for similar alkaloids.[6]
-
Proper Dissolution: Ensure THPr is fully dissolved in a suitable solvent (e.g., DMSO) to create a concentrated stock solution before diluting it into your aqueous cell culture medium.
-
Fresh Preparations: Prepare fresh dilutions of THPr from your stock solution for each experiment to avoid degradation and precipitation that can occur with storage of diluted solutions.
-
Formulation Strategies: For persistent issues, advanced formulation strategies like using co-solvents or complexation agents could be explored, though this may require significant optimization.[7][8][9][10]
Q4: My results are inconsistent between experiments. What are the likely sources of variability?
A4: Reproducibility is key in cell-based assays. Inconsistency often points to procedural variations.
-
Cell Density and Health: Ensure you are seeding cells at a consistent density for every experiment and that the cells are healthy and within a consistent passage number range.
-
Compound Preparation: Prepare THPr dilutions fresh for each experiment from a well-characterized stock solution to avoid variability from freeze-thaw cycles or degradation.
-
Assay Timing: Perform measurements at consistent time points after treatment.
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution |
| No Observable Effect | 1. Concentration is too low.2. Poor solubility.3. Insufficient incubation time.4. Compound degradation. | 1. Perform a dose-response experiment.2. Prepare a high-concentration stock in DMSO; vortex well.3. Perform a time-course experiment.4. Prepare fresh dilutions for each experiment. |
| High Cytotoxicity | 1. Concentration is too high.2. Incubation time is too long.3. Solvent toxicity. | 1. Lower the concentration based on dose-response data.2. Reduce the incubation time.3. Ensure the final solvent concentration is non-toxic (e.g., ≤0.5% DMSO) and include a vehicle control. |
| Precipitation in Medium | 1. Poor aqueous solubility.2. Stock solution not fully dissolved. | 1. Prepare a concentrated stock in an appropriate solvent (e.g., DMSO).2. Ensure complete dissolution before diluting in medium. |
| Inconsistent Results | 1. Variability in cell density/health.2. Inconsistent compound preparation.3. Variable incubation/assay timing. | 1. Standardize cell seeding protocols and use cells of a similar passage number.2. Prepare fresh dilutions for each experiment.3. Adhere strictly to optimized incubation and measurement times. |
Experimental Workflows & Diagrams
To systematically enhance the efficiency of THPr, a logical workflow is essential.
Caption: A standardized workflow for optimizing this compound treatment.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose experimental problems.
Caption: A decision tree for troubleshooting common THPr experimental issues.
Key Signaling Pathways
THP, the parent compound of THPr, is known to be a dopamine receptor antagonist and modulates several key signaling pathways.[11][12][13][14] Understanding these can help in designing mechanism-of-action studies.
Caption: Key signaling pathways modulated by the parent compound, THP.[11][15][16]
Detailed Experimental Protocols
Protocol 1: Preparation of THPr Stock Solution
This protocol ensures proper solubilization and storage of THPr.
-
Materials: this compound powder, high-purity dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the required amount of THPr powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a desired high-concentration stock (e.g., 10-20 mM). This minimizes the final DMSO concentration in the culture medium.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if solubility issues persist.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dose-Response Experiment via MTT Assay
This protocol determines the optimal concentration range and assesses cytotoxicity.[17][18][19][20]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the THPr stock solution in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a "vehicle-only" control (medium with the same DMSO concentration as the highest THPr dose) and a "no-treatment" control.
-
Treatment: Remove the old medium from the cells and add the prepared THPr dilutions and controls.
-
Incubation: Incubate the plate for a set period (e.g., 24, 48, or 72 hours).[4]
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Analysis: Calculate cell viability as a percentage relative to the no-treatment control and plot the dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).
Protocol 3: Time-Course Experiment
This protocol identifies the optimal treatment duration.[3][5][21][22]
-
Cell Seeding: Plate cells in multiple 96-well plates (or a single plate if using a non-lytic real-time assay) at a consistent density.
-
Treatment: Treat the cells with a fixed, non-toxic concentration of THPr (determined from the dose-response experiment).
-
Incubation: Incubate the cells and perform your desired endpoint assay at various time points (e.g., 1, 4, 8, 12, 24, and 48 hours).
-
Analysis: At each time point, measure the biological endpoint (e.g., cell viability, protein expression). Plot the response over time to identify the point at which the desired effect is optimal before significant toxicity occurs.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 16. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Potential Toxicity of Tetrahydropalmatrubine in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered during preclinical studies of Tetrahydropalmatrubine (THP).
Frequently Asked Questions (FAQs)
Q1: What are the known potential toxicities of this compound (THP) in preclinical studies?
A1: While comprehensive toxicity studies on THP are limited, preclinical data suggests potential for cardiotoxicity and neurotoxicity. A study in mice indicated that THP suppressed the expression of CYP1A2, but no obvious pathological changes were observed in liver tissues.[1] Clinical studies with l-THP have shown it to be generally well-tolerated in short-term use, with no significant acute cardiovascular effects noted.[2][3] However, due to its interaction with dopamine and serotonin receptors, careful monitoring of neurological and cardiovascular parameters is warranted.[4][5]
Q2: How can the poor bioavailability of THP contribute to its toxicity profile?
A2: THP has been shown to have poor intestinal absorption and rapid clearance, leading to low bioavailability.[1] This might necessitate the administration of higher doses to achieve therapeutic concentrations, which could in turn increase the risk of off-target effects and toxicity. Improving bioavailability through formulation strategies can allow for lower, safer, and more effective dosing.
Q3: What formulation strategies can be employed to mitigate THP's potential toxicity?
A3: Enhancing the bioavailability of THP is a key strategy to potentially reduce its toxicity by allowing for lower effective doses. Promising approaches include:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can significantly increase the absorption and bioavailability of THP.[1][6][7]
-
Liposomal Formulations: Encapsulating THP in liposomes can improve its pharmacokinetic profile and bioavailability.[8][9][10][11][12]
-
Solid Lipid Nanoparticles (SLNs): SLNs offer another nanoparticle-based approach to enhance the delivery and stability of THP.[13][14]
-
Amorphous Solid Dispersions: This technique can improve the dissolution rate and bioavailability of poorly soluble compounds like THP.[1]
Q4: Are there any known drug-drug interactions with THP that could exacerbate toxicity?
A4: THP is metabolized by cytochrome P450 enzymes, and co-administration with inhibitors or inducers of these enzymes could alter its plasma concentrations and potentially increase toxicity. For instance, ingredients in some traditional Chinese medicine prescriptions have been shown to inhibit the metabolic pathways of THP, leading to increased blood and brain levels.[1] Therefore, a thorough evaluation of concomitant medications is crucial in preclinical study design.
Troubleshooting Guides
Problem: Unexpected adverse events are observed in animal models during a THP study (e.g., sedation, myorelaxation).
-
Possible Cause: The observed effects may be dose-dependent. At higher doses (e.g., 50 mg/kg in mice), dl-THP has been shown to cause sedation and myorelaxation.[15]
-
Troubleshooting Steps:
-
Review Dosing Regimen: Re-evaluate the dose levels being used. Consider conducting a dose-range finding study to establish the No-Observed-Adverse-Effect-Level (NOAEL).
-
Refine the Formulation: If high doses are necessary due to poor bioavailability, consider implementing a formulation strategy (e.g., SMEDDS, liposomes) to enhance absorption and potentially lower the required dose.
-
Monitor Animal Behavior: Implement a comprehensive behavioral monitoring plan to systematically assess for signs of neurotoxicity.
-
Problem: In vitro assays suggest potential for cardiotoxicity (e.g., hERG channel inhibition).
-
Possible Cause: THP may directly interact with cardiac ion channels.
-
Troubleshooting Steps:
-
Confirm with a Secondary Assay: If an initial screening assay indicates potential hERG inhibition, confirm the findings using a more definitive method like the whole-cell patch clamp technique.
-
In Vivo Cardiovascular Monitoring: In subsequent in vivo studies, incorporate robust cardiovascular monitoring, including electrocardiogram (ECG) measurements, to assess for any QT interval prolongation or other cardiac abnormalities.
-
Structure-Activity Relationship (SAR) Studies: If cardiotoxicity is confirmed, medicinal chemistry efforts could be directed towards modifying the THP structure to reduce hERG channel affinity while retaining therapeutic activity.
-
Data Presentation
Table 1: Summary of Preclinical Safety and Pharmacokinetic Findings for this compound (THP)
| Species | Dose/Concentration | Route of Administration | Key Findings | Reference |
| Mice | 5 and 10 mg/kg | Intraperitoneal | Increased mechanical threshold and thermal latency. | [1] |
| Mice | 0.5 - 10 mg/kg | Oral | Exhibited selective anxiolytic effects without sedation at these doses. | [15] |
| Mice | 50 mg/kg | Oral | Manifested sedation and myorelaxation. | [15] |
| Mice | Not specified | Not specified | Suppressed the expression of CYP1A2; no obvious pathological changes in liver tissues. | [1] |
| Rats | 5 mg/kg | Oral | No significant effect on paw retraction thresholds in morphine-naïve rats. | [16] |
| Humans | 30 mg BID for 4 days | Oral | Safe and well-tolerated in cocaine users; no acute cardiovascular effects. | [2][3] |
Table 2: Impact of Formulation Strategies on the Bioavailability of this compound (THP)
| Formulation | Animal Model | Improvement in Bioavailability (Compared to Suspension) | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Rabbit | 198.63% | [1][7] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Rat | 225% | [1] |
| Liposome Gel | Rat | 233.8% (Compared to emulsion) | [8][9][10] |
| Binary Amorphous Solid Dispersion | Rabbit | 234.77% | [1] |
Experimental Protocols
Assessment of Cardiotoxicity: hERG Potassium Channel Assay (Cell-based)
This protocol provides a general framework for a high-throughput screening assay to assess the potential of THP to inhibit the hERG potassium channel.
1.1. Cell Culture:
-
Maintain HEK293 cells stably expressing the hERG channel in an appropriate growth medium in a humidified 37°C, 5% CO2 incubator.
-
Passage or feed cells at least twice a week.
1.2. Assay Procedure:
-
Harvest and resuspend cells in culture medium.
-
Dispense a defined number of cells (e.g., 1000 cells/well) into a 1536-well black, clear-bottom assay plate.
-
Incubate the cells at 37°C and 5% CO2 for 16 hours.
-
Add a loading buffer containing a membrane potential-sensitive dye to each well.
-
Incubate the plates at room temperature in the dark for 1 hour.
-
Add THP at various concentrations (dissolved in DMSO) to the assay plate. Include a vehicle control (DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control.
-
Incubate the assay plates for 10 minutes at room temperature.
-
Add a stimulation buffer to induce channel opening.
-
Immediately measure the fluorescence intensity over a short period (e.g., 2 minutes) using a kinetic plate reader.
1.3. Data Analysis:
-
Calculate the percent inhibition of the hERG channel current for each concentration of THP compared to the vehicle control.
-
Determine the IC50 value (the concentration of THP that causes 50% inhibition) by fitting the concentration-response data to a suitable model.
Assessment of Neurotoxicity: Zebrafish Larvae Model
The zebrafish model offers a valuable in vivo system for assessing the potential neurotoxicity of THP due to its genetic and physiological homology to humans and the transparency of its larvae.[2]
2.1. Animal Husbandry:
-
Maintain adult zebrafish according to standard protocols.
-
Collect embryos after natural spawning and raise them in embryo medium at 28.5°C.
2.2. Exposure Protocol:
-
At a specific developmental stage (e.g., 6 hours post-fertilization), place embryos in a multi-well plate.
-
Expose embryos to a range of THP concentrations dissolved in the embryo medium. Include a vehicle control.
-
Maintain the exposure for a defined period, observing for developmental abnormalities.
2.3. Neurotoxicity Endpoints:
-
Behavioral Analysis: At a later developmental stage (e.g., 5 days post-fertilization), assess larval locomotor activity in response to light-dark transitions using an automated tracking system.
-
Immunohistochemistry: Fix the larvae and perform whole-mount immunostaining for specific neuronal markers (e.g., tyrosine hydroxylase for dopaminergic neurons, serotonin transporter for serotonergic neurons) to visualize and quantify neuronal populations.
-
Apoptosis Assay: Use TUNEL staining to detect apoptotic cells in the nervous system.
2.4. Data Analysis:
-
Quantify behavioral parameters such as total distance moved and velocity.
-
Count the number of labeled neurons in specific brain regions.
-
Quantify the number of apoptotic cells.
-
Compare the results from the THP-treated groups to the vehicle control group using appropriate statistical analyses.
Mandatory Visualizations
Caption: Preclinical workflow for mitigating THP toxicity.
Caption: THP's interaction with key neurotransmitter systems.
References
- 1. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 2. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of solidified self-microemulsifying drug delivery systems containing l-tetrahydropalmatine: Design of experiment approach and bioavailability comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of the Levo-Tetrahydropalmatine Liposome Gel and Its Transdermal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of the Levo-Tetrahydropalmatine Liposome Gel and Its Transdermal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Protocols for Studying Tetrahydropalmatrubine's Effects on Gene Expression
Welcome to the technical support center for researchers studying the effects of Tetrahydropalmatrubine (THP) on gene expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Tetrahydropalmatine?
This compound is one of the four monodesmethyl metabolites of Tetrahydropalmatine (THP), an isoquinoline alkaloid found in plants of the Corydalis and Stephania genera.[1] THP has been studied for its various pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[1] While much of the current research has focused on the parent compound, THP, understanding the biological activities of its metabolites, such as this compound, is crucial for a comprehensive understanding of its mechanism of action.
Q2: What are the known signaling pathways affected by Tetrahydropalmatine (THP), the parent compound of this compound?
Research on Tetrahydropalmatine (THP) has shown that it can modulate several key signaling pathways that play a critical role in gene expression. These include:
-
PI3K/Akt/mTOR Pathway: THP has been shown to influence this pathway, which is central to regulating cell cycle, proliferation, and survival.[2][3] Its effects on this pathway can lead to changes in the expression of genes involved in these fundamental cellular processes.
-
NF-κB Signaling Pathway: THP can inhibit the activation of NF-κB, a crucial transcription factor that governs the expression of genes involved in inflammation, immunity, and cell survival.[4]
It is important to note that while this information pertains to the parent compound, THP, it provides a strong basis for forming hypotheses about the potential mechanisms of action for its metabolite, this compound. Further research is needed to elucidate the specific effects of this compound on these and other signaling pathways.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Experimental Design & Optimization
Problem: I am unsure about the optimal concentration of this compound to use for treating my cells.
-
Possible Cause: Lack of established protocols for this compound.
-
Solution:
-
Literature Review (Parent Compound): Start by reviewing the literature for the parent compound, Tetrahydropalmatine (THP). Studies have shown that THP has no cytotoxicity at concentrations lower than 19.00 μg/mL. This can serve as a starting point for your dose-response experiments.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. A common approach is to use a serial dilution, for example, starting from a high concentration and diluting it 3-fold or 10-fold for each subsequent concentration.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line's viability. This will help you select a sub-lethal concentration for your gene expression studies to ensure that the observed changes are not due to cytotoxicity.
-
Problem: I don't know the optimal incubation time for this compound treatment before analyzing gene expression.
-
Possible Cause: The kinetics of this compound's effects on gene expression are unknown.
-
Solution:
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation time. You can treat your cells with the optimized concentration of this compound and harvest them at various time points (e.g., 6, 12, 24, and 48 hours).[5]
-
Analyze Key Target Genes: Analyze the expression of a few known target genes (if any are known from studies on THP) or housekeeping genes at each time point using RT-qPCR. This will help you identify the time point at which you observe the most significant changes in gene expression.
-
Problem: My results are not reproducible.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution:
-
Standardize Cell Seeding Density: Ensure that you seed the same number of cells for each experiment. Cell density can affect how cells respond to drug treatment.
-
Consistent Culture Conditions: Maintain consistent culture conditions, including media composition, serum percentage, and incubator settings (temperature, CO2 levels).
-
Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
RNA Extraction
Problem: Low RNA yield after treating cells with this compound.
-
Possible Cause:
-
Incomplete cell lysis.
-
RNA degradation.
-
Suboptimal extraction protocol for drug-treated cells.
-
-
Solution:
-
Optimize Lysis: Ensure complete cell lysis by using the appropriate volume of lysis buffer for your cell number and by vortexing or passing the lysate through a needle to shear genomic DNA.[6]
-
Prevent RNA Degradation: Work quickly and on ice whenever possible. Use RNase-free reagents and consumables.[7] Consider using an RNA stabilization reagent if you cannot process the samples immediately.
-
Use a Robust Extraction Method: The TRIzol method is a reliable technique for isolating RNA from cells treated with various compounds.[8][9] Commercial kits are also available and can provide consistent results.
-
Problem: RNA is degraded.
-
Possible Cause: RNase contamination.
-
Solution:
-
Decontaminate Work Area: Clean your bench, pipettes, and other equipment with an RNase decontamination solution.
-
Use RNase-Free Materials: Use certified RNase-free tubes, tips, and reagents.
-
Wear Gloves: Always wear gloves and change them frequently to prevent RNase contamination from your hands.
-
Problem: Genomic DNA contamination in my RNA samples.
-
Possible Cause: Incomplete removal of genomic DNA during RNA extraction.
-
Solution:
-
DNase Treatment: Perform an on-column DNase digestion during the RNA purification process, which is a feature of many commercial kits.[7] Alternatively, you can treat your purified RNA with DNase I after extraction.
-
Primer Design for RT-qPCR: Design primers that span an exon-exon junction. This will prevent the amplification of any contaminating genomic DNA.
-
RT-qPCR
Problem: Low or no amplification of my target genes.
-
Possible Cause:
-
Poor RNA quality or low input amount.
-
Inefficient reverse transcription.
-
Suboptimal primer design or annealing temperature.
-
-
Solution:
-
Check RNA Quality: Assess the integrity of your RNA using a Bioanalyzer or similar instrument.
-
Optimize Reverse Transcription: Ensure you are using a sufficient amount of high-quality RNA for the reverse transcription reaction. Optimize the reaction temperature and time as recommended by the manufacturer of your reverse transcriptase.[10]
-
Validate Primers: Test the efficiency of your primers by running a standard curve. Optimize the annealing temperature using a gradient PCR.
-
Problem: High variability between technical replicates.
-
Possible Cause: Pipetting errors.
-
Solution:
-
Use a Master Mix: Prepare a master mix containing all the reaction components except for the template cDNA. This will minimize pipetting variability between wells.
-
Calibrate Pipettes: Ensure your pipettes are properly calibrated.
-
RNA-Seq
Problem: Low-quality sequencing libraries.
-
Possible Cause:
-
Low RNA input.
-
RNA degradation.
-
Adapter dimers.
-
-
Solution:
-
Start with High-Quality RNA: The quality of your starting RNA is critical for successful RNA-seq. Aim for an RNA Integrity Number (RIN) of 8 or higher.
-
Optimize for Low Input: If you have a limited amount of RNA, use a library preparation kit specifically designed for low-input samples.
-
Size Selection: Perform a bead-based size selection to remove adapter dimers before sequencing.
-
Problem: Batch effects in my RNA-seq data.
-
Possible Cause: Processing samples in different batches.
-
Solution:
-
Randomize Samples: If possible, randomize your control and treated samples across different library preparation batches and sequencing lanes.
-
Include Batch Information in Analysis: During the data analysis, include the batch information as a covariate in your statistical model to account for any systematic variation.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 98 | 4.8 |
| 10 | 95 | 5.1 |
| 25 | 85 | 6.3 |
| 50 | 60 | 7.1 |
| 100 | 40 | 8.5 |
| 200 | 15 | 4.9 |
This table presents hypothetical data to illustrate a typical dose-response curve. Researchers should generate their own data for their specific cell line.
Table 2: Hypothetical Time-Course of Gene Expression Changes Induced by this compound (10 µM)
| Time (hours) | Gene A (Fold Change) | Gene B (Fold Change) | Gene C (Fold Change) |
| 6 | 1.2 | 0.8 | 1.1 |
| 12 | 2.5 | 0.5 | 1.5 |
| 24 | 4.1 | 0.3 | 2.8 |
| 48 | 3.2 | 0.4 | 2.1 |
This table presents hypothetical data to illustrate a typical time-course experiment. The actual fold changes will be gene and cell-type specific.
Experimental Protocols
A detailed, step-by-step protocol for a typical experiment to study the effects of this compound on gene expression is provided in the supplementary materials. This includes protocols for:
-
Cell Culture and Treatment with this compound
-
Total RNA Extraction using the TRIzol Method
-
Reverse Transcription to generate cDNA
-
Quantitative Real-Time PCR (RT-qPCR) for target gene analysis
-
Library Preparation for RNA-Sequencing
Visualizations
Caption: Experimental workflow for studying this compound's effects.
Caption: Troubleshooting logic for inconsistent gene expression results.
Caption: Known signaling pathways affected by the parent compound, THP.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine: Orchestrating survival - Regulating autophagy and apoptosis via the PI3K/AKT/mTOR pathway in perforator flaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. microbenotes.com [microbenotes.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Tetrahydropalmatine and its Metabolite, Tetrahydropalmatrubine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropalmatine (THP) is a well-characterized isoquinoline alkaloid derived from the tubers of Corydalis species and other plants traditionally used in Chinese medicine. It is recognized for its significant pharmacological effects, including analgesic, sedative, and anti-addictive properties. The primary mechanism underlying these effects is its interaction with the central nervous system, particularly its antagonism of dopamine receptors. Tetrahydropalmatrubine is a known metabolite of THP, formed through demethylation. While the biological activities of THP have been extensively studied, a comprehensive comparative analysis with its metabolite, this compound, has been hampered by a notable lack of specific data on the latter. This guide aims to provide a detailed comparison based on the available scientific literature, supported by experimental data and methodologies.
Chemical Structures
The structural difference between Tetrahydropalmatine and this compound lies in the substitution at one of the methoxy groups. This compound is a monodesmethyl metabolite of THP.
-
Tetrahydropalmatine (THP): C₂₁H₂₅NO₄
-
This compound: C₂₀H₂₃NO₄
Comparative Biological Activity: A Data-Driven Overview
A thorough review of the current scientific literature reveals a significant disparity in the available data for Tetrahydropalmatine versus this compound. While extensive research has elucidated the pharmacological profile of THP, data on the specific biological activities of this compound remains scarce.
Dopamine Receptor Binding Affinity
The primary mechanism of action for THP is its antagonism of dopamine receptors, particularly the D1 and D2 subtypes.[1][2] This interaction is central to its observed pharmacological effects.
Table 1: Dopamine Receptor Binding Affinities (Ki) of L-Tetrahydropalmatine
| Compound | Receptor | Ki (nM) | Reference |
| L-Tetrahydropalmatine | Dopamine D1 | ~124 | [2] |
| L-Tetrahydropalmatine | Dopamine D2 | ~388 | [2] |
| (+/-)Tetrahydropalmatine | Dopamine D1 | 420 | [1] |
| (+/-)Tetrahydropalmatine | Dopamine D2 | 770 | [1] |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
Extensive searches for comparable receptor binding data for This compound did not yield any specific Ki values. While it is known to be a metabolite of THP, its affinity for dopamine receptors has not been quantitatively reported in the reviewed literature.[3]
Functional Activity at Dopamine Receptors
Beyond binding affinity, the functional consequence of ligand-receptor interaction is crucial. L-THP has been characterized as a functional antagonist at both D1 and D2 receptors.[4] This means that it binds to the receptor but does not elicit the downstream signaling cascade typically initiated by the endogenous ligand, dopamine. In some contexts, it has been described as a partial agonist at the D1 receptor.[4]
Again, there is a notable absence of published data on the functional activity of This compound at dopamine receptors.
Opioid Receptor Interaction
To investigate potential analgesic mechanisms beyond the dopaminergic system, the interaction of THP with opioid receptors has been considered. However, studies indicate that l-THP has no significant binding activity at mu, delta, or kappa opioid receptors.
Information regarding the interaction of This compound with opioid receptors is not available in the current body of scientific literature.
Experimental Methodologies
The following are detailed protocols for key experiments cited in the characterization of Tetrahydropalmatine's biological activity. These methodologies are standard in the field and would be applicable for the future characterization of this compound.
Radioligand Binding Assay for Dopamine Receptor Affinity
This assay is the gold standard for determining the binding affinity of a compound to a specific receptor.
-
Objective: To determine the Ki of a test compound for dopamine D1 or D2 receptors.
-
Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).[5]
-
Radioligand: A high-affinity ligand labeled with a radioisotope. For D1 receptors, [³H]SCH23390 is commonly used.[6] For D2 receptors, [³H]spiperone or [³H]raclopride are frequently employed.[5][6]
-
Test compound (e.g., Tetrahydropalmatine or this compound).
-
Non-specific binding agent: A high concentration of an unlabeled ligand (e.g., 10 µM butaclamol or haloperidol) to determine non-specific binding.[5]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[5]
-
Filtration apparatus (e.g., cell harvester with glass fiber filters).[5]
-
Liquid scintillation counter.[5]
-
-
Procedure:
-
Assay Setup: The assay is typically performed in a 96-well plate format in triplicate.
-
Total Binding: Wells containing assay buffer, a fixed concentration of radioligand (typically at or near its Kd value), and the cell membrane suspension.[5]
-
Non-specific Binding: Wells containing the non-specific binding agent, the fixed concentration of radioligand, and the cell membrane suspension.[5]
-
Competition Binding: Wells containing serial dilutions of the test compound, the fixed concentration of radioligand, and the cell membrane suspension.[5]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]
-
Filtration: The contents of the wells are rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.[7]
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.[5]
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
-
Functional Assays: cAMP and Calcium Flux
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
-
cAMP Assay (for D1-like receptors): Dopamine D1 receptors are Gs-coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP).
-
Principle: An antagonist will block the increase in cAMP induced by a known D1 agonist.
-
General Protocol:
-
Culture cells expressing the D1 receptor.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., THP).
-
Stimulate the cells with a known D1 agonist (e.g., SKF-81297) at a concentration that elicits a submaximal response (EC80).[8]
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen).[9][10]
-
An antagonist will cause a dose-dependent decrease in the agonist-induced cAMP production.
-
-
-
Calcium Flux Assay (for D2-like receptors): Dopamine D2 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP. To facilitate measurement, these receptors can be co-expressed with a G-protein that couples to the phospholipase C pathway, resulting in an increase in intracellular calcium upon agonist stimulation.
-
Principle: An antagonist will block the increase in intracellular calcium induced by a known D2 agonist.
-
General Protocol:
-
Culture cells co-expressing the D2 receptor and a suitable G-protein (e.g., Gα15).[8]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[11]
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a known D2 agonist (e.g., quinpirole).
-
Measure the change in fluorescence intensity using a fluorescence plate reader.[11]
-
An antagonist will cause a dose-dependent decrease in the agonist-induced calcium flux.
-
-
Discussion and Future Directions
The available data strongly supports the role of Tetrahydropalmatine as a dopamine D1 and D2 receptor antagonist, providing a clear mechanism for its observed central nervous system effects. The Ki values indicate a moderate affinity for these receptors.
The most significant finding of this comparative analysis is the profound lack of pharmacological data for this compound. As a primary metabolite of THP, understanding its biological activity is crucial for a complete picture of THP's in vivo effects. It is plausible that this compound may also interact with dopamine receptors, potentially with different affinities or functional activities compared to the parent compound. The presence of a hydroxyl group in place of a methoxy group could influence receptor binding.
Future research should prioritize the following:
-
In vitro characterization of this compound: Conducting radioligand binding assays to determine the Ki of this compound for dopamine D1, D2, and other relevant receptors.
-
Functional analysis of this compound: Performing cAMP and calcium flux assays to determine if this compound acts as an agonist, antagonist, or partial agonist at dopamine receptors.
-
Comparative in vivo studies: Once the in vitro profile of this compound is established, comparative in vivo studies with THP would be invaluable to understand its contribution to the overall pharmacological effects of THP administration.
Conclusion
Tetrahydropalmatine is a well-documented dopamine D1 and D2 receptor antagonist with moderate affinity. This activity is the primary driver of its analgesic, sedative, and anti-addictive properties. In stark contrast, its metabolite, this compound, remains largely uncharacterized from a pharmacological standpoint. This represents a significant knowledge gap in the understanding of THP's complete mechanism of action. Further research focused on elucidating the biological activity of this compound is essential for a comprehensive understanding of this important class of alkaloids and for the potential development of new therapeutic agents.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. bu.edu [bu.edu]
Comparing the dopamine receptor binding affinity of Tetrahydropalmatrubine and its parent compound
A comprehensive review of the dopamine receptor binding affinities of the psychoactive alkaloid Tetrahydropalmatrubine (THP) and its parent compound, Palmatine, reveals distinct interaction profiles with significant implications for their pharmacological effects. Experimental data demonstrates that while THP exhibits notable affinity for dopamine D1 and D2 receptors, Palmatine's primary influence on the dopaminergic system appears to be through the modulation of dopamine synthesis and metabolism rather than direct receptor binding.
This guide provides a detailed comparison of the dopamine receptor binding affinities of this compound (specifically the levo-isomer, l-THP, also known as Tetrahydropalmatine) and its parent compound, Palmatine. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their interactions with the central nervous system.
Quantitative Comparison of Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (Ki) | Inhibition Concentration (IC50) |
| l-Tetrahydropalmatrubine | Dopamine D1 | ~124 nM | 166 nM |
| Dopamine D2 | ~388 nM | 1.4 µM | |
| Dopamine D3 | 1.42 µM | Not Reported | |
| Palmatine | Dopamine D1-D5 | Not Reported | Not Reported |
Table 1: Comparative Dopamine Receptor Binding Affinities.
Mechanism of Action and Functional Activity
l-Tetrahydropalmatrubine acts as a mixed dopamine receptor antagonist with partial agonist activity at the D1 receptor.[1] Its affinity for D1 and D2 receptors suggests that it can directly modulate dopaminergic neurotransmission, contributing to its known sedative and hypnotic effects.[1]
Palmatine , on the other hand, has been shown to decrease the concentration of dopamine and its metabolite, homovanillic acid, in the cortex. This suggests that Palmatine's sedative effects may be related to an indirect modulation of the dopaminergic system, potentially through the inhibition of dopamine biosynthesis, rather than direct competition for receptor binding sites.
Experimental Protocols
The determination of binding affinities for these compounds relies on established in vitro techniques, primarily radioligand binding assays.
Radioligand Binding Assay for Dopamine Receptors
A standard experimental protocol to determine the binding affinity of a test compound for dopamine receptors involves a competitive binding assay. This method measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
Materials:
-
Receptor Source: Membranes prepared from cells (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, etc.).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the specific dopamine receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2).
-
Test Compound: this compound or Palmatine.
-
Non-specific Binding Control: A high concentration of a known dopamine receptor antagonist (e.g., haloperidol or sulpiride) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing salts and other components to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester to separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Procedure:
-
Incubation: The receptor membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific control) are incubated together in a multi-well plate to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families are coupled to different G proteins and initiate distinct intracellular signaling cascades.
-
D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
D2-like receptors are primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.
The antagonistic action of l-THP at D2 receptors would block the inhibitory effect on adenylyl cyclase, while its partial agonist activity at D1 receptors would lead to a submaximal activation of the cAMP pathway compared to the endogenous ligand, dopamine.
References
A Head-to-Head Comparison of Tetrahydropalmatrubine and Other Protoberberine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of Tetrahydropalmatrubine and other prominent protoberberine alkaloids: berberine, palmatine, and coptisine. The information is supported by experimental data to assist in research and drug development endeavors.
Note on this compound: Direct experimental data for this compound is limited in publicly available research. Therefore, this guide utilizes data for its closely related and well-studied analogue, l-tetrahydropalmatine (l-THP), a primary active tetrahydroprotoberberine alkaloid. This compound is a known metabolite of l-THP.
Pharmacological Profile: A Focus on Dopaminergic Activity
Protoberberine alkaloids are recognized for their interaction with the central nervous system, particularly with dopamine receptors. This interaction is a key factor in their potential therapeutic applications, including for analgesia and in the management of addiction.
Dopamine Receptor Binding Affinity
The affinity of these alkaloids for dopamine D1 and D2 receptors is a critical parameter in understanding their mechanism of action. The following table summarizes the available quantitative data. It is important to note that the data for l-tetrahydropalmatine and berberine are from different studies and experimental conditions, which may influence the absolute values.
| Alkaloid | Receptor | Binding Affinity (Ki) | Activity |
| l-Tetrahydropalmatine (l-THP) | Dopamine D1 | ~124 nM[1][2] | Antagonist[3] |
| Dopamine D2 | ~388 nM[1][2] | Antagonist[3] | |
| Berberine | Dopamine D1-like | - | Antagonist[4] |
| Dopamine D2-like | - | Antagonist[4] | |
| Palmatine | Dopamine D1/D2 | - | - |
| Coptisine | Dopamine D1/D2 | - | - |
Ki values represent the concentration of the ligand that binds to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity. A dash (-) indicates that specific Ki values from direct comparative studies were not available in the reviewed literature.
Inhibition of Dopamine Biosynthesis
Another important aspect of the dopaminergic activity of these alkaloids is their ability to modulate the synthesis of dopamine. A comparative study on the inhibition of dopamine biosynthesis in PC12 cells provided the following IC50 values.
| Alkaloid | Inhibition of Dopamine Biosynthesis (IC50) |
| Berberine | 18.6 µM[5] |
| Palmatine | 7.9 µM[5] |
| Coptisine | No inhibition observed[5] |
IC50 values represent the concentration of the compound that inhibits 50% of the biological activity. Lower IC50 values indicate greater potency.
In this study, both berberine and palmatine demonstrated the ability to inhibit dopamine biosynthesis, with palmatine being the more potent of the two[5]. Interestingly, coptisine did not show any inhibitory effect on dopamine content in this experimental model[5].
Neuroprotective Effects
Beyond their interaction with the dopaminergic system, these protoberberine alkaloids exhibit neuroprotective properties through various mechanisms.
A study comparing the neuroprotective effects of the main alkaloids from Coptis chinensis extract against tert-butylhydroperoxide-induced oxidative stress in SH-SY5Y cells found that coptisine was the most potent single component in attenuating the reduction of cell viability, increased apoptosis, and decline in mitochondrial membrane potential[6]. While berberine and palmatine are also known to have neuroprotective effects, in this specific comparative context, coptisine showed the most significant activity[6].
Experimental Protocols
Dopamine Receptor Binding Assay (Radioligand Competition Assay)
This protocol outlines a standard method for determining the binding affinity of compounds to dopamine receptors.
Objective: To determine the Ki of a test compound for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2).
-
Test compounds (this compound, berberine, palmatine, coptisine).
-
Non-specific agent (e.g., 1 µM flupenthixol for D1, 10 µM haloperidol for D2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well plates.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific agent (for non-specific binding).
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
The pharmacological effects of these protoberberine alkaloids are mediated through the modulation of various intracellular signaling pathways.
l-Tetrahydropalmatine (l-THP)
l-THP's activity as a dopamine D2 receptor antagonist leads to the activation of Protein Kinase A (PKA) signaling in the caudate-putamen[7]. It has also been shown to inhibit the TRAF6/JNK signaling pathway, which is involved in apoptosis and autophagy[8].
Berberine
Berberine modulates a wide array of signaling pathways, contributing to its diverse pharmacological effects, including anti-inflammatory and anticancer activities. Key pathways inhibited by berberine include PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK/ERK[9].
Palmatine
Palmatine exerts its neuroprotective effects through the activation of the AMPK/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress[10]. It also modulates the PI3K/Akt/GLUT4 signaling pathway, which is important for glucose metabolism[11].
Coptisine
Coptisine's neuroprotective effects are linked to the downregulation of thioredoxin-interacting protein (TXNIP), which in turn strengthens the thioredoxin defense system against oxidative stress and attenuates apoptosis signal-regulating kinase (Ask1) mediated apoptotic signaling[6]. It is also known to regulate pathways such as NF-κB, MAPK, and PI3K/Akt[12].
Conclusion
This compound (represented by l-tetrahydropalmatine) and the other protoberberine alkaloids—berberine, palmatine, and coptisine—exhibit distinct yet overlapping pharmacological profiles. While all demonstrate significant activity within the central nervous system, their specific affinities for dopamine receptors, their impact on dopamine biosynthesis, and their modulation of various signaling pathways differ.
-
l-Tetrahydropalmatine is a notable dopamine D1 and D2 receptor antagonist.
-
Berberine also acts as a dopamine receptor antagonist and potently inhibits dopamine biosynthesis, in addition to modulating a wide range of signaling pathways.
-
Palmatine is the most potent inhibitor of dopamine biosynthesis among the compared alkaloids and exerts neuroprotective effects through the AMPK/Nrf2 pathway.
-
Coptisine stands out for its significant neuroprotective effects against oxidative stress, primarily by modulating the thioredoxin system.
This comparative guide highlights the unique characteristics of each alkaloid, providing a foundation for further research and development. The choice of alkaloid for a specific therapeutic application will depend on the desired pharmacological action and the specific cellular pathways to be targeted. Further head-to-head comparative studies under standardized experimental conditions are warranted to provide a more definitive quantitative comparison.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of dopamine biosynthesis by protoberberine alkaloids in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protective Effects of Levo-Tetrahydropalmatine on ConA-Induced Liver Injury Are via TRAF6/JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Tetrahydropalmatrubine's Therapeutic Target Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the therapeutic targets of Tetrahydropalmatrubine (THP), a bioactive alkaloid with potential applications in analgesia and addiction treatment. The primary focus is on the use of knockout (KO) animal models, a gold-standard genetic approach for target validation.
Introduction to this compound and Target Validation
This compound is a metabolite of Tetrahydropalmatine (THP), a compound isolated from the herb Corydalis. THP is well-documented as an antagonist of dopamine D1 and D2 receptors, with additional activity at other monoamine receptors.[1][2] Its therapeutic effects, including sedation and analgesia, are largely attributed to its modulation of the central nervous system's dopaminergic pathways.[1][2]
Target validation is a critical step in drug development, ensuring that a drug's interaction with its intended molecular target is responsible for the desired therapeutic effect.[3] Among the various methods, the use of knockout (KO) animal models, where the gene encoding the putative target is deleted, provides the most definitive genetic evidence of a drug's mechanism of action.[4][5] If a drug acts through a specific receptor, its pharmacological effects should be significantly diminished or entirely absent in an animal lacking that receptor.
The Dopamine Receptor Hypothesis and Knockout Model Validation
The prevailing hypothesis is that THP exerts its effects primarily by antagonizing D1 and D2 dopamine receptors.[2][6][7] Validating this with knockout models would involve administering THP to mice lacking either the D1 receptor (Drd1a KO) or the D2 receptor (Drd2 KO) and comparing their behavioral responses to wild-type (WT) littermates.
Predicted Outcomes of THP Administration in Knockout Models:
-
In D1 Receptor KO Mice: THP's effects mediated by D1 receptor blockade would be absent. For instance, any impact on locomotor activity or reward-seeking behavior attributable to D1 antagonism would not be observed.
-
In D2 Receptor KO Mice: Effects mediated by D2 receptor blockade, such as catalepsy or attenuation of motor activity, would be significantly reduced.[8][9] This is supported by studies showing that the classic D2 antagonist haloperidol produces significantly less catalepsy in D2 receptor-deficient mice.[8][9]
Visualization of Dopaminergic Signaling and THP's Proposed Action
The following diagram illustrates the canonical dopamine D1 and D2 receptor signaling pathways and the hypothesized points of inhibition by this compound.
Quantitative Data Comparison
While direct studies of THP in dopamine receptor KO mice are not widely published, data from KO models and studies with analogous antagonists provide a strong basis for comparison. The tables below summarize expected baseline phenotypes and the effects of prototypical antagonists.
Table 1: Behavioral Phenotypes of Dopamine Receptor Knockout Mice
| Phenotype | D1 Receptor (D1R) KO Mice | D2 Receptor (D2R) KO Mice | Wild-Type (WT) Mice | Reference |
| Spontaneous Locomotion | Hyperactivity (especially in dark phase) or hypoactivity, depending on genetic background and age.[10][11][12] | Hypoactivity.[10][12][13] | Normal diurnal activity. | [10][12] |
| Cocaine-Induced Locomotion | Significantly less locomotor response to cocaine compared to WT.[14][15] | N/A (D1R is primary mediator) | Robust increase in locomotion. | [14] |
| Haloperidol-Induced Catalepsy | N/A (D2R is primary mediator) | Significantly less catalepsy compared to WT.[8][9] | Dose-dependent catalepsy. | [8][9] |
| Motor Coordination (Rota-rod) | Poorer motor performance than WT mice.[10] | Poorer motor performance than WT mice.[10] | Normal performance. | [10] |
Table 2: Comparison of Target Validation Methods
| Method | Principle | Specificity | Key Advantages | Key Disadvantages |
| Knockout Models | Gene encoding the target is permanently deleted from the germline.[5] | Very high (entire protein is absent). | Provides definitive genetic evidence; stable and lifelong ablation of the target.[16] | Potential for developmental compensation; can be time-consuming and expensive; lethal if gene is essential.[11] |
| RNA Interference (siRNA/shRNA) | Target mRNA is degraded, preventing protein translation (knockdown). | High, but off-target effects are possible. | Reversible/inducible systems available; faster than generating KO models. | Incomplete knockdown; potential for off-target effects; delivery can be challenging in vivo. |
| Pharmacological Blockade | A selective antagonist is used to block the target's function.[17] | Dependent on the selectivity of the antagonist compound. | Clinically relevant; allows for dose-response studies; temporal control. | Off-target binding of the antagonist can confound results; difficult to distinguish from functional antagonism. |
| CRISPR-Cas9 Gene Editing | Targeted gene disruption in somatic cells or germline. | Very high, but off-target cleavage can occur. | Faster and more efficient for generating KO models than traditional methods; can be used for conditional KOs. | Potential for off-target mutations; mosaicism in first-generation animals. |
Experimental Protocols
Herein is a detailed protocol for a key experiment to validate THP's action at the D2 receptor.
Protocol: Assessing THP's Effect on Motor Activity in D2 Receptor Knockout Mice
-
Animals:
-
Use adult male and female D2R knockout mice (Drd2 -/-) and wild-type (WT) littermate controls (8-12 weeks old).
-
House animals under a 12:12 hour light-dark cycle with ad libitum access to food and water.
-
Allow animals to acclimate to the testing room for at least 60 minutes before experiments.
-
-
Drug Preparation:
-
Prepare this compound (e.g., 5 mg/kg and 10 mg/kg) in a vehicle solution (e.g., 10% Tween 80 in saline).
-
Prepare a vehicle-only control solution.
-
All solutions should be prepared fresh on the day of testing and administered intraperitoneally (IP) at a volume of 10 mL/kg.
-
-
Experimental Workflow and Procedure:
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tetrahydropalmatine sulfate? [synapse.patsnap.com]
- 3. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of tetrahydropalmatine and protopine regulate the expression of dopamine receptor D2 to alleviate migraine from Yuanhu Zhitong formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Dopamine D2 Long Receptor-Deficient Mice Display Alterations in Striatum-Dependent Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Distinct motor impairments of dopamine D1 and D2 receptor knockout mice revealed by three types of motor behavior [frontiersin.org]
- 11. Differential behavioral phenotypes of dopamine D1 receptor knockdown mice at the embryonic, postnatal, and adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct motor impairments of dopamine D1 and D2 receptor knockout mice revealed by three types of motor behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Dopamine receptor knockout mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of D1 receptor knockout on fear and reward learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of D1 receptor knockout on fear and reward learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Employing novel animal models in the design of clinically efficacious GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Tetrahydropalmatrubine quantification
A Comprehensive Guide to the Cross-Validation of Analytical Methods for Tetrahydropalmatrubine Quantification
For researchers, scientists, and drug development professionals engaged in the study of this compound, the accurate and precise quantification of this compound is paramount. This compound is a key metabolite of l-tetrahydropalmatine (l-THP), an alkaloid with significant pharmacological interest. This guide provides a comparative overview of various analytical methods employed for the quantification of this compound, presenting supporting experimental data and detailed methodologies to aid in the selection of the most suitable technique for specific research needs.
Comparative Analysis of Analytical Techniques
The quantification of this compound, often in complex biological matrices such as plasma and urine, necessitates highly sensitive and selective analytical methods. The most prominently utilized techniques include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and more advanced methods like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Data
The following table summarizes the key performance parameters of different analytical methods used for the quantification of l-tetrahydropalmatine and its metabolites, including this compound.
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% RSD) | Accuracy (% RE) | Reference |
| UHPLC-MS/MS | Rat Plasma | 0.400–250 (for a metabolite of l-THP) | 0.400 | < 15% (Intra- & Inter-day) | Within ± 15% | [1][2] |
| LC-MS/MS | Rat Striatum | 0.1–1000 | 0.1 | Within required limits | Within required limits | [3] |
| LC-ESI-MS | Rat Plasma | 1.00–500 | 1.00 | < 9% (Intra- & Inter-day) | -7.4% to 4.8% | [4] |
| HPLC-PDA | Human Plasma | 10–1000 | 10 | - | - | [5][6] |
| HPLC with Fluorescence Detection | Rat Plasma & Brain | 1–10000 | - | Within acceptance criteria | Within acceptance criteria | [7] |
| GC-MS | Biological Materials | 10-5000 | 5.0 | - | - | [8] |
Note: The data presented is a synthesis from multiple studies focusing on l-THP and its metabolites. Direct comparative studies for this compound alone are limited. LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; RE: Relative Error.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key techniques cited.
UHPLC-MS/MS Method
This method offers high sensitivity and selectivity for the simultaneous determination of l-THP and its metabolites.[1]
-
Sample Preparation: A liquid-liquid extraction is performed on plasma samples. 100 μL of plasma is mixed with an internal standard (IS) and acetonitrile. The mixture is then extracted with 1 mL of ethyl acetate and isopropanol (1:1, v/v). After centrifugation, the organic layer is evaporated and the residue is reconstituted for injection.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI).[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
LC-MS/MS Method
This technique is suitable for determining the concentration of l-THP in specific brain regions.[3]
-
Sample Collection: Microdialysis probes are stereotactically placed in the rat striatum to collect dialysates.[3]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
HPLC Method with Photodiode Array (PDA) Detection
A more conventional method, HPLC-PDA is a cost-effective option for pharmacokinetic studies.[5][6]
-
Sample Preparation: Details on the specific extraction method from plasma were not extensively provided in the search results.
-
Chromatographic Conditions:
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for this compound quantification using UHPLC-MS/MS.
Caption: Workflow for this compound quantification in rat striatum using LC-MS/MS.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and available instrumentation. UHPLC-MS/MS and LC-MS/MS methods offer the highest sensitivity and selectivity, making them ideal for studies requiring low detection limits, such as pharmacokinetic and metabolism studies.[1][3] HPLC with PDA or fluorescence detection provides a robust and more accessible alternative for routine analysis where high sensitivity is not the primary concern.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly after derivatization of the analyte to improve its volatility and thermal stability.[8] This guide provides a foundational comparison to assist researchers in making an informed decision for their analytical needs in the study of this compound.
References
- 1. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microdialysis combined with liquid chromatography-tandem mass spectrometry for the determination of levo-tetrahydropalmatine in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of L-tetrahydropalmatine in human plasma by HPLC and pharmacokinetics of its disintegrating tablets in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Tetrahydropalmatrubine's Pharmacokinetic and Pharmacodynamic Properties: A Comparative Guide
Introduction
Tetrahydropalmatrubine (THP), a prominent isoquinoline alkaloid, is a metabolite of Tetrahydropalmatine (THP), which is extracted from plants of the Corydalis and Stephania genera. It has garnered significant interest within the scientific community for its wide-ranging pharmacological activities, including analgesic, anti-inflammatory, neuroprotective, and anti-addiction effects.[1] Understanding the correlation between its in vitro (laboratory-based) and in vivo (within a living organism) properties is paramount for its development as a therapeutic agent. This guide provides a comprehensive comparison of THP's pharmacokinetic and pharmacodynamic profiles, supported by experimental data, to aid researchers and drug development professionals.
Pharmacokinetic Profile: A Comparative Analysis
The pharmacokinetic journey of a drug involves its absorption, distribution, metabolism, and excretion (ADME). Establishing a correlation between in vitro assays and in vivo outcomes is crucial for predicting a drug's behavior in humans.
Data Presentation: Pharmacokinetic Parameters
| Parameter | In Vitro Findings | In Vivo Findings (Rat) | In Vivo Findings (Human) | Alternative Formulations (In Vivo) |
| Absorption | Poor intestinal permeability suggested by preclinical models.[1] | Inadequately absorbed in the intestine.[1][2] | Limited data available, but poor absorption is anticipated.[1] | Self-microemulsifying drug delivery systems (SMEDDS) increased bioavailability by 225% in rats.[1] |
| Metabolism | Metabolized in rat liver S9 fractions primarily through O-demethylenation.[3] THP is a metabolite of tetrahydropalmatine.[1] | Rapidly metabolized, contributing to low bioavailability.[1] The gut microbiota plays a role in its metabolism.[2] | Metabolites have been identified. | Not applicable. |
| Distribution | Transported by OAT3, OATP1B1, and OATP1B3, suggesting potential for transport to the liver and kidneys.[2] | Wide distribution expected due to its pharmacological effects on the central nervous system. | Not extensively studied. | Not applicable. |
| Elimination | Rapid clearance predicted from metabolic stability assays. | Rapid clearance observed in animal models.[1][2] | Rapid clearance is likely. | Not applicable. |
| Half-life (T1/2) | Not directly measured in vitro. | 4.49 hours.[1] | 13.3 hours (for the parent compound THP).[1] | Not applicable. |
| Time to Peak (Tmax) | Not applicable. | 0.44 hours.[1] | 1.5 hours (for the parent compound THP).[1] | Not applicable. |
| Bioavailability | Low bioavailability predicted due to poor absorption and rapid metabolism. | Low oral bioavailability.[1][2] | Expected to be low. | Significantly improved with SMEDDS.[1] |
Experimental Protocols
In Vitro Metabolism Study
-
Objective: To identify the metabolic pathways of THP.
-
Methodology: THP is incubated with rat liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes. The reaction mixture is fortified with NADPH-generating cofactors to support metabolic reactions. The incubation is carried out at 37°C. After a specified time, the reaction is stopped, and the mixture is analyzed using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC/QqTOF-MS) to identify and characterize the metabolites formed.[3]
In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic parameters of THP after oral administration.
-
Methodology: A cohort of rats is administered a specific dose of THP orally. Blood samples are collected at predetermined time points via techniques like jugular vein cannulation.[4] Plasma is separated from the blood samples, and the concentration of THP is quantified using a validated analytical method, such as LC-MS/MS. The resulting plasma concentration-time data is then used to calculate pharmacokinetic parameters like Tmax, Cmax, T1/2, and AUC (Area Under the Curve).[4][5]
In Vitro - In Vivo Correlation (IVIVC) Workflow
The following diagram illustrates the general workflow for establishing an in vitro-in vivo correlation, a critical process in drug development.[6][7]
Pharmacodynamic Profile and Signaling Pathways
THP exerts its pharmacological effects by modulating various signaling pathways. A strong correlation is observed between its in vitro molecular interactions and its in vivo therapeutic effects.
Data Presentation: Pharmacodynamic Effects
| Pharmacological Effect | In Vitro Mechanism | In Vivo Effect | Key Signaling Pathway(s) |
| Analgesic | Downregulates osteoclast-related genes.[1][2] | Alleviates neuropathic and inflammatory pain.[8] | Clec7a-MAPK/NF-κB-NLRP3 Inflammasome Axis.[8] |
| Anti-inflammatory | Inhibits phosphorylation of PI3K/Akt/mTOR and ERK/NF-κB pathways.[1] | Reduces acute lung injury and hepatocyte apoptosis.[1] | PI3K/Akt/mTOR, ERK/NF-κB.[1] |
| Neuroprotection/ Anti-addiction | Acts as a dopamine D1, D2, and D3 receptor antagonist.[9][10][11] | Decreases ethanol and methamphetamine self-administration.[2][10] | Dopamine Receptor Signaling (D2R-mediated PKA signaling).[2] |
| Cardiovascular Effects | Promotes vasodilation. | Reduces systolic blood pressure.[1][2] | PI3K/Akt/eNOS/NO/cGMP.[1][2] |
| Mitochondrial Protection | Protects mitochondrial function in vascular smooth muscle cells (VSMCs). | May decelerate atherosclerosis development.[12] | RhoA/ROCK1 Signaling Pathway.[12] |
| Hepatoprotective | Ameliorates liver cell apoptosis and autophagy. | Attenuates concanavalin A-induced autoimmune hepatitis.[13] | TRAF6/JNK Signaling Pathway.[13] |
Signaling Pathway Diagrams
Analgesic and Anti-inflammatory Signaling
This diagram illustrates how THP may exert its analgesic and anti-inflammatory effects by inhibiting the Clec7a-mediated activation of MAPK and NF-κB, which in turn suppresses the NLRP3 inflammasome and subsequent inflammatory responses.[8]
Cardiovascular Protective Signaling
The following diagram depicts the proposed mechanism for THP-induced vasodilation. THP activates the PI3K/Akt pathway, leading to the phosphorylation and activation of eNOS. This results in the production of nitric oxide (NO), which then stimulates cGMP, ultimately causing vascular relaxation.[1][2]
Experimental Protocols
In Vitro Western Blot for Signaling Pathway Analysis
-
Objective: To investigate the effect of THP on the phosphorylation status of key proteins in a signaling pathway (e.g., Akt, NF-κB).
-
Methodology: A relevant cell line (e.g., RAW264.7 macrophages for inflammation studies) is treated with THP at various concentrations, with or without a stimulant (e.g., LPS). After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins. Subsequently, a secondary antibody conjugated to an enzyme is added, and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the change in protein phosphorylation.[1]
In Vivo Neuropathic Pain Model
-
Objective: To evaluate the analgesic efficacy of THP in an animal model of neuropathic pain.
-
Methodology: A neuropathic pain model, such as chronic constriction injury (CCI) of the sciatic nerve, is induced in rats or mice. After a period for pain development, baseline pain responses (e.g., mechanical allodynia using von Frey filaments, thermal hyperalgesia using a plantar test) are measured. The animals are then treated with THP or a vehicle control. Pain responses are re-assessed at multiple time points post-treatment to determine the analgesic effect of THP.[8]
Comparison with Alternatives: Dopamine Receptor Antagonists
THP's neuropharmacological effects are largely attributed to its function as a dopamine receptor antagonist.[9][10][14] Below is a qualitative comparison with other dopamine antagonists.
| Feature | This compound (THP) | Typical Antipsychotics (e.g., Haloperidol) | Atypical Antipsychotics (e.g., Risperidone) |
| Receptor Profile | Antagonist at D1, D2, and D3 receptors.[11] May also have partial agonist activity at D1 receptors.[14] | Primarily potent D2 receptor antagonists. | Antagonists at D2 and serotonin (5-HT2A) receptors. |
| Primary Indication | Investigated for pain, addiction, and schizophrenia.[1][11][15] | Primarily used for schizophrenia and psychosis. | Broadly used for schizophrenia, bipolar disorder, and irritability associated with autism. |
| Side Effect Profile | Generally well-tolerated in studies; may reduce extrapyramidal symptoms.[11] | High risk of extrapyramidal symptoms (EPS) and tardive dyskinesia. | Lower risk of EPS compared to typicals, but associated with metabolic side effects (weight gain, diabetes). |
| Source | Natural product derived from medicinal plants.[1] | Synthetic compounds. | Synthetic compounds. |
This compound demonstrates a clear, albeit complex, correlation between its in vitro mechanisms and in vivo pharmacological activities. In vitro studies have successfully identified its molecular targets and signaling pathways, such as dopamine receptor antagonism and modulation of inflammatory and cardiovascular pathways. These findings are largely consistent with the analgesic, anti-addiction, and hypotensive effects observed in in vivo animal models.
The primary challenge in the clinical development of THP is its poor oral bioavailability, a factor predicted by in vitro models and confirmed by in vivo pharmacokinetic studies.[1][2] However, formulation strategies like SMEDDS have shown promise in overcoming this limitation. The multifaceted pharmacodynamic profile of THP, particularly its role as a mixed dopamine receptor antagonist with a favorable side effect profile compared to conventional antipsychotics, makes it a compelling candidate for further research and development in treating a range of neurological and inflammatory disorders. Future work should focus on establishing a robust IVIVC to guide formulation development and clinical trial design.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 3. Characterization of in vitro metabolites of three tetrahydroprotoberberine alkaloids in rat liver S9 by high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. youtube.com [youtube.com]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydropalmatine and its analogues as new dopamine receptor antagonists | Semantic Scholar [semanticscholar.org]
- 10. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrahydropalmatine improves mitochondrial function in vascular smooth muscle cells of atherosclerosis in vitro by inhibiting Ras homolog gene family A/Rho-associated protein kinase-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Protective Effects of Levo-Tetrahydropalmatine on ConA-Induced Liver Injury Are via TRAF6/JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
Independent Replication of Published Findings on Tetrahydropalmatrubine's Activity: A Comparative Guide
A notable scarcity of published research specifically investigating the independent replication of findings on the activity of Tetrahydropalmatrubine currently exists. This guide, therefore, aims to provide a framework for such an investigation by summarizing the known activity of its parent compound, l-Tetrahydropalmatine (l-THP), and presenting detailed protocols for key experiments. L-Tetrahydropalmatrubine is a primary metabolite of l-THP, and it is plausible that it contributes to the overall pharmacological profile of the parent compound.
L-THP is an alkaloid with a range of reported pharmacological effects, including analgesic, sedative, and potential anti-addiction properties. Its primary mechanism of action is believed to be the antagonism of dopamine D1 and D2 receptors, with additional activity at serotonin and GABAergic systems.[1][2]
Data Presentation: A Call for Comparative Studies
To date, a direct comparison of the pharmacological activity of this compound with its parent compound, l-THP, or other alternatives is not available in the published literature. Future research, including independent replication studies, is crucial to populate the following table with quantitative data. Such studies would ideally determine the binding affinities (Ki) or inhibitory concentrations (IC50) of this compound at various receptors to elucidate its specific pharmacological profile.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Efficacy | Reference |
| This compound | Dopamine D1 Receptor | Radioligand Binding | Data not available | Data not available | Data not available | |
| Dopamine D2 Receptor | Radioligand Binding | Data not available | Data not available | Data not available | ||
| Serotonin 5-HT1A Receptor | Radioligand Binding | Data not available | Data not available | Data not available | ||
| Other | ||||||
| l-Tetrahydropalmatine (l-THP) | Dopamine D1 Receptor | Radioligand Binding | ~124 | Antagonist | [3] | |
| Dopamine D2 Receptor | Radioligand Binding | ~388 | Antagonist | [3] | ||
| Serotonin 5-HT1A Receptor | Radioligand Binding | ~340 | [3] |
Experimental Protocols
To facilitate independent replication and comparative studies, the following is a detailed methodology for a key experiment to determine the dopamine receptor binding affinity of this compound.
Dopamine D1 and D2 Receptor Radioligand Binding Assay
This protocol is a standard method used to determine the affinity of a test compound for dopamine receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Reference Compound: l-Tetrahydropalmatine
-
Cell Membranes: Commercially available or prepared from cells expressing human dopamine D1 or D2 receptors.
-
Radioligand:
-
For D1 Receptor: [³H]-SCH23390
-
For D2 Receptor: [³H]-Spiperone or [³H]-Raclopride
-
-
Non-specific Binding Ligand:
-
For D1 Receptor: 1 µM SKF-83566 or (+)butaclamol
-
For D2 Receptor: 10 µM Haloperidol or Spiperone
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4
-
Scintillation Cocktail
-
96-well plates
-
Filter mats (GF/B or GF/C)
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in the assay buffer.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.
-
Prepare the non-specific binding ligand at a high concentration in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding Wells: Add assay buffer, radioligand, non-specific binding ligand, and cell membranes.
-
Competition Binding Wells: Add assay buffer, radioligand, serial dilutions of the test or reference compound, and cell membranes.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate the metabolic relationship of this compound to its parent compound and a typical workflow for its pharmacological evaluation.
Caption: Metabolic conversion of l-THP to l-Tetrahydropalmatrubine.
Caption: Workflow for evaluating this compound's activity.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Analgesic Potency of Tetrahydropalmatrubine and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of Tetrahydropalmatrubine (THP) and morphine, focusing on their respective potencies, mechanisms of action, and the experimental protocols used to evaluate their effects. While morphine remains a cornerstone for pain management, its significant side effects and potential for addiction have spurred research into alternative analgesics like THP, an active component isolated from the Corydalis plant.
Quantitative Comparison of Analgesic Potency
The following table summarizes the available quantitative data on the analgesic potency of morphine and this compound. It is important to note that direct comparative studies providing ED50 values for both compounds under identical experimental conditions are limited in the current literature. The data presented for morphine is derived from various studies, while the information for THP is based on effective dose ranges observed in preclinical models.
| Compound | Test Method | Animal Model | ED50 / Effective Dose Range | Administration Route |
| Morphine | Hot-Plate Test | Rat | 2.6 - 4.5 mg/kg | Subcutaneous (SC) |
| Tail-Flick Test | Rat | 2.6 - 2.9 mg/kg | Subcutaneous (SC) | |
| Tail-Flick Test | Mouse | 3.25 mg/kg | Not Specified | |
| This compound (dl-THP) | Hot-Plate Test | Rat | Prolonged reaction time (ED50 not specified) | Intraperitoneal (IP) |
| Various Pain Models | Mouse/Rat | 5 - 10 mg/kg (analgesic effects observed) | Per Oral (p.o.) / Intraperitoneal (IP) |
Mechanisms of Action: A Tale of Two Pathways
The analgesic effects of morphine and this compound are mediated through distinct signaling pathways. Morphine primarily acts on the central nervous system's opioid receptors, while THP exhibits a more complex mechanism involving dopamine receptor antagonism and modulation of neuroinflammation.
Morphine's Opioid Receptor-Mediated Analgesia
Morphine exerts its potent analgesic effects by binding to and activating opioid receptors, primarily the mu (µ), kappa (κ), and delta (δ) receptors, which are G-protein coupled receptors located throughout the central and peripheral nervous systems. This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.
This compound's Multi-Target Analgesic Mechanism
This compound's analgesic effects are not mediated by opioid receptors but are attributed to its antagonism of dopamine D1 and D2 receptors.[1] Additionally, THP has been shown to exert anti-inflammatory effects by inhibiting the activation of glial cells and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also modulates pain perception by downregulating the expression of P2X3 and TRPV1 ion channels, which are key players in nociceptive signaling.
Experimental Protocols
The hot-plate and tail-flick tests are standard methods for assessing the efficacy of analgesics in rodent models.
Hot-Plate Test
This test measures the response of an animal to a thermal stimulus applied to its paws. The latency to a behavioral response, such as licking or flicking a paw, or jumping, is recorded as an indicator of pain sensitivity.
Apparatus:
-
A commercially available hot-plate apparatus with a controlled temperature surface.
-
A transparent cylinder to confine the animal to the heated surface.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Each animal is placed on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C), and the time until the first sign of a pain response (paw licking, flicking, or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (e.g., morphine or THP) or vehicle is administered to the animals via the appropriate route (e.g., subcutaneous, intraperitoneal, or oral).
-
Post-Treatment Latency: At predetermined time points after drug administration, the animals are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE) or by determining the ED50, the dose that produces a half-maximal response.
Tail-Flick Test
This assay measures the time it takes for an animal to withdraw its tail from a source of radiant heat. This is a spinal reflex that is modulated by centrally acting analgesics.
Apparatus:
-
A tail-flick analgesiometer equipped with a radiant heat source (e.g., a high-intensity light beam) and a photosensor to detect the tail flick.
-
A restraining device to hold the animal securely during the test.
Procedure:
-
Acclimation: Animals are habituated to the restraining device before the day of the experiment to minimize stress.
-
Baseline Latency: The animal is placed in the restrainer, and its tail is positioned over the heat source. The time taken for the animal to flick its tail away from the heat is automatically recorded. A cut-off time is set to prevent burns.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Treatment Latency: The tail-flick latency is measured at various time points after drug administration.
-
Data Analysis: The analgesic effect is calculated as an increase in the tail-flick latency compared to the baseline measurement. The ED50 can be determined from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of analgesic potency.
Conclusion
Morphine remains a highly potent analgesic, with well-characterized efficacy in standard preclinical pain models. Its mechanism of action is centered on the activation of opioid receptors. This compound presents an alternative analgesic with a distinct, multi-target mechanism that includes dopamine receptor antagonism and anti-inflammatory actions. While direct quantitative comparisons of potency (ED50 values) with morphine are not yet firmly established in the literature, preclinical studies demonstrate its analgesic effects at doses in the range of 5-10 mg/kg. Further head-to-head comparative studies are warranted to fully elucidate the relative potency of THP and its potential as a non-opioid analgesic. The differing mechanisms of action suggest that THP may be particularly useful in pain states with a significant inflammatory or dopaminergic component and may offer a more favorable side effect profile compared to traditional opioids.
References
Validation of Tetrahydropalmatrubine's mechanism of action using genetic and pharmacological tools
For Researchers, Scientists, and Drug Development Professionals
Tetrahydropalmatrubine, a metabolite of the pharmacologically active compound Tetrahydropalmatine (THP), presents a compelling case for further investigation into its mechanism of action. While direct experimental data on this compound remains scarce, a comprehensive understanding of its parent compound, THP, provides a strong foundation for inferring its potential therapeutic targets and signaling pathways. This guide synthesizes the available data for THP to project the likely pharmacological profile of this compound and outlines the necessary experimental validations.
Tetrahydropalmatine: A Multi-Target Dopamine Receptor Antagonist
Tetrahydropalmatine (THP) is an isoquinoline alkaloid with a well-documented pharmacological profile, primarily characterized by its antagonism of dopamine D1 and D2 receptors.[1] This activity is central to its observed analgesic, sedative, and anti-addictive properties.[2][3] The multifaceted interactions of THP extend to other receptor systems, including adrenergic and serotonergic receptors, contributing to its complex pharmacological effects.[4]
Quantitative Analysis of THP Receptor Binding
The affinity of l-THP for dopamine D1 and D2 receptors has been quantified through radioligand binding assays, revealing moderate potency.
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | ~124 | [5] |
| Dopamine D2 | ~388 | [5] |
Table 1: Binding Affinities (Ki) of l-Tetrahydropalmatine for Dopamine Receptors.
Inferred Mechanism of Action for this compound
As a monodesmethyl metabolite of THP, this compound is predicted to retain significant affinity for and activity at dopamine receptors.[2][6] The structural similarities between the two compounds suggest that this compound likely functions as a dopamine D1 and D2 receptor antagonist. However, the precise binding affinities and functional potencies of this compound require direct experimental validation.
Validating the Mechanism: A Roadmap for Genetic and Pharmacological Tools
To definitively elucidate the mechanism of action of this compound, a series of validation studies employing both genetic and pharmacological tools are essential.
Pharmacological Validation
-
Receptor Binding Assays: To quantify the affinity of this compound for dopamine D1 and D2 receptors, as well as a broader panel of neurotransmitter receptors.
-
Functional Assays: To determine the functional activity of this compound at its target receptors (i.e., antagonist, agonist, or partial agonist activity).
-
In Vivo Microdialysis: To measure the effect of this compound on dopamine release and metabolism in key brain regions.[7]
Genetic Validation
-
Knockout Animal Models: Utilizing mice lacking specific dopamine receptor subtypes (e.g., D1 or D2 knockout mice) to confirm the on-target effects of this compound.
-
siRNA or CRISPR/Cas9: To knockdown the expression of specific dopamine receptors in cell-based assays to validate the target engagement of this compound.
Comparative Analysis with Standard Dopamine Antagonists
A critical aspect of validating this compound's mechanism is to compare its pharmacological profile with established dopamine antagonists, such as haloperidol (a typical antipsychotic) and risperidone (an atypical antipsychotic). This comparison should focus on receptor binding profiles, functional activities, and in vivo effects on neurotransmitter systems.
| Compound | Primary Mechanism | Key Characteristics |
| This compound (Inferred) | Dopamine D1 and D2 receptor antagonist | Expected to have a pharmacological profile similar to THP. |
| Haloperidol | Potent dopamine D2 receptor antagonist | High propensity for extrapyramidal side effects. |
| Risperidone | Potent dopamine D2 and serotonin 5-HT2A receptor antagonist | Lower risk of extrapyramidal side effects compared to typical antipsychotics. |
Table 2: Comparison of this compound with Standard Dopamine Antagonists.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway implicated in the action of dopamine receptor antagonists and the experimental workflows required to validate the mechanism of this compound.
Caption: Inferred Dopamine D2 Receptor Antagonist Signaling Pathway of this compound.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 3. maxapress.com [maxapress.com]
- 4. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative transcriptomics analysis of cells treated with Tetrahydropalmatrubine versus vehicle control
A Guide for Researchers, Scientists, and Drug Development Professionals
Data Presentation: Summary of Differentially Expressed Proteins
A significant proteomics study on levo-tetrahydropalmatine (l-THP), a closely related compound, in human normal liver L-02 cells identified 156 deregulated proteins following treatment compared to a vehicle control.[1] Of these, 12 proteins are known to have regulatory or constitutive roles in apoptosis pathways.[1] The following table summarizes key proteins that were found to be downregulated, as confirmed by Western Blot analysis in the same study.
| Protein | Fold Change (THP vs. Vehicle) | Function | Reference |
| mTOR | Lower | Cell growth, proliferation, survival | [1] |
| MEK2 | Lower | MAP kinase signaling, cell proliferation | [1] |
Further studies have identified changes in gene expression in response to THP in various contexts. For instance, in a study on peripheral nerve injury in rats, mRNA sequencing was utilized to detect the expression of inflammatory-related genes.[2] Another study on a post-traumatic stress disorder (PTSD) rodent model found significant changes in the expression of 17 genes in the amygdala and 18 genes in the hippocampus related to dopamine, serotonin, acetylcholine, and GABA neurotransmitter systems.[3] Additionally, research on the anti-migraine effects of THP showed a significant downregulation of dopamine receptor D2 (DRD2) mRNA levels in brain tissues.[4]
Experimental Protocols
The following are representative experimental protocols derived from the methodologies of the cited studies.
1. Cell Culture and Treatment (Hepatocyte Proteomics Model) [1]
-
Cell Line: Human normal liver L-02 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were treated with levo-tetrahydropalmatine (l-THP) at a specified concentration or with the vehicle control for a designated time period (e.g., 24 hours).
2. RNA Sequencing (Peripheral Nerve Injury Model) [2]
-
Model: Peripheral nerve injury (PNI) in rats.
-
Treatment: In situ injection of THP solution (e.g., 40 mg/kg) or vehicle for a specified duration.
-
Sample Collection: Sciatic nerve tissues were harvested.
-
RNA Extraction: Total RNA was extracted from the tissue samples using a suitable kit.
-
Library Preparation and Sequencing: mRNA was enriched, fragmented, and reverse-transcribed into cDNA. Sequencing libraries were then constructed and sequenced on a high-throughput sequencing platform.
3. Quantitative Real-Time PCR (qRT-PCR) (Neurotransmitter System Gene Expression Model) [3]
-
Model: Post-traumatic stress disorder (PTSD) rodent model.
-
Treatment: Injection with THP, midazolam, THP with midazolam, or vehicle control.
-
Sample Collection: Amygdala and hippocampus tissues were dissected.
-
RNA Extraction and cDNA Synthesis: Total RNA was isolated and reverse-transcribed into cDNA.
-
qRT-PCR: Gene expression levels were quantified using a real-time PCR system with gene-specific primers.
Visualizing the Molecular Impact of Tetrahydropalmatrubine
The following diagrams illustrate the key signaling pathways modulated by THP and a generalized workflow for a comparative transcriptomics experiment.
References
- 1. Shotgun approach based comparative proteomic analysis of levo-tetrahydropalmatine-induced apoptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine ameliorates peripheral nerve regeneration by enhancing macrophage anti-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tetrahydropalmatine on post-traumatic stress disorder-induced changes in rat brain gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of tetrahydropalmatine and protopine regulate the expression of dopamine receptor D2 to alleviate migraine from Yuanhu Zhitong formula - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficacy of Tetrahydropalmatrubine against current treatments for rheumatoid arthritis
This guide provides a detailed comparison of the emerging therapeutic candidate, Tetrahydropalmatrubine (THP), against established treatments for rheumatoid arthritis (RA), a chronic, systemic autoimmune disease characterized by synovial inflammation and joint destruction.[1] The pathogenesis of RA involves a complex interplay of inflammatory cytokines, oxidative stress, and bone erosion, creating a persistent need for novel therapeutic strategies.[2][3] THP, an alkaloid with known anti-inflammatory properties, presents a promising area of investigation.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical data and detailed experimental methodologies.
Mechanisms of Action: A Tale of Two Pathways
The therapeutic efficacy of anti-arthritic drugs hinges on their ability to modulate specific inflammatory signaling pathways. While current treatments primarily target cytokine signaling, THP appears to operate through distinct intracellular mechanisms.
1.1 this compound (THP): Targeting Inflammatory Transcription
This compound's anti-inflammatory effects are attributed to its modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.[4][5] Preclinical evidence suggests that THP can inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation and tissue destruction in RA.[2][3][4][5][7] Furthermore, recent studies have identified FOS-like antigen 2 (Fosl2) as a direct molecular target of THP.[8] By binding to Fosl2, THP promotes its interaction with c-Jun, which in turn inhibits the transcriptional activity of Activator Protein-1 (AP-1), another critical inflammatory signaling complex.[8] This dual inhibition of both NF-κB and AP-1 pathways represents a novel mechanism for controlling inflammation in RA.
1.2 Current Treatments: Targeting Cytokine Signaling
The current armamentarium for RA includes conventional synthetic DMARDs (csDMARDs), biologic DMARDs (bDMARDs), and targeted synthetic DMARDs (tsDMARDs).[9][10][11] A prominent class of tsDMARDs is the Janus kinase (JAK) inhibitors, such as Tofacitinib.[1][9] These drugs function by blocking the JAK-STAT signaling pathway.[12] Numerous pro-inflammatory cytokines implicated in RA, including Interleukin-6 (IL-6), rely on the JAK-STAT pathway to transduce their signals from cell surface receptors to the nucleus, leading to the transcription of inflammatory response genes.[13][14][15] By inhibiting JAK enzymes, these drugs effectively dampen the inflammatory cascade driven by these cytokines.[16]
Comparative Efficacy in Preclinical Models
The collagen-induced arthritis (CIA) model in rodents is a widely used and well-characterized preclinical model that shares immunological and pathological features with human RA.[17][18][19] The following table summarizes available data on the efficacy of THP and current RA treatments in this model.
Note: Data for THP in a formal CIA model is limited; reported effects are from a study on its parent plant, Corydalis decumbens, and from other inflammatory models.[8][20] The values presented for comparator drugs are synthesized from multiple studies and represent a general range of reported efficacy.
| Treatment | Dosage Range (in vivo) | Effect on Arthritis Score | Effect on Paw Swelling/Thickness | Effect on Key Cytokines (TNF-α, IL-6) | Reference |
| This compound (THP) | 10 mg/kg (inflammatory pain model) | Data not available in CIA model | Data not available in CIA model | Significant reduction in TNF-α & IL-1β | [20] |
| Methotrexate | 1.5 mg/kg | Significant reduction | Significant reduction | Reduces inflammatory cytokines (IL-1β, TNF-α) | [21][22][23] |
| Adalimumab (Anti-TNF-α) | 1-3 mg/kg | Significant reduction | Significant reduction | Significantly reduces IL-6, IL-17; directly neutralizes TNF-α | [24][25] |
| Tofacitinib (JAK Inhibitor) | 15-30 mg/kg | Significant reduction | Significant reduction | Significantly reduces serum TNF-α levels | [26][27][28] |
Experimental Protocols
Reproducibility in preclinical research is paramount. The following sections detail standardized protocols for the key experiments cited in this guide.
3.1 Collagen-Induced Arthritis (CIA) Murine Model
This protocol outlines the induction and assessment of arthritis in genetically susceptible mice, such as the DBA/1 strain.[17][18][19]
Materials:
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05M acetic acid)[18]
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Homogenizer or emulsifying needle
Procedure:
-
Emulsion Preparation: Prepare a 1:1 emulsion of CII solution and CFA. The mixture should be kept cool on ice and emulsified until a stable droplet does not disperse when placed in water.[29]
-
Primary Immunization (Day 0): Anesthetize mice. Inject 0.1 mL of the CII/CFA emulsion subcutaneously at the base of the tail.[19]
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of CII solution and IFA. Inject 0.1 mL of the CII/IFA emulsion at a different site near the base of the tail.[19]
-
Arthritis Assessment (Day 26 onwards): Monitor mice 3-4 times per week for the onset and severity of arthritis. Score each paw based on a scale of 0-4, where 0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema, 3 = severe swelling of the entire paw, and 4 = maximal inflammation with joint deformity. The maximum score per mouse is 16.
-
Treatment Administration: Begin therapeutic administration (e.g., THP, Tofacitinib) at a predetermined time point, often around the onset of disease (e.g., day 18-25).[26][27]
-
Endpoint Analysis: At the end of the study (e.g., day 35-45), collect blood for serum cytokine analysis and paws for histopathological examination.[28]
3.2 Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general framework for measuring the concentration of cytokines like TNF-α or IL-6 in mouse serum.[30][31][32]
Materials:
-
ELISA kit for the target cytokine (e.g., Human/Mouse TNF-α) including capture antibody, detection antibody, standard, and streptavidin-HRP.[33]
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[31]
-
Washing & Blocking: Wash the plate multiple times with wash buffer. Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Wash the plate. Add prepared standards (serial dilutions) and serum samples to the wells. Incubate for 2 hours at room temperature.[31][32]
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[31]
-
Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[31]
-
Development: Wash the plate thoroughly. Add the TMB substrate solution to each well. Allow the color to develop in the dark.
-
Stopping Reaction & Reading: Add the stop solution to each well to quench the reaction. Measure the optical density at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory potential through its unique mechanism of inhibiting the NF-κB and AP-1 signaling pathways, the latter via a novel interaction with the Fosl2 protein.[5][8] This dual-pathway modulation distinguishes it from current RA therapeutics like JAK inhibitors, which primarily target cytokine receptor signaling.[12]
While preclinical data is promising, the current body of evidence lacks direct, head-to-head comparative studies of purified THP against standard-of-care drugs like Methotrexate or Tofacitinib within the same standardized CIA model. Such studies are critical to rigorously benchmark its efficacy and determine its relative therapeutic potential.
Future research should prioritize these direct comparative studies, focusing on dose-response relationships and long-term efficacy. Furthermore, exploring advanced drug delivery systems could enhance the bioavailability of THP.[4] A deeper investigation into its interaction with Fosl2 and downstream effects will provide a more complete understanding of its molecular pharmacology and solidify its potential as a novel therapeutic agent for rheumatoid arthritis.
References
- 1. Current Therapeutic Options in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropalmatine ameliorates peripheral nerve regeneration by enhancing macrophage anti-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-kappaB in rheumatoid arthritis: a pivotal regulator of inflammation, hyperplasia, and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corydalis decumbens and tetrahydropalmatrubin inhibit macrophages inflammation to relieve rheumatoid arthritis by targeting Fosl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arthritis.org [arthritis.org]
- 10. Rheumatoid Arthritis (RA) Treatment: Medications, Surgery, Therapy [webmd.com]
- 11. Rheumatoid arthritis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 12. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jrheum.org [jrheum.org]
- 14. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 17. chondrex.com [chondrex.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 20. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of methotrexate on collagen-induced arthritis assessed by micro-computed tomography and histopathological examination in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FGF21 exerts comparable pharmacological efficacy with Adalimumab in ameliorating collagen-induced rheumatoid arthritis by regulating systematic inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. researchgate.net [researchgate.net]
- 27. Treatment with tofacitinib attenuates muscle loss through myogenin activation in the collagen-induced arthritis | springermedizin.de [springermedizin.de]
- 28. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chondrex.com [chondrex.com]
- 30. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 31. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of Tetrahydropalmatrubine: A Procedural Guide
The proper disposal of Tetrahydropalmatrubine, an alkaloid compound, is a critical component of laboratory safety and environmental responsibility. Due to its potential toxicity and hazardous nature, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols to mitigate risks.[1][2] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, ensuring compliance with standard laboratory safety practices.
Core Principles of Chemical Waste Management
The foundational strategy for managing laboratory waste is to prioritize safety and minimize environmental impact from the point of chemical purchase through to final disposal.[3] Hazardous chemicals like this compound must never be poured down the drain or disposed of in regular trash.[4][5] All waste should be treated as hazardous unless confirmed otherwise by an institution's environmental health and safety (EHS) office.[6]
Personal Protective Equipment (PPE)
Before handling this compound in any form, including for disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This serves as the first line of defense against accidental exposure.
Required PPE:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn to protect against splashes.[8]
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.[2]
-
Respiratory Protection: When handling the powder form or if there is a risk of generating aerosols, a suitable respirator is recommended to prevent inhalation.[7][8]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedures for handling solid waste, liquid waste, and contaminated labware.
Step 1: Waste Segregation and Collection
Proper segregation of waste is crucial to prevent dangerous chemical reactions.[9]
-
Solid Waste:
-
Carefully transfer any solid this compound waste, including contaminated absorbent materials from spills, into a designated hazardous waste container.[7]
-
This container should be clearly labeled for solid chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container, preferably plastic.[4]
-
Do not mix incompatible waste streams. For instance, many laboratories collect halogenated and non-halogenated solvent wastes in separate containers.[3]
-
Ensure the container is kept securely closed except when adding waste.[4]
-
Step 2: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.[3]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol, methanol, or water) capable of dissolving the residue.[6] Each rinse should use a solvent volume of approximately 5-10% of the container's volume.[6]
-
Collect Rinsate: All rinsate from this process is considered hazardous and must be collected and added to the appropriate liquid hazardous waste container.[3][6]
-
Final Disposal of Container: Once triple-rinsed, deface or remove all chemical labels from the container.[6] It can then typically be disposed of as regular laboratory glass or plastic waste.[6]
Step 3: Spill Management
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.[1]
-
Alert Personnel: Immediately notify others in the vicinity.[1]
-
Containment: For solid spills, gently dampen the material with water to prevent dust from becoming airborne before sweeping it up.[1] For liquid spills, use an inert absorbent material like vermiculite or sand.[7]
-
Cleanup: Carefully scoop or sweep the contained material into a designated hazardous waste container.[7]
-
Decontaminate Area: Wipe the spill area with a suitable solvent or a 70% ethanol solution to decontaminate the surface.[7]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves, absorbent pads, and paper towels, must be placed in the solid hazardous waste container.[7]
Step 4: Labeling and Storage of Waste
Proper labeling and storage are regulatory requirements and are essential for safe waste handling.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.[7][9]
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[4][7]
Step 5: Final Disposal
The ultimate disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6] Laboratory personnel should not transport hazardous waste themselves.[6]
Quantitative Data and Procedural Summary
| Parameter | Guideline | Rationale |
| Waste Container Type | Plastic is preferred for liquid waste.[4] | Prevents breakage and is compatible with a wide range of chemicals. |
| Container Rinsing | Triple rinse with a solvent volume of ~5% of the container.[6] | Ensures removal of acute hazardous waste residues.[6] |
| Waste Storage Limit | Up to 12 months in a Satellite Accumulation Area.[4] | Adheres to accumulation time limits set by regulations. |
| pH for Drain Disposal | Not Applicable; pH 5.5 - 10.5 for approved dilute acids/bases.[5] | This compound is a hazardous chemical and must not be drain disposed.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. livetoplant.com [livetoplant.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
